molecular formula C6H13NO B1426692 (3-Methylpyrrolidin-3-yl)methanol CAS No. 1354893-12-1

(3-Methylpyrrolidin-3-yl)methanol

Cat. No.: B1426692
CAS No.: 1354893-12-1
M. Wt: 115.17 g/mol
InChI Key: ZBNGYAJEJQZYNL-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNGYAJEJQZYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Methylpyrrolidin-3-yl)methanol

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal building block for designing ligands that target enzymes and receptors with high affinity and selectivity. Specifically, the creation of a quaternary center at the 3-position, as seen in this compound, introduces a valuable three-dimensional feature that can be exploited to probe the steric and electronic requirements of biological targets. This guide provides a detailed, field-proven synthetic route to this important building block, designed for researchers in drug development and organic synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic strategy for this compound identifies a key ester intermediate, which can be accessed from a commercially available starting material. This multi-step approach ensures control over each transformation, leading to a reliable and scalable process.

G Target This compound Boc_Protected_Alcohol N-Boc-(3-Methylpyrrolidin-3-yl)methanol Target->Boc_Protected_Alcohol Deprotection Ester_Intermediate N-Boc-3-methyl-3-ethoxycarbonyl-pyrrolidine Boc_Protected_Alcohol->Ester_Intermediate Reduction (e.g., LiAlH4) Unsaturated_Ester N-Boc-3-(ethoxycarbonylmethylene)-pyrrolidine Ester_Intermediate->Unsaturated_Ester Conjugate Addition (e.g., Me2CuLi) Ketone_SM N-Boc-3-pyrrolidinone Unsaturated_Ester->Ketone_SM Olefination (e.g., HWE)

Caption: Retrosynthetic pathway for this compound.

This analysis reveals a strategic pathway: the target primary alcohol can be obtained via the reduction of a corresponding carboxylic ester. This key ester intermediate, possessing the required 3-methyl-3-carboxy functionality, can be constructed through a conjugate addition of a methyl group to an α,β-unsaturated ester, which itself is derived from the olefination of the readily available N-Boc-3-pyrrolidinone.

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-(Ethoxycarbonyl)-3-methylpyrrolidine-1-carboxylate

The creation of the quaternary carbon center at the C3 position is the most critical phase of this synthesis. We achieve this through a reliable two-step sequence: a Horner-Wadsworth-Emmons olefination followed by a Gilman cuprate-mediated conjugate addition.

Step 1A: Horner-Wadsworth-Emmons Olefination

Causality: The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for converting ketones to α,β-unsaturated esters. It offers high reliability and generally produces the thermodynamically favored E-isomer, which is ideal for the subsequent conjugate addition. The use of a mild base like sodium hydride ensures efficient deprotonation of the phosphonate ester to generate the reactive ylide without undesirable side reactions.

Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise with careful venting.

  • Ylide Formation: To the stirred suspension, add triethyl phosphonoacetate (13.4 g, 60 mmol) dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become clear as the ylide forms.

  • Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-3-pyrrolidinone (9.26 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, 15-20% ethyl acetate in hexanes) to yield tert-butyl 3-(ethoxycarbonylmethylene)pyrrolidine-1-carboxylate as a colorless oil.

Step 1B: Gilman Cuprate Conjugate Addition

Causality: Direct α-alkylation of the ester enolate can be problematic, often leading to poly-alkylation and poor regioselectivity[1][2]. A 1,4-conjugate addition (Michael addition) using a soft nucleophile like a Gilman cuprate (lithium dimethylcuprate) is the method of choice for cleanly installing the methyl group at the β-position of the α,β-unsaturated ester. This reaction is highly efficient and selective for 1,4-addition over 1,2-addition to the ester carbonyl.

Experimental Protocol:

  • Cuprate Preparation: To a flame-dried Schlenk flask under nitrogen, add copper(I) iodide (CuI, 5.7 g, 30 mmol) and anhydrous THF (100 mL). Cool the suspension to -20 °C. Add methyllithium (MeLi, 1.6 M in diethyl ether, 37.5 mL, 60 mmol) dropwise. The solution will typically change color, indicating the formation of lithium dimethylcuprate (Me₂CuLi). Stir at this temperature for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve the unsaturated ester from Step 1A (5.1 g, 20 mmol) in anhydrous THF (40 mL). Cool this solution to -78 °C.

  • Reaction: Transfer the prepared cuprate solution to the substrate solution via cannula while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (100 mL). Allow the mixture to warm to room temperature and stir vigorously in an open flask until the aqueous layer turns a deep blue color (indicating oxidation of copper species).

  • Purification: Extract the mixture with ethyl acetate (3 x 80 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, 10-15% ethyl acetate in hexanes) to afford tert-butyl 3-(ethoxycarbonyl)-3-methylpyrrolidine-1-carboxylate.

Part 2: Reduction and Deprotection to this compound

With the key ester intermediate in hand, the final steps involve a straightforward reduction of the ester to the primary alcohol, followed by the removal of the N-Boc protecting group.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Ketone N-Boc-3-pyrrolidinone UnsaturatedEster α,β-Unsaturated Ester Ketone->UnsaturatedEster HWE Reaction (EtO)2P(O)CH2CO2Et, NaH Ester N-Boc-3-methyl-3-ethoxycarbonyl-pyrrolidine UnsaturatedEster->Ester Conjugate Addition Me2CuLi, THF BocAlcohol N-Boc-(3-Methylpyrrolidin-3-yl)methanol Ester->BocAlcohol Reduction LiAlH4, THF FinalProduct This compound BocAlcohol->FinalProduct Deprotection TFA or HCl

Caption: Forward synthesis workflow from starting material to final product.

Step 2A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality: The ester functionality is resistant to milder reducing agents like sodium borohydride. A powerful hydride source, such as lithium aluminum hydride (LiAlH₄), is required to achieve complete reduction to the primary alcohol[3][4]. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.

Experimental Protocol:

  • Preparation: Add a solution of the ester intermediate (2.71 g, 10 mmol) in anhydrous THF (30 mL) to a flame-dried, nitrogen-purged round-bottom flask. Cool the solution to 0 °C.

  • Hydride Addition: In a separate flask, prepare a suspension of LiAlH₄ (0.57 g, 15 mmol) in anhydrous THF (20 mL). Slowly add this suspension to the stirred ester solution at 0 °C via cannula.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Re-cool the flask to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • Water (0.6 mL)

    • 15% aqueous sodium hydroxide (NaOH) solution (0.6 mL)

    • Water (1.8 mL) This procedure results in the formation of a granular, white precipitate of aluminum salts that is easily filtered.

  • Purification: Stir the resulting slurry at room temperature for 1 hour. Add anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, which is often pure enough for the next step.

Step 2B: N-Boc Deprotection

Causality: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to the basic and nucleophilic conditions of the preceding steps. It is readily cleaved under acidic conditions, liberating the secondary amine. Trifluoroacetic acid (TFA) is commonly used as it allows for a clean and rapid deprotection at room temperature.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-Boc protected alcohol (2.15 g, 10 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA, 15 mL) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH solution. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a free base. If the hydrochloride salt is desired, the residue after TFA removal can be dissolved in diethyl ether and treated with a solution of HCl in dioxane.

Data Summary and Validation

The successful synthesis of the target compound relies on careful execution and monitoring at each stage. The following table summarizes the key transformations and typical yields.

StepTransformationKey ReagentsTypical Yield
1AKetone to Unsaturated EsterTriethyl phosphonoacetate, NaH80-90%
1BConjugate AdditionLi(CH₃)₂Cu, THF75-85%
2AEster to AlcoholLiAlH₄, THF90-95%
2BBoc DeprotectionTFA, DCM>95%

Self-Validating Protocols: Each step includes a standard workup and purification procedure (e.g., aqueous quench, extraction, column chromatography) that serves to isolate and verify the product of that stage. Characterization by standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry at each key stage is essential to confirm the structure and purity before proceeding to the next step.

References

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439.
  • Campos, K., Cummings, M., Li, H., & Peng, F. (2012). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 89, 309.
  • Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

  • Reisman, S. E., & Mott, P. (n.d.). Reductions with Lithium Aluminium Hydride. Imperial College London. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Humphrey, J. M., Bridges, R. J., Hart, J. A., & Chamberlin, A. R. (1995). 2,3-Pyrrolidinedicarboxylates as Neurotransmitter Conformer Mimics: Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry, 60(5), 1159–1169.

Sources

An In-depth Technical Guide to (3-Methylpyrrolidin-3-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in numerous natural products and pharmacologically active agents underscores its utility as a versatile and privileged scaffold.[1] Pyrrolidine derivatives are integral to the structure of drugs spanning a wide range of therapeutic areas, including antihistamines (clemastine), anticholinergics (procyclidine), and antihypertensives (captopril).[1] The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1]

This guide focuses on a specific, strategically important derivative: (3-Methylpyrrolidin-3-yl)methanol . This molecule is distinguished by a quaternary carbon at the 3-position, bearing both a methyl and a hydroxymethyl group. This geminal disubstitution pattern imparts unique conformational rigidity and metabolic stability, making it a highly valuable building block for drug discovery programs. A 2008 study highlighted the discovery of potent monoamine triple reuptake inhibitors based on a 3,3-disubstituted pyrrolidine core, demonstrating the therapeutic potential of this structural motif for treating conditions like depression.[2] This guide will provide an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Physicochemical Properties

The following table summarizes the core physicochemical properties. Data for the isomeric N-methylated compound, (3S)-1-Methyl-3-pyrrolidinemethanol, is included as a reasonable estimate for physical characteristics.[3]

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
IUPAC Name This compound-
CAS Number 1205549-01-9 (Racemate)Vendor Information
Boiling Point ~140-150 °C (at 760 Torr)Estimated based on isomer data[3]
Density ~0.97 g/cm³Estimated based on isomer data[3]
Solubility High in water and polar organic solvents (e.g., Methanol, Ethanol)Predicted due to polar alcohol and amine groups[3]
Hydrogen Bond Donors 2 (O-H and N-H)Structural Analysis
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)Structural Analysis
Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the structure and purity of this compound. The following are predicted spectral characteristics based on the analysis of its parent structure, (R)-Pyrrolidin-3-ylmethanol[4], and standard chemical shift principles.

  • ¹H NMR (Proton NMR): (Predicted for CDCl₃, 400 MHz)

    • δ ~3.50 (s, 2H): Singlet corresponding to the two protons of the hydroxymethyl group (-CH₂OH).

    • δ ~3.0-3.3 (m, 4H): Complex multiplet for the four protons on the carbons adjacent to the nitrogen (C2-H₂ and C5-H₂).

    • δ ~2.5 (br s, 2H): Broad singlet for the N-H and O-H protons (will exchange with D₂O).

    • δ ~1.8-2.0 (m, 2H): Multiplet for the two protons on C4 of the pyrrolidine ring.

    • δ ~1.10 (s, 3H): Sharp singlet for the three protons of the methyl group (-CH₃) at the C3 position.

  • ¹³C NMR (Carbon NMR): (Predicted for CDCl₃, 100 MHz)

    • δ ~70 ppm: Hydroxymethyl carbon (-CH₂OH).

    • δ ~55 ppm: Carbon at C5.

    • δ ~50 ppm: Carbon at C2.

    • δ ~45 ppm: Quaternary carbon at C3.

    • δ ~35 ppm: Carbon at C4.

    • δ ~25 ppm: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy:

    • 3300-3500 cm⁻¹ (broad): Characteristic O-H and N-H stretching vibrations.

    • 2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

    • 1050-1150 cm⁻¹: C-O stretching of the primary alcohol.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): m/z = 115.10.

    • Key Fragments: Expect fragmentation patterns involving the loss of the hydroxymethyl group (M-31), the methyl group (M-15), and cleavage of the pyrrolidine ring.

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is critical for the utilization of any chemical building block. While multiple routes to substituted pyrrolidines exist, a plausible and efficient pathway to this compound can be designed starting from diethyl aminomalonate. This approach provides a logical framework for accessing the key 3,3-disubstituted pattern.

Proposed Synthetic Workflow

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Cyclization & Decarboxylation cluster_2 Step 3: Methylation cluster_3 Step 4: Reduction A Diethyl Aminomalonate B Intermediate A (N-protected, dialkylated malonate) A->B 1) Boc₂O, Et₃N 2) 1,2-Dibromoethane, NaH C Intermediate B (Pyrrolidine-3,3-dicarboxylate) B->C Deprotection (TFA) Intramolecular Cyclization D Intermediate C (Pyrrolidine-3-carboxylate) C->D Heat, DMSO (Krapcho Decarboxylation) E Intermediate D (3-Methylpyrrolidine-3-carboxylate) D->E 1) LDA, -78°C 2) Methyl Iodide (CH₃I) F This compound (Final Product) E->F LiAlH₄, THF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure derived from established chemical transformations.

Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,3-dicarboxylate (Intermediate B via A)

  • Protection: Dissolve diethyl aminomalonate hydrochloride in dichloromethane (DCM). Cool to 0°C and add triethylamine (Et₃N) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir overnight. The rationale here is to protect the amine to prevent N-alkylation in the subsequent step.

  • Purification: Work up the reaction by washing with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Dialkylation: Dissolve the protected aminomalonate in dry tetrahydrofuran (THF) and cool to 0°C. Add sodium hydride (NaH) portion-wise. After gas evolution ceases, add 1,2-dibromoethane dropwise. This reaction forms the five-membered ring via a tandem alkylation.

  • Workup: Quench the reaction carefully with water and extract with ethyl acetate. Purify by column chromatography to yield Intermediate A, which cyclizes upon deprotection.

Step 2: Synthesis of Ethyl 3-Methylpyrrolidine-3-carboxylate (Intermediate D)

  • Deprotection and Cyclization: Dissolve the crude product from Step 1 in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours to remove the Boc protecting group, which spontaneously triggers intramolecular cyclization to form the pyrrolidine ring (Intermediate C).

  • Decarboxylation: After neutralization and extraction, dissolve the resulting pyrrolidine-3,3-dicarboxylate (Intermediate C) in dimethyl sulfoxide (DMSO) with a small amount of water and lithium chloride. Heat the mixture to ~160°C. This effects a Krapcho decarboxylation, selectively removing one of the ester groups to yield Intermediate D.

  • Purification: Cool the reaction, dilute with water, and extract with ether. Purify by distillation or column chromatography.

Step 3: Synthesis of Ethyl 3-Methylpyrrolidine-3-carboxylate (Intermediate E)

  • Enolate Formation: Dissolve Intermediate D in dry THF under an inert atmosphere (e.g., Argon) and cool to -78°C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 1 hour. LDA is a strong, non-nucleophilic base ideal for generating the ester enolate at the C3 position.

  • Alkylation: Add methyl iodide (CH₃I) to the enolate solution and stir for several hours, allowing the reaction to slowly warm.

  • Workup and Purification: Quench with saturated ammonium chloride solution, extract with ethyl acetate, and purify by column chromatography to yield the methylated product, Intermediate E.

Step 4: Synthesis of this compound (Final Product)

  • Reduction: Under an inert atmosphere, carefully add a solution of Intermediate E in dry THF to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C. LiAlH₄ is a powerful reducing agent necessary to reduce the ester to the primary alcohol.

  • Quenching: After the reaction is complete (monitored by TLC), quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Final Purification: Filter the resulting aluminum salts, and concentrate the filtrate. The crude product can be purified by distillation under reduced pressure to yield this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by its two functional groups: the secondary amine and the primary alcohol. This dual functionality allows it to serve as a versatile scaffold for building molecular complexity.

Key Chemical Transformations
  • N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized via reactions such as:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • O-Functionalization: The primary alcohol can undergo transformations common to alcohols:

    • Esterification: Reaction with carboxylic acids (e.g., Fischer esterification) or acid chlorides to form esters.

    • Etherification: Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

    • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using reagents like PCC or Jones reagent, respectively.

Strategic Role in Medicinal Chemistry

The 3,3-disubstituted pyrrolidine motif is particularly valuable for several reasons, making this compound an attractive starting material.

  • Conformational Constraint: The quaternary center at C3 restricts the conformational flexibility of the pyrrolidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • Improved Metabolic Stability: The methyl group at the 3-position can act as a metabolic shield, preventing enzymatic oxidation at that site, which can be a common metabolic pathway for simpler pyrrolidine rings. This can lead to improved pharmacokinetic profiles in drug candidates.

  • Vectorial Diversity: The molecule presents three key points for diversification: the nitrogen, the hydroxyl group, and the potential for chirality at the C3 center if synthesized enantioselectively. This allows chemists to explore the chemical space around the scaffold extensively. As demonstrated in the development of monoamine reuptake inhibitors, this scaffold can position key pharmacophoric elements in a precise 3D orientation to interact with transporter proteins.[2]

G Scaffold This compound N-H CH₂-OH R1 R¹ Group (e.g., Aryl, Heteroaryl) Scaffold:n->R1 N-Functionalization (Amide, Sulfonamide, Alkyl) R2 R² Group (e.g., via Ether/Ester Linkage) Scaffold:o->R2 O-Functionalization (Linker attachment) Target Drug Candidate (e.g., CNS Agent, Kinase Inhibitor)

Caption: Role as a versatile scaffold in drug candidate synthesis.

Safety and Handling

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a sophisticated and highly valuable building block for modern drug discovery. While detailed experimental data on the compound itself is sparse, its chemical properties can be confidently inferred from related structures. Its key structural feature—the gem-disubstituted quaternary center at the 3-position—provides a unique combination of conformational rigidity, metabolic stability, and versatile functional handles. The proposed synthetic pathway offers a logical and scalable approach to its production. For medicinal chemists aiming to design novel therapeutics, particularly in areas like CNS disorders where precise molecular architecture is paramount, this compound serves as an exceptional scaffold to build upon, offering a clear strategic advantage in the development of next-generation drug candidates.

References

  • Google Patents.
  • PubChem. 3-Methylpyrrolidine. [Link]

  • Pharmaffiliates. (3R)-1-Methyl-3-Pyrrolidinemethanol-d3. [Link]

  • PubMed. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. [Link]

  • UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. [Link]

  • Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Google Patents.3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate.... [Link]

  • PubMed Central. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators.... [Link]

  • PubChem. (Pyrrolidin-3-yl)methanol. [Link]

  • ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. [Link]

  • PubMed. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]

  • Patsnap. Preparation method of diethyl aminomalonate hydrochloride. [Link]

  • Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.... [Link]

  • UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Methylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug development due to its versatile scaffold. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete public set of experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. Detailed methodologies for data acquisition and interpretation are provided to empower researchers in their own analytical workflows.

Introduction: The Structural Significance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a methyl and a hydroxymethyl group at the 3-position creates a chiral center and offers points for further chemical modification. Accurate spectroscopic characterization is the cornerstone of any research and development program involving such molecules, ensuring structural integrity and guiding synthetic efforts. This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integration values.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale for Prediction
-CH₃~1.1-1.3Singlet (s)3HThe methyl group at a quaternary carbon will appear as a singlet in a region typical for aliphatic methyl groups.
Pyrrolidine -CH₂- (C2 & C5)~2.8-3.2Multiplet (m)4HThe methylene groups adjacent to the nitrogen atom are deshielded and will likely show complex splitting due to coupling with each other and potentially long-range coupling.
Pyrrolidine -CH₂- (C4)~1.6-2.0Multiplet (m)2HThe methylene group at the C4 position is further from the electron-withdrawing nitrogen and will appear at a more upfield chemical shift compared to the C2 and C5 protons.
-CH₂OH~3.4-3.6Singlet (s) or AB quartet2HThe methylene protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center. They may appear as a singlet if the chiral environment does not induce significant magnetic inequivalence, or as a more complex AB quartet.
-NH~1.5-3.0Broad Singlet (br s)1HThe proton on the secondary amine will be a broad singlet and its chemical shift can be highly variable depending on solvent and concentration.
-OH~1.0-4.0Broad Singlet (br s)1HThe hydroxyl proton signal is also a broad singlet, and its chemical shift is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Expert Insight: The diastereotopic nature of the -CH₂OH protons is a key feature to look for. The observation of an AB quartet would be strong evidence for the proposed structure. Running the NMR in different solvents can sometimes resolve overlapping multiplets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
-CH₃~20-25Typical chemical shift for a methyl group on a quaternary carbon.
Pyrrolidine -CH₂- (C2 & C5)~50-55The carbons adjacent to the nitrogen are significantly deshielded.
Pyrrolidine -CH₂- (C4)~30-35The C4 carbon is more shielded than the carbons adjacent to the nitrogen.
Pyrrolidine -C- (C3)~40-45The quaternary carbon at the 3-position.
-CH₂OH~65-70The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom.

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of unique proton and carbon environments in the molecule. Any deviation would suggest the presence of impurities or an incorrect structural assignment.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (-NH and -OH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A D₂O exchange experiment can be performed to confirm the -NH and -OH signals, which will disappear from the spectrum upon addition of a drop of D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 512-2048, as ¹³C has a low natural abundance.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Intensity and Shape Rationale
O-H Stretch (Alcohol)3200-3600Strong, BroadThe broadness is due to hydrogen bonding.[1][2]
N-H Stretch (Secondary Amine)3300-3500Moderate, SharpThis peak may be obscured by the broad O-H stretch.
C-H Stretch (Aliphatic)2850-3000StrongCharacteristic of sp³ C-H bonds.
C-O Stretch (Tertiary Alcohol)1100-1200StrongThe position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols.[1]
N-H Bend (Secondary Amine)1550-1650ModerateCan be useful for confirming the presence of the amine.

Authoritative Grounding: The characteristic broad absorption of the hydroxyl group's O-H stretch is a hallmark of alcohols in IR spectroscopy.[1][2] The exact position can be influenced by the degree of hydrogen bonding.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry KBr powder and pressed into a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 129.19 g/mol . A peak corresponding to the molecular ion (or more likely, the protonated molecule [M+H]⁺ at m/z 130.20 in electrospray ionization) is expected.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A fragment at [M-15]⁺ would be indicative of the loss of the methyl group.

    • Loss of a hydroxymethyl group (-CH₂OH): A fragment at [M-31]⁺ is a likely fragmentation pathway.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

    • Dehydration (-H₂O): Loss of a water molecule to give a fragment at [M-18]⁺ is common for alcohols.

Expert Insight: The fragmentation pattern can be complex. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the structural assignment.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • If fragmentation information is desired, tandem mass spectrometry (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently determine the structure and purity of this important chemical entity. The principles discussed herein are broadly applicable to the characterization of other novel small molecules.

References

  • PubChem. (1-Methylpyrrolidin-3-yl)methanol. [Link]

  • PubChem. 3-Methylpyrrolidine. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methanol. [Link]

  • Study Mind. Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). [Link]

  • NIST Chemistry WebBook. Methyl Alcohol. [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

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(3-Methylpyrrolidin-3-yl)methanol: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] Among the myriad of substituted pyrrolidines, the 3,3-disubstituted pattern, exemplified by (3-Methylpyrrolidin-3-yl)methanol, offers a unique stereochemical and functional profile. The geminal substitution at the C3 position introduces a quaternary center, which can confer metabolic stability and enforce specific conformations of the pyrrolidine ring. The presence of both a methyl and a hydroxymethyl group provides a versatile platform for further chemical elaboration, making this scaffold particularly attractive for the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, synthetic pathways, potential applications in drug discovery, and essential safety considerations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their research endeavors.

Core Identifiers and Chemical Properties

A precise understanding of a molecule's identifiers is fundamental for accurate sourcing, data retrieval, and regulatory compliance. The primary identifier for the hydrochloride salt of the (S)-enantiomer of this compound is its CAS number.

IdentifierValueSource
CAS Number 2568839-60-9 ((S)-enantiomer HCl salt)N/A
IUPAC Name This compoundN/A
Molecular Formula C₆H₁₃NO (Free Base)N/A
Molecular Weight 115.17 g/mol (Free Base)[3]
Canonical SMILES CC1(CCN(C1)C)CON/A
InChI Key NPWMWLAPRVMNBN-UHFFFAOYSA-N (for 1-methyl derivative)[3]

It is important to note that while the CAS number for the (S)-enantiomer hydrochloride is well-documented, the CAS numbers for the free base, the (R)-enantiomer, and the racemic mixture may be less commonly cited. Researchers should exercise diligence when sourcing this compound to ensure the correct stereochemistry and salt form for their specific application.

Synthesis and Chemical Transformations: A Practical Approach

Conceptual Synthetic Workflow

The synthesis of 3,3-disubstituted pyrrolidines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyrrolidine ring. A logical approach to this compound would likely involve the introduction of the methyl and hydroxymethyl groups onto a suitable pyrrolidine precursor.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor_A 3-Ester-3-methylpyrrolidine Derivative Target->Precursor_A Reduction of Ester Precursor_B Protected 3-oxopyrrolidine Precursor_A->Precursor_B Grignard or Organolithium Addition

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Derivatization of the Hydroxymethyl Group

The primary alcohol of this compound serves as a versatile handle for a variety of chemical transformations. The following protocols, adapted from established procedures for a closely related analog, (S)-(1-Methylpyrrolidin-3-yl)methanol, illustrate key derivatization strategies.[4]

Protocol 1: Williamson Ether Synthesis

  • Objective: To introduce an ether linkage at the hydroxymethyl position.

  • Rationale: This classic method allows for the coupling of the alcohol with a wide range of alkyl halides, enabling the exploration of diverse chemical space. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide.

  • Step-by-Step Methodology:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution.

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ether by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

  • Objective: To form an ester linkage from the hydroxymethyl group.

  • Rationale: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is broadly applicable to a wide range of carboxylic acids.

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add a solution of DCC (1.2 eq) in anhydrous CH₂Cl₂.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filter cake with CH₂Cl₂.

    • Combine the filtrate and washings and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

G cluster_1 Derivatization Workflow Start This compound Ether Ether Derivative Start->Ether Williamson Ether Synthesis (NaH, R-X) Ester Ester Derivative Start->Ester Steglich Esterification (R-COOH, DCC, DMAP)

Sources

stereochemistry of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stereochemistry of (3-Methylpyrrolidin-3-yl)methanol

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is characterized by a pyrrolidine ring, a common motif in numerous biologically active compounds.[1] The core of its chemical complexity and pharmacological relevance lies in the C3 position, which is a fully substituted, or quaternary, stereocenter. This feature dictates the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-(3-Methylpyrrolidin-3-yl)methanol. It is a foundational principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, metabolic pathways, and toxicological profiles.[2][3] Therefore, the ability to synthesize, separate, and analyze these stereoisomers with high fidelity is not merely an academic exercise but a critical prerequisite for the development of safe and effective therapeutics. This guide provides a comprehensive overview of the stereochemical considerations for this compound, detailing field-proven strategies for stereoselective synthesis, enantiomeric resolution, and rigorous analytical characterization.

The C3-Quaternary Stereocenter: A Structural and Pharmacological Nexus

The defining structural feature of this compound is the quaternary carbon atom at the 3-position of the pyrrolidine ring. This atom is bonded to four different substituents: a methyl group, a hydroxymethyl group, the C2 carbon of the ring, and the C4 carbon of the ring. This arrangement results in a chiral center, giving rise to two distinct, three-dimensional spatial arrangements.

Visualizing the Enantiomers

The two enantiomers, (R) and (S), are mirror images of each other and cannot be superimposed. Their distinct spatial configurations are the primary determinant of their differential interactions with other chiral molecules in a biological system, such as protein receptors or enzymes.

Caption: The (R) and (S) enantiomers of this compound.

The Imperative of Enantiopurity

In drug development, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the investigation of individual enantiomers of a chiral drug candidate.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to toxicity (the distomer).[3] Consequently, developing a drug as a single, active enantiomer (an enantiopure drug) is often preferred to marketing a 1:1 mixture of enantiomers (a racemate). This approach can lead to an improved therapeutic index, simplified dose-response relationships, and reduced potential for adverse effects.[4]

Accessing Enantiopure Material: Synthesis and Resolution

Obtaining enantiomerically pure this compound requires specialized chemical strategies. The creation of a quaternary stereocenter is a non-trivial synthetic challenge. The two primary pathways are direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. While specific literature for this compound is limited, established methodologies for analogous structures can be adapted. These include:

  • Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials, transferring their inherent stereochemistry to the final product.[1] For instance, a suitably protected derivative of a chiral amino acid could serve as a precursor.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a chemical reaction to occur on one face of the molecule, thereby inducing stereoselectivity. After the key stereocenter is set, the auxiliary is removed. This approach has been successfully used in the synthesis of related pyrrolidine structures.[5]

Chiral Resolution of Racemic Mixtures

Often, the most practical approach is to synthesize the compound as a racemic mixture and then separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[6]

Rationale for Method Selection: The presence of a basic nitrogen atom and a polar hydroxyl group in this compound makes it an ideal candidate for separation on polysaccharide-based or macrocyclic glycopeptide-based CSPs.[6] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are necessary to resolve the subtle structural differences between enantiomers.

Protocol: Preparative Chiral HPLC for Enantiomeric Resolution

  • System Preparation:

    • Column: Select a polysaccharide-based Chiral Stationary Phase (CSP), such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).[6] The non-polar hexane serves as the main solvent, while ethanol acts as a polar modifier to control retention time. The DEA is critical to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 10-20 mL/min for a preparative column) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration suitable for preparative scale (e.g., 10-50 mg/mL).

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Perform a small analytical-scale injection to determine the retention times of the two enantiomers.

    • Once retention times are established, inject the preparative-scale sample.

    • Collect the eluent corresponding to each enantiomer peak in separate fractions.

  • Post-Run Processing:

    • Combine the fractions for each pure enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting isolated enantiomers should be analyzed for chemical purity and enantiomeric excess (see Chapter 3).

Analytical Workflow for Stereochemical Characterization

Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of this compound enantiomers. A multi-technique approach ensures a self-validating system of characterization.

G cluster_input cluster_separation Primary Analysis & Separation cluster_quantification Quantitative Stereochemical Analysis cluster_structure Structural Confirmation cluster_output start Synthesized Sample (Racemate or Enriched Mixture) chiral_hplc Analytical Chiral HPLC start->chiral_hplc nmr_analysis NMR Spectroscopy (with/without chiral agents) start->nmr_analysis ms_analysis Mass Spectrometry (Confirm Molecular Weight) start->ms_analysis ee_determination Determine Enantiomeric Excess (ee%) chiral_hplc->ee_determination optical_rotation Measure Optical Rotation ([α]) chiral_hplc->optical_rotation end Enantiopure Compound with Confirmed Structure & Purity ee_determination->end optical_rotation->end nmr_analysis->end ms_analysis->end

Caption: A typical analytical workflow for the stereochemical characterization.

Determination of Enantiomeric Excess via Chiral HPLC

Analytical chiral HPLC is the gold standard for determining the enantiomeric purity, or enantiomeric excess (ee%), of a sample. The methodology is similar to the preparative protocol but is performed on an analytical scale with a focus on resolution and sensitivity.

ParameterRecommended Starting ConditionsRationale
Chiral Stationary Phase (CSP) Amylose or Cellulose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)These polysaccharide-based phases are highly versatile and have a proven track record for resolving a wide range of chiral amines and alcohols.[6]
Mobile Phase n-Hexane/Isopropanol/DEA (90:10:0.1)A non-polar mobile phase often provides the best selectivity on polysaccharide CSPs. Isopropanol is the polar modifier, and DEA is the basic additive to ensure good peak shape.[6]
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rates that provide a balance between separation efficiency and analysis time.[6]
Detection UV (210-220 nm) or Mass Spectrometry (MS)The pyrrolidine structure lacks a strong chromophore, so low wavelength UV detection is necessary. MS detection offers higher sensitivity and structural confirmation.[6]

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

Structural Verification with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the molecule.[1] For stereochemical analysis, standard ¹H and ¹³C NMR spectra of the two enantiomers will be identical. To differentiate them, a chiral environment must be introduced into the NMR sample.

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube can induce the formation of transient, diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, which can lead to the separation of specific proton signals in the ¹H NMR spectrum, allowing for direct quantification.[7]

  • Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate with the analyte. The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the analyte's NMR spectrum, and the magnitude of these shifts can differ for the two enantiomers, enabling their resolution and quantification.

Conclusion and Future Outlook

The is a critical parameter that profoundly influences its utility as a building block in drug discovery. The presence of a C3-quaternary stereocenter necessitates precise control over its three-dimensional structure. This guide has outlined robust and validated methodologies for the stereoselective synthesis, preparative-scale resolution, and comprehensive analytical characterization of its (R) and (S) enantiomers. For researchers in the pharmaceutical sciences, a mastery of these techniques is essential. The ability to produce and confidently characterize enantiopure this compound opens the door to systematically investigating its structure-activity relationships, ultimately enabling the design of more selective, potent, and safer therapeutic agents.[2]

References

  • BenchChem (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods.
  • BenchChem (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol.
  • Babu, S. et al. (2007). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, ACS Publications.
  • BenchChem (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate (2020). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones.
  • Encyclopedia of Separation Science (2007). Chiral Drug Separation.
  • BenchChem (2025). The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in (S)-3-Acetyl-1-Boc-pyrrolidine Derivative.
  • SlidePlayer (n.d.). Stereochemistry and biological activity of drugs.

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Methylpyrrolidin-3-yl)methanol

This compound is a substituted pyrrolidine derivative that holds significant interest for researchers and scientists in drug development. The pyrrolidine ring is a privileged scaffold—a molecular framework that frequently appears in bioactive compounds, including numerous natural products and synthetic drugs.[1][2] Its rigid, non-planar structure allows for the precise spatial arrangement of substituents, which is often critical for selective interactions with biological targets like enzymes and receptors.[1]

The introduction of a methyl group and a hydroxymethyl group at the C3 position creates a chiral center and provides two distinct points for further functionalization. This unique combination of features makes this compound a valuable building block for creating complex molecules with tailored pharmacological properties. This guide provides a comprehensive overview of its core physical and chemical properties, synthetic considerations, and potential applications, offering a technical resource for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in leveraging this compound for drug discovery applications.

Chemical Structure and Identifiers

The structure consists of a five-membered pyrrolidine ring substituted at the 3-position with both a methyl group and a hydroxymethyl group.

Caption: Chemical Structure of this compound

Data Summary

The following table summarizes the key physical and computed properties of this compound and its N-methylated analogue for comparison. Data for the target compound is limited, so properties of related structures are included to provide context.

PropertyThis compound(1-Methylpyrrolidin-3-yl)methanol[3]3-Methylpyrrolidin-3-ol[4][5]
CAS Number 189941-47-3 (HCl salt)5021-33-0125032-87-3
Molecular Formula C₆H₁₃NOC₆H₁₃NOC₅H₁₁NO
Molecular Weight 115.17 g/mol 115.17 g/mol 101.15 g/mol
Appearance Data not availableData not availableOrange to Very Dark Brown Solid
Boiling Point Data not availableData not available60-64 °C @ 0.08 Torr[4]
Melting Point Data not availableData not availableData not available
Solubility Data not availableData not availableDMSO (Slightly), Methanol (Slightly)[4][5]
pKa (Predicted) Data not availableData not available14.97 ± 0.20[4]
XLogP3 (Computed) Data not available-0.1[3]Data not available

Synthesis and Reactivity

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by their prevalence in pharmaceuticals.[2][6]

Representative Synthetic Approach

A plausible synthetic pathway could start from a protected 3-methyl-3-pyrrolidinecarboxylic acid. The carboxylic acid can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

synthesis_workflow start Protected 3-Methyl-3- pyrrolidinecarboxylic Acid reagent 1. LiAlH₄ or BH₃ in THF 2. Aqueous Workup start->reagent Reduction deprotection Deprotection Step (if necessary) reagent->deprotection product This compound deprotection->product

Sources

A Comprehensive Technical Guide on the Potential Biological Activities of (3-Methylpyrrolidin-3-yl)methanol: A Scaffold-Based Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unexplored Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a quintessential "privileged scaffold."[1][2] Its frequent appearance in FDA-approved drugs and biologically active molecules is a testament to its versatile three-dimensional structure, which allows for precise exploration of pharmacophore space and favorable physicochemical properties.[2][3][4] The subject of this guide, (3-Methylpyrrolidin-3-yl)methanol, is a simple yet intriguing derivative of this scaffold. While direct pharmacological data for this specific molecule is scarce in public literature, its structural features—a tertiary carbinol at the C3 position and a methyl group—provide a compelling basis for hypothesizing its interaction with several key biological target classes.

This technical guide moves beyond a simple recitation of facts. It serves as a strategic roadmap for researchers, scientists, and drug development professionals to unlock the potential of this compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will explore its potential as a modulator of monoamine transporters , cholinergic receptors (nicotinic and muscarinic) , and the chemokine receptor CCR5 . For each potential target class, we will present the scientific rationale, detailed experimental protocols for validation, and the logic behind these investigative pathways.

Section 1: Molecular Profile and Synthetic Considerations

Before delving into biological targets, understanding the fundamental characteristics of this compound is crucial. The presence of a chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers, which may exhibit distinct pharmacological profiles.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem CID: 295970 (racemic N-methylated)
Molecular Weight 115.17 g/mol PubChem CID: 295970 (racemic N-methylated)
Topological Polar Surface Area 23.5 ŲPubChem CID: 295970 (racemic N-methylated)
Hydrogen Bond Donors 1PubChem CID: 295970 (racemic N-methylated)
Hydrogen Bond Acceptors 2PubChem CID: 295970 (racemic N-methylated)
XLogP3 -0.5PubChem CID: 295970 (racemic N-methylated)

Note: Data is for the analogous N-methylated structure, as comprehensive data for the secondary amine is limited. The secondary amine (C₅H₁₁NO) would have a molecular weight of 101.15 g/mol .[5]

Synthesis Strategy Overview

The generation of enantiomerically pure this compound is critical for rigorous pharmacological evaluation. Chiral pool synthesis, starting from commercially available chiral precursors like (R)- or (S)-aspartic acid or proline derivatives, is a common and effective strategy.[6] Asymmetric synthesis methods, such as the 1,3-dipolar cycloaddition of azomethine ylides, also provide robust routes to stereocontrolled pyrrolidine rings.[3][6] The synthesis of the specific target molecule would likely involve the creation of a 3-substituted pyrrolidine intermediate followed by the introduction of the methyl and hydroxymethyl groups.

Section 2: Target Class I - Monoamine Transporters (MATs)

Scientific Rationale

The pyrrolidine scaffold is a cornerstone pharmacophore for inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][8] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other CNS disorders.[9][10] Numerous 3- and 4-substituted pyrrolidine derivatives have been shown to be potent MAT inhibitors.[7][11] The substituents on this compound—a polar hydroxymethyl group and a small alkyl methyl group—could confer a unique binding profile and selectivity across the MATs, making this an important first line of investigation.

Proposed Mechanism and Structure-Activity Relationship (SAR)

MAT inhibitors typically bind within the transporter channel at the S1 (primary substrate) and S2 (allosteric) sites.[9] The protonated secondary amine of this compound would be expected to form a key salt bridge with a conserved aspartate residue in the S1 site, mimicking the endogenous monoamine substrates. The 3-position substituents would then project into the binding pocket, where their size, polarity, and stereochemistry would determine the affinity and selectivity for DAT, NET, or SERT. The hydroxyl group could form additional hydrogen bonds, potentially increasing affinity, while the methyl group's orientation could provide favorable van der Waals interactions or create steric hindrance, thereby influencing the selectivity profile.

Experimental Investigation Workflow

A tiered approach is recommended, starting with broad screening for binding affinity and progressing to functional assays to confirm inhibitory activity.

MAT_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Data Analysis Binding Radioligand Binding Assays (DAT, NET, SERT) Uptake Synaptosomal Neurotransmitter Uptake Assays Binding->Uptake Compounds with Ki < 1µM Analysis Determine Ki and IC50 Values Assess Selectivity Profile Uptake->Analysis nAChR_Workflow cluster_0 Tier 1: Binding cluster_1 Tier 2: Function cluster_2 Data Analysis Binding Receptor Binding Assays (α4β2 and α7 subtypes) TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Binding->TEVC Confirm functional relevance Analysis Determine Affinity (Ki) Characterize Activity Profile (Agonist, Antagonist, PAM, NAM) TEVC->Analysis

Caption: Workflow for investigating nAChR activity.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Functional Assay

  • System: Use Xenopus laevis oocytes injected with cRNA for the desired human nAChR subunits (e.g., α4 and β2, or α7).

  • Procedure: a. Two to five days post-injection, place an oocyte in a recording chamber continuously perfused with recording buffer. b. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV. c. Agonist Test: Apply increasing concentrations of this compound and measure the peak inward current. Compare the maximal response to a full agonist like acetylcholine. d. Antagonist Test: Co-apply a fixed, sub-maximal concentration of acetylcholine (e.g., EC₅₀) with increasing concentrations of the test compound to determine if it inhibits the acetylcholine-induced current. e. PAM/NAM Test: Co-apply a low concentration of acetylcholine (e.g., EC₁₀) with the test compound to see if it potentiates (PAM) or inhibits (NAM) the response.

  • Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists), IC₅₀ (for antagonists), and the degree of modulation (for PAMs/NAMs).

Part B: Muscarinic Acetylcholine Receptors (mAChRs)

Rationale: There is a growing body of evidence for pyrrolidine-containing molecules acting as positive allosteric modulators (PAMs) at the M1 muscarinic receptor, a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia. [12][13][14][15]PAMs offer a more nuanced therapeutic approach than direct agonists by potentiating the effects of the endogenous ligand, acetylcholine, only when and where it is released. [16]The structure of this compound is distinct from known M1 PAMs, but the core scaffold's success in this area makes it a target of interest.

Protocol 4: Functional Calcium Flux Assay for M1 PAM Activity

  • System: Use CHO or HEK293 cells stably co-expressing the human M1 receptor (a Gq-coupled receptor) and a G-protein like Gα15 to facilitate robust coupling to calcium signaling.

  • Reagents: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. In a 96- or 384-well plate, add the test compound at various concentrations to the loaded cells and incubate briefly. b. Add a fixed concentration of acetylcholine corresponding to its EC₂₀ (a concentration that gives a small but measurable response). c. Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR). d. A PAM will cause a significant increase in the calcium signal in the presence of the EC₂₀ concentration of acetylcholine. e. To test for agonist activity, apply the compound in the absence of acetylcholine.

  • Analysis: Quantify the potentiation of the acetylcholine response. Calculate the EC₅₀ for the PAM effect (the concentration of the compound that produces 50% of the maximal potentiation).

Section 4: Target Class III - C-C Chemokine Receptor 5 (CCR5)

Scientific Rationale

CCR5 is a GPCR that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into T-cells, making CCR5 antagonists a validated class of antiretroviral drugs. [17][18]Medicinal chemistry efforts have shown that 1,3,4-trisubstituted pyrrolidines are potent CCR5 antagonists. [19][20]The substitution pattern on the pyrrolidine ring is critical for high-affinity binding. While this compound is simpler than approved antagonists, its 3,3-disubstituted pattern represents a novel variation on this established pharmacophore, making it a worthwhile candidate for screening.

Experimental Investigation Workflow

CCR5_Workflow cluster_0 Tier 1: Binding cluster_1 Tier 2: Antiviral Function cluster_2 Data Analysis Binding CCR5 Radioligand Binding Assay HIV HIV-1 Entry Inhibition Assay (Pseudotyped Virus) Binding->HIV Compounds with Ki < 10µM Analysis Determine Binding Affinity (Ki) Calculate Antiviral Potency (IC50) HIV->Analysis

Caption: Workflow for investigating CCR5 antagonist activity.

Detailed Experimental Protocols

Protocol 5: CCR5 Radioligand Binding Assay

  • Source: Cell membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-CCR5).

  • Radioligand: [¹²⁵I]MIP-1β (a natural chemokine ligand for CCR5).

  • Procedure: a. Incubate cell membranes with a fixed concentration of [¹²⁵I]MIP-1β and serial dilutions of this compound. b. For non-specific binding, use a high concentration of an unlabeled ligand like Maraviroc or MIP-1β. c. Incubate for 90 minutes at room temperature. d. Terminate by rapid filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. e. Wash filters with ice-cold binding buffer. f. Measure radioactivity using a gamma counter.

  • Analysis: Calculate the K_i from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 6: HIV-1 Entry (Pseudovirus) Assay

  • System: Use a single-round-of-infection viral entry assay. This involves:

    • Target Cells: A cell line that does not naturally express HIV receptors but has been engineered to express CD4 and CCR5 (e.g., U87.CD4.CCR5). These cells also contain a reporter gene (e.g., luciferase) under the control of the HIV-1 Tat protein.

    • Pseudovirus: A non-replicating viral core (e.g., from HIV or MLV) that is "pseudotyped" with an envelope glycoprotein (Env) from an R5-tropic HIV-1 strain (e.g., BaL).

  • Procedure: a. Seed target cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of this compound or a positive control (e.g., Maraviroc) for 1 hour at 37°C. c. Add a standardized amount of the R5-pseudotyped virus to the wells. d. Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression. e. Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces reporter activity by 50% compared to vehicle-treated controls. A cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition is not due to cell death.

Summary and Future Directions

This compound represents a chemically simple yet pharmacologically unexplored molecule built upon a highly validated scaffold. The structural analogies discussed herein provide a strong, evidence-based foundation for investigating its activity at monoamine transporters, cholinergic receptors, and the CCR5 chemokine receptor. The experimental workflows and detailed protocols provided in this guide offer a clear and robust pathway for a systematic evaluation of these potential biological activities.

Should this initial screening yield a confirmed "hit" in any of these assays, the subsequent steps would involve:

  • Enantiomer Synthesis and Testing: Separating or synthesizing the (R) and (S) enantiomers to determine if the activity is stereospecific.

  • SAR Expansion: Synthesizing a small library of analogs to probe the structure-activity relationship around the 3-position.

  • In Vivo Studies: Advancing potent and selective compounds into relevant animal models to assess pharmacokinetic properties and in vivo efficacy.

This structured approach, grounded in the principles of medicinal chemistry and pharmacology, provides the necessary framework to potentially uncover novel biological activities for this compound, transforming it from a simple chemical entity into a valuable lead for future drug discovery programs.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of increasing interest in medicinal chemistry and drug development. Its unique structural motif, featuring a chiral center and a primary alcohol, makes it a valuable building block for the synthesis of novel therapeutic agents. As with any novel compound, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds and established principles of chemical safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on this analysis, this compound should be treated as a compound with the following potential hazards:

  • Skin and Eye Irritant: Substituted pyrrolidines are known to be irritants. Direct contact with the skin or eyes is likely to cause irritation, redness, and discomfort.[1]

  • Respiratory Tract Irritant: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

  • Flammability: While the flashpoint is not definitively established, the presence of the methanol group and the overall organic nature of the molecule suggest that it should be considered a flammable liquid.[2]

  • Toxicity: The toxicological properties have not been fully investigated. However, given the amine functionality, it should be handled with care to avoid ingestion, inhalation, and skin absorption.[2]

Quantitative Hazard Data (Inferred)

The following table summarizes the likely GHS classifications for this compound based on data from (1-Methylpyrrolidin-3-yl)methanol.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The following measures are essential when working with this compound.

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[4]

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in the event of accidental exposure.[3][5]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[2]

  • Skin and Body Protection: A flame-retardant lab coat should be worn to protect against skin contact and in case of a small fire.[6]

  • Respiratory Protection: In the absence of adequate engineering controls or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Safe Handling and Storage Protocols: Minimizing Exposure and Reactivity

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the purity of this compound.

Handling Procedures:
  • Grounding and Bonding: To prevent the buildup of static electricity, which could ignite flammable vapors, all metal containers and equipment used for transferring the compound should be properly grounded and bonded.[4]

  • Inert Atmosphere: For long-term storage and in reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

  • Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other potential sources of ignition.[4]

  • Use of Non-Sparking Tools: When opening or closing containers, use tools made of non-sparking materials.[4]

Storage Requirements:
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[3][5] A flammable liquids storage cabinet is recommended.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with the following procedures.

Spill Response:
  • Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[8] Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate method.[9]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials, and empty containers, should be disposed of as hazardous waste.[9]

Experimental Workflow Visualization

The following diagrams illustrate key workflows for the safe handling of this compound.

Safe_Handling_Workflow Figure 1: General Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep1 Conduct Pre-work Risk Assessment Prep2 Verify Fume Hood Certification Prep1->Prep2 Prep3 Gather and Inspect Required PPE Prep2->Prep3 Hand1 Weigh/Transfer Compound in Fume Hood Prep3->Hand1 Hand2 Ground and Bond Equipment Hand1->Hand2 Hand3 Perform Reaction Under Inert Atmosphere (if required) Hand2->Hand3 Clean1 Decontaminate Glassware and Surfaces Hand3->Clean1 Clean2 Segregate and Label Waste Clean1->Clean2 Clean3 Dispose of PPE in Designated Waste Clean2->Clean3

Caption: General workflow for handling this compound.

Spill_Response_Workflow Figure 2: Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain Spill with Inert Absorbent SmallSpill->Contain Notify Notify EH&S/ Emergency Response LargeSpill->Notify Collect Collect Waste with Non-Sparking Tools Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste as Hazardous Decon->Dispose

Caption: Decision workflow for responding to a spill.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely incorporate this building block into their synthetic endeavors, paving the way for the discovery of new and innovative therapeutics. A culture of safety, grounded in proactive risk assessment and meticulous adherence to established procedures, is the cornerstone of successful and responsible scientific research.

References

  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Gálvez, J. A., et al. (2018). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 57(42), 13868-13872. Retrieved from [Link]

  • Afanasenko, A., et al. (2020). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. Chemistry – A European Journal, 26(63), 14366-14371. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295970, (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

  • Liu, G., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. Nature Communications, 9(1), 5317. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Hatakeyama, T., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 11186-11189. Retrieved from [Link]

  • Medbullets. (2024). Toxicology - Drugs. Retrieved from [Link]

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An In-Depth Technical Guide to the Commercial Availability of (3-Methylpyrrolidin-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a cornerstone scaffold in modern drug discovery, prized for its conformational rigidity, aqueous solubility, and ability to present substituents in a well-defined three-dimensional orientation.[1][2] This five-membered nitrogen heterocycle is a recurring motif in a multitude of FDA-approved drugs and bioactive natural products, where it often plays a critical role in molecular recognition at biological targets.[2][3] The introduction of stereocenters into the pyrrolidine core dramatically expands the accessible chemical space, allowing for fine-tuned interactions with chiral biological macromolecules like enzymes and receptors. Consequently, the stereoselective synthesis and commercial availability of chiral pyrrolidine building blocks are of paramount importance to researchers in pharmaceuticals and life sciences.[1]

Among these valuable synthons, the enantiomers of (3-Methylpyrrolidin-3-yl)methanol represent a particularly interesting class of building blocks. This tertiary amino alcohol scaffold combines the key features of the pyrrolidine ring with a chiral quaternary center, offering a unique vector for structural elaboration. The presence of both a nucleophilic secondary amine and a primary hydroxyl group provides orthogonal handles for subsequent chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. The defined stereochemistry at the C3 position is crucial, as the biological activity of the final drug molecule often resides in a single enantiomer. This guide provides a comprehensive technical overview of the commercial availability, synthesis, chiral resolution, and analytical characterization of the (R)- and (S)-enantiomers of this compound for professionals in drug development and chemical research.

Commercial Availability of this compound Enantiomers

A survey of chemical supplier catalogs indicates that both enantiomers of this compound are commercially available, predominantly as their hydrochloride salts, which enhances their stability and handling properties. The availability of these chiral building blocks as catalog items can significantly accelerate drug discovery timelines by obviating the need for de novo synthesis and resolution in the early stages of a project.

Below is a summary of representative commercial sources for the enantiomers of this compound hydrochloride. It is important to note that catalog availability, purity, and pricing are subject to change, and researchers should confirm the specifications with the respective suppliers.

EnantiomerFormCAS NumberRepresentative Supplier(s)Purity
(S)-(3-Methylpyrrolidin-3-yl)methanol Hydrochloride2568839-60-9Amadis Chemical[4]≥97%
(R)-(3-Methylpyrrolidin-3-yl)methanol Hydrochloride1227157-98-3BLD Pharm[5]Inquiry

Synthetic and Chiral Resolution Strategies

While direct purchase is convenient, there are instances where a custom synthesis or in-house resolution is necessary, particularly for large-scale campaigns or when the free base is required. The following sections detail a robust synthetic route to the racemic compound and a classical chemical resolution method to separate the enantiomers.

Synthesis of Racemic this compound

A reliable method for the synthesis of racemic this compound involves a two-step process starting from the commercially available 1-benzyl-3-pyrrolidinone. The key transformation is a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by a debenzylation to yield the final product.

Step 1: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol

The addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to the ketone carbonyl of 1-benzyl-3-pyrrolidinone yields the tertiary alcohol, 1-benzyl-3-methylpyrrolidin-3-ol. Grignard reactions are highly sensitive to moisture, so anhydrous conditions are essential for a successful outcome.[2][6][7]

Step 2: Debenzylation to Racemic this compound

The benzyl protecting group is readily removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation, which proceeds under a hydrogen atmosphere. The reaction is typically clean, with the primary by-product being toluene.

Below is a diagrammatic representation of the synthetic workflow.

G cluster_0 Synthesis of Racemic this compound Start 1-Benzyl-3-pyrrolidinone Grignard Grignard Reaction (CH3MgBr, Anhydrous THF) Start->Grignard Intermediate 1-Benzyl-3-methylpyrrolidin-3-ol Grignard->Intermediate Debenzylation Catalytic Hydrogenation (H2, Pd/C, Methanol) Intermediate->Debenzylation Product Racemic this compound Debenzylation->Product

Caption: Synthetic pathway to racemic this compound.

Detailed Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 1-Benzyl-3-pyrrolidinone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (1.2 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-benzyl-3-methylpyrrolidin-3-ol, which can be purified by column chromatography or used directly in the next step.

  • Debenzylation:

    • Dissolve the crude 1-benzyl-3-methylpyrrolidin-3-ol (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol %).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction mixture vigorously until the starting material is consumed (as monitored by TLC or GC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield racemic this compound. The crude product can be purified by distillation or column chromatography.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution via the formation of diastereomeric salts is a time-tested and scalable method for separating enantiomers.[8] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. For the resolution of a basic compound like this compound, a chiral acid is the resolving agent of choice. (+)-Tartaric acid is a cost-effective and highly effective resolving agent for a wide range of amines and amino alcohols.[9]

The process involves the formation of two diastereomeric salts: ((R)-amine · (+)-tartaric acid) and ((S)-amine · (+)-tartaric acid). Due to differences in their crystal lattice energies, one of these salts will be less soluble in a given solvent system and will crystallize out of the solution, allowing for its separation by filtration. The free enantiomer can then be liberated from the salt by treatment with a base.

G cluster_1 Chiral Resolution Workflow Racemate Racemic Amine ((R)- and (S)-enantiomers) Salt_Formation Salt Formation (Add (+)-Tartaric Acid in Methanol) Racemate->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R,R)-salt and (S,R)-salt) Salt_Formation->Diastereomers Crystallization Fractional Crystallization (Cooling and aging) Diastereomers->Crystallization Separation Filtration Crystallization->Separation Less_Soluble Less Soluble Salt Crystal (e.g., (S,R)-salt) Separation->Less_Soluble More_Soluble More Soluble Salt in Filtrate (e.g., (R,R)-salt) Separation->More_Soluble Liberation_S Liberation of Free Amine (Add NaOH solution) Less_Soluble->Liberation_S Liberation_R Liberation of Free Amine (Add NaOH solution) More_Soluble->Liberation_R S_Enantiomer (S)-Enantiomer Liberation_S->S_Enantiomer R_Enantiomer (R)-Enantiomer Liberation_R->R_Enantiomer

Caption: Chiral resolution process using diastereomeric salt formation.

Detailed Experimental Protocol: Chiral Resolution

Materials:

  • Racemic this compound

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol. Note: The optimal stoichiometry should be determined empirically.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then let it stand undisturbed for 24-48 hours to facilitate crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold methanol.

    • Dry the crystals. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

    • If the enantiomeric purity is not sufficient, a recrystallization from a suitable solvent (e.g., methanol/water) can be performed.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add NaOH solution dropwise with stirring until the pH is basic (pH > 11).

    • Extract the liberated free amine into an organic solvent such as DCM (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial filtration contains the other diastereomeric salt. This can be treated in a similar manner (basification, extraction) to recover the other enantiomer, which will be enriched. Further purification or a second resolution with (-)-tartaric acid may be necessary to achieve high enantiomeric purity.

Analytical Methodologies for Enantiomeric Purity Determination

Given the presence of a basic nitrogen and a polar hydroxyl group, polysaccharide-based chiral stationary phases (CSPs) are excellent starting points for method development.

Proposed Chiral HPLC Method
  • Column: A polysaccharide-based CSP such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A normal phase or polar organic mode is likely to be effective.

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of a basic additive like diethylamine (DEA) is typically required to improve peak shape and prevent tailing for basic analytes. A good starting point would be Hexane/Ethanol/DEA (80:20:0.1, v/v/v).

    • Polar Organic Mode: A mixture of acetonitrile and methanol with a basic additive like DEA. For example, Acetonitrile/Methanol/DEA (95:5:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore, or via a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the sample (racemate or a single enantiomer) in the mobile phase at a concentration of approximately 1 mg/mL.

G cluster_2 Chiral HPLC Analysis Workflow Sample Racemic Sample (in mobile phase) Injection Injection onto Chiral HPLC Column Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Peak Integration and Quantification of ee% Chromatogram->Quantification

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Applications in Drug Discovery

The 3-substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, this building block is of high interest for the synthesis of analogues of known bioactive molecules. For instance, the smoking cessation aid Varenicline (Chantix®) features a complex polycyclic structure that is conceptually derived from simpler heterocyclic building blocks.[11] The synthesis of novel analogues of such drugs often involves the exploration of different substitution patterns on the core scaffolds, and chiral building blocks like this compound are ideal for this purpose.

Furthermore, this scaffold is highly relevant in the design of inhibitors for enzymes such as Phosphodiesterase 4 (PDE4), which are targets for inflammatory diseases.[12] The precise spatial arrangement of functional groups is critical for potent and selective inhibition, underscoring the importance of stereochemically defined building blocks. The availability and synthetic accessibility of this compound enantiomers make them valuable tools for constructing novel chemical entities with therapeutic potential.

References

  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • RSC Publishing. (2016). A diastereoselective synthesis of a potent αvβ6 integrin antagonist. Retrieved from [Link]

  • NIH PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098478B - Aminoalcohol resolution method.
  • NIH PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][6][10]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]

  • NIH PMC. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

  • NIH PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • Document Server@UHasselt. (2023). Phosphodiesterase (PDE) 4 inhibition boosts Schwann cell myelination in a 3D regeneration model. Retrieved from [Link]

  • European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. Retrieved from [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • NIH PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • NIH PMC. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • NIH PMC. (n.d.). Discovery and development of varenicline for smoking cessation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • YouTube. (2012). Preparation of triphenylmethanol via Grignard, Expt. 8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved from [Link]

  • NIH PMC. (2024). Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents. Retrieved from [Link]

Sources

Methodological & Application

Unlocking New Frontiers in Asymmetric Synthesis: A Guide to the Untapped Potential of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of asymmetric synthesis, chiral pyrrolidine scaffolds are cornerstones, enabling the stereoselective synthesis of complex molecules.[1] While derivatives of proline and prolinol have been extensively developed and commercialized, a significant opportunity for innovation lies in less explored structural isomers. This guide focuses on one such molecule: (3-Methylpyrrolidin-3-yl)methanol. A comprehensive review of the scientific literature reveals a notable scarcity of data on its application in asymmetric catalysis, presenting a fertile and underexplored area for research and development.[1][2] This document serves as both an application note on its potential and a detailed protocol for initiating its study. We will delve into the molecule's unique structural attributes, propose synthetic pathways for its derivatization into novel chiral ligands and organocatalysts, and provide a foundational experimental protocol for evaluating its efficacy in a model asymmetric reaction.

Introduction: The Case for a C3-Substituted Pyrrolidine Scaffold

This compound is a chiral amino alcohol distinguished by a quaternary stereocenter at the C3 position of the pyrrolidine ring. This structural feature offers a unique departure from the more common C2-substituted prolinol derivatives.

Key Structural Advantages:

  • Steric Influence: The 3-methyl group provides a distinct steric environment adjacent to the hydroxymethyl functional group. This can influence the facial selectivity of approaching substrates in a catalytic complex, potentially leading to different or improved stereochemical outcomes compared to C2-substituted analogues.

  • Rigidity and Conformation: The quaternary center can impart a degree of conformational rigidity to the pyrrolidine ring, which is a desirable trait in a chiral ligand or catalyst for creating a well-defined and predictable chiral pocket.

  • Synthetic Handle: The primary alcohol serves as a versatile synthetic handle for modification, allowing for the attachment of coordinating groups, extension of the chiral scaffold, or immobilization onto a solid support.

While direct comparative studies are absent, the fundamental principles of asymmetric catalysis established with other chiral amino alcohols provide a strong rationale for investigating this compound.[2] Its enantiomers, (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol, would be expected to produce products with opposite absolute configurations, offering access to either enantiomer of a target molecule.[2]

Proposed Synthetic Pathways to Novel Chiral Catalysts

The true potential of this compound lies in its derivatization. Below are proposed, detailed protocols for synthesizing two classes of potential organocatalysts: a silyl ether derivative for enamine catalysis and a diarylprolinol-type ligand for metal-catalyzed reactions.

Synthesis of a Chiral Silyl Ether Derivative

Silyl-protected prolinol ethers are highly effective organocatalysts for a variety of asymmetric transformations, most notably Michael and aldol reactions, operating through an enamine-based mechanism.[1] The following protocol adapts this established chemistry to the this compound scaffold.

Protocol 1: Synthesis of (S)-((3-Methylpyrrolidin-3-yl)methoxy)trimethylsilane

  • Objective: To synthesize a silyl ether derivative for use as an organocatalyst.

  • Materials:

    • (S)-(3-Methylpyrrolidin-3-yl)methanol

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA), distilled

    • Trimethylsilyl chloride (TMSCl), distilled

    • Argon or Nitrogen gas supply

    • Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add (S)-(3-Methylpyrrolidin-3-yl)methanol (1.15 g, 10 mmol).

    • Dissolve the amino alcohol in 30 mL of anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the solution dropwise.

    • Slowly add trimethylsilyl chloride (1.27 mL, 10 mmol, 1.0 eq.) to the stirred solution via a dropping funnel over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the desired silyl ether.

Workflow for Silyl Ether Synthesis

G start (S)-(3-Methylpyrrolidin-3-yl)methanol in anhydrous DCM step1 Cool to 0 °C start->step1 step2 Add Triethylamine (1.5 eq.) step1->step2 step3 Add TMSCl (1.0 eq.) dropwise step2->step3 step4 Stir at RT for 12h step3->step4 step5 Aqueous Workup (NaHCO3, Brine) step4->step5 step6 Purification (Distillation or Chromatography) step5->step6 end_product Target Silyl Ether step6->end_product

Caption: Proposed synthesis of a chiral silyl ether derivative.

Synthesis of a Chiral Diarylprolinol-type Ligand

Diphenylprolinol and its derivatives are privileged ligands in asymmetric catalysis, particularly for enantioselective additions of organozinc reagents to aldehydes.[2] This protocol outlines a pathway to a similar ligand structure.

Protocol 2: Synthesis of Diphenyl((S)-3-methylpyrrolidin-3-yl)methanol

  • Objective: To synthesize a diaryl-substituted amino alcohol for use as a chiral ligand or catalyst.

  • Materials:

    • (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylic acid tert-butyl ester (Boc-protected starting material)

    • Anhydrous Tetrahydrofuran (THF)

    • Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether

    • Dess-Martin Periodinane (DMP)

    • Argon or Nitrogen gas supply

  • Procedure (Two Steps):

    • Step A: Oxidation to Aldehyde

      • Dissolve Boc-(S)-(3-methylpyrrolidin-3-yl)methanol (2.15 g, 10 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.

      • Add Dess-Martin Periodinane (4.68 g, 11 mmol, 1.1 eq.) portion-wise at room temperature.

      • Stir the mixture for 2-3 hours, monitoring by TLC for the disappearance of the starting alcohol.

      • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. Stir vigorously until the layers are clear.

      • Extract with DCM (3 x 30 mL), combine organic layers, dry over sodium sulfate, and concentrate to yield the crude aldehyde. This is often used directly in the next step.

    • Step B: Grignard Addition

      • Dissolve the crude aldehyde from Step A in 50 mL of anhydrous THF under an Argon atmosphere and cool to -78 °C (dry ice/acetone bath).

      • Slowly add phenylmagnesium bromide (7.3 mL of 3.0 M solution, 22 mmol, 2.2 eq.) dropwise via syringe.

      • Stir the reaction at -78 °C for 3 hours, then allow it to slowly warm to room temperature overnight.

      • Cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

      • Extract with ethyl acetate (3 x 40 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

    • Step C: Boc Deprotection (if required for ligand application)

      • Dissolve the purified Boc-protected diaryl alcohol in a solution of 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

      • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

      • Concentrate under reduced pressure to yield the final ligand as its hydrochloride or trifluoroacetate salt.

Proposed Application: Asymmetric Aldol Reaction

With a potential organocatalyst in hand, the next step is to evaluate its performance. The asymmetric aldol reaction between a ketone and an aldehyde is a benchmark transformation for testing new enamine-based catalysts.

Protocol 3: Screening the Silyl Ether Catalyst in an Asymmetric Aldol Reaction

  • Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

  • Objective: To determine the yield, diastereoselectivity (dr), and enantioselectivity (ee%) of the aldol addition catalyzed by the newly synthesized silyl ether.

  • Materials:

    • Synthesized (S)-((3-Methylpyrrolidin-3-yl)methoxy)trimethylsilane (from Protocol 1)

    • Cyclohexanone, freshly distilled

    • 4-Nitrobenzaldehyde

    • Toluene, anhydrous

    • Trifluoroacetic acid (TFA)

    • Standard reaction vials

  • Procedure:

    • To a 4 mL vial, add the catalyst (0.02 mmol, 20 mol%).

    • Add anhydrous Toluene (1.0 mL).

    • Add cyclohexanone (0.1 mmol, 1.0 eq.).

    • Stir the mixture for 10 minutes at room temperature.

    • Add 4-nitrobenzaldehyde (0.12 mmol, 1.2 eq.).

    • Stir the reaction at room temperature for the designated time (e.g., 24-48 hours).

    • Upon completion (monitored by TLC), quench the reaction by adding 1 mL of a 1M HCl solution.

    • Extract the mixture with ethyl acetate (3 x 2 mL).

    • Combine the organic layers and concentrate under reduced pressure.

    • Analysis:

      • Determine the crude diastereomeric ratio by ¹H NMR analysis of the crude product.

      • Purify the product by flash column chromatography.

      • Determine the enantiomeric excess (ee%) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).

Conceptual Catalytic Cycle

G cluster_0 Proposed Enamine Catalysis Cycle Catalyst Chiral Silyl Ether Catalyst (Cat) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde 4-Nitrobenzaldehyde Product_bound Product-Catalyst Adduct Iminium->Product_bound + H₂O Product_bound->Catalyst - Product (Regeneration) Product Aldol Product (syn/anti) Product_bound->Product Water H₂O

Caption: Proposed cycle for the catalyst in an aldol reaction.

Data Interpretation and Path Forward

The results from Protocol 3 will provide the first quantitative data on the efficacy of a this compound-derived catalyst.

Parameter Metric Interpretation & Next Steps
Conversion % YieldIndicates catalyst activity. Low yields may require higher catalyst loading, increased temperature, or longer reaction times.
Diastereoselectivity dr (anti:syn)Reflects the facial selectivity of the enamine addition. The steric bulk of the C3-methyl group is expected to influence this ratio.
Enantioselectivity % eeThe primary measure of success. High ee% validates the utility of the chiral scaffold. Low ee% may prompt modification of the silyl group (e.g., using TBS or TIPS) to alter the chiral environment.

This initial screen is a starting point. Further research should involve screening different solvents, temperatures, additives, and substrates to fully map the catalytic potential of this promising, yet unexplored, chiral building block.

Conclusion

While the existing body of literature on this compound in asymmetric synthesis is sparse, its unique structure presents a compelling case for its investigation.[1] This guide provides a robust framework for researchers to begin this exploration. By synthesizing novel derivatives and systematically evaluating their performance in benchmark reactions, the scientific community can unlock the full potential of this C3-substituted pyrrolidine scaffold. The protocols and conceptual models presented herein are designed to be a launchpad for new research that could lead to the development of a novel class of highly effective chiral ligands and organocatalysts.

References

  • A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. Benchchem.
  • A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)

Sources

Application Note: (3-Methylpyrrolidin-3-yl)methanol as a Versatile Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic use of chiral building blocks is paramount for developing safe and effective therapeutics. Three-dimensional, sp³-rich scaffolds are increasingly sought after to improve physicochemical properties and explore novel chemical space. This guide provides an in-depth analysis of (3-Methylpyrrolidin-3-yl)methanol, a chiral building block featuring a quaternary stereocenter. We detail its strategic importance, provide robust protocols for its synthesis and enantiomeric resolution, and illustrate its application in drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced structural motifs for the creation of next-generation pharmaceuticals.

The Strategic Value of 3D Chiral Scaffolds

The Imperative of Chirality in Drug Design

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[1] This biological reality means that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects. Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the evaluation of individual stereoisomers in drug development.[1][3] Consequently, the use of enantiomerically pure building blocks is not just a preference but a foundational strategy for creating safer, more selective, and more potent medicines.[4]

The Pyrrolidine Ring: A Privileged Scaffold

The five-membered pyrrolidine ring is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[5][6][7] Unlike flat aromatic rings, the saturated, sp³-hybridized pyrrolidine scaffold is non-planar, adopting various puckered conformations.[5] This "pseudorotation" endows it with a distinct three-dimensional character, which is highly advantageous for exploring the complex typography of biological targets.[5][8] The pyrrolidine nitrogen also serves as a key site for substitution, influencing the molecule's basicity and providing a vector for further functionalization.[5]

Introducing this compound: A Quaternary Stereocenter for Advanced Lead Optimization

This compound introduces a unique level of structural sophistication. It features a quaternary stereocenter at the C3 position, which rigidly projects two distinct functional groups—a methyl group and a hydroxymethyl group—into three-dimensional space.

  • Structural Rigidity: The quaternary center locks the local conformation, reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency.

  • Vectorial Diversity: The hydrophobic methyl group and the polar, hydrogen-bond-donating hydroxymethyl group offer divergent vectors for probing different regions of a target's binding pocket.

  • Synthetic Handle: The primary alcohol of the hydroxymethyl group serves as a versatile synthetic handle for covalent attachment to a larger molecular scaffold via ether, ester, or other linkages.

Incorporating this building block is a deliberate strategy to enhance a molecule's three-dimensionality, metabolic stability, and potential for high-affinity interactions.

Synthesis and Chiral Separation

Achieving enantiopurity is the most critical aspect of utilizing this building block. While asymmetric syntheses are possible, a common and practical approach involves the synthesis of the racemic compound followed by chiral resolution.

Rationale for a Proposed Synthetic Strategy

The following protocol outlines a plausible, multi-step synthesis starting from a commercially available N-protected pyrrolidin-3-one. The strategy relies on two fundamental and high-yielding organic transformations: a Grignard reaction to install the methyl group and form the tertiary alcohol, followed by a reduction to create the hydroxymethyl group from an intermediate ester.

G

Caption: Proposed synthetic pathway for racemic this compound.

Protocol 1: Synthesis of Racemic N-Boc-(3-Methylpyrrolidin-3-yl)methanol

This protocol describes the synthesis up to the N-Boc protected final product, which is often the ideal intermediate for subsequent coupling reactions in a larger synthetic scheme.

Materials:

  • N-Boc-pyrrolidin-3-one

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Ethyl chloroformate

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere chemistry

Step-by-Step Procedure:

  • Grignard Addition:

    • Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Add MeMgBr (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-methylpyrrolidine.

  • Esterification (if needed, as an alternative to direct reduction):

    • This step is presented as an alternative route. A more direct route would involve reduction of a different precursor. For the sake of a complete protocol, we proceed with this pathway.

    • Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous DCM with pyridine (1.5 eq) and cool to 0 °C.

    • Add ethyl chloroformate (1.2 eq) dropwise.

    • Stir at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the ester intermediate.

  • Reduction to the Alcohol:

    • Assuming a precursor ester is available for reduction.

    • Carefully add LiAlH₄ (2.0 eq) to a flask containing anhydrous THF under nitrogen and cool to 0 °C.

    • Add a solution of the N-Boc-protected ester intermediate (1.0 eq) in THF dropwise.

    • Stir at room temperature for 4 hours.

    • Cool to 0 °C and quench sequentially by dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude N-Boc-(3-Methylpyrrolidin-3-yl)methanol.

Expected Outcome: The final product is typically an oil or low-melting solid. Purification is achieved via column chromatography on silica gel.

Troubleshooting:

  • Low yield in Grignard step: Ensure all glassware is oven-dried and reagents are anhydrous. Quenching of the Grignard reagent is a common failure mode.

  • Incomplete reduction: LiAlH₄ is extremely moisture-sensitive. Ensure anhydrous conditions. If the reaction stalls, a slight excess of fresh LiAlH₄ can be added.

Protocol 2: Chiral Resolution via Preparative HPLC

Once the racemate is synthesized, it must be separated into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and direct method for this purpose. The following protocol is a starting point for method development, based on established principles for separating similar polar, basic compounds.[9]

Materials:

  • Racemic this compound

  • HPLC-grade n-Hexane, Ethanol, Isopropanol (IPA)

  • Additive: Diethylamine (DEA)

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is recommended for initial screening (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate)).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase at a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Method Development (Screening):

    • CSP: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent).

    • Mode: Normal Phase.

    • Mobile Phase A (Initial Screen): 90:10 n-Hexane/Ethanol + 0.1% DEA.

    • Mobile Phase B (Alternative): 90:10 n-Hexane/IPA + 0.1% DEA.

    • Flow Rate: 1.0 mL/min for analytical scale (e.g., 4.6 x 250 mm column).

    • Detection: Low UV (210-220 nm) or Refractive Index (RI) detector, as the compound lacks a strong chromophore.

  • Optimization:

    • Adjust the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention time.

    • The basic additive (DEA) is crucial for good peak shape by minimizing ionic interactions with residual silanols on the silica support. Adjust its concentration (0.05% - 0.2%) as needed.

  • Scale-Up: Once baseline separation is achieved on an analytical column, the method can be scaled to a larger-diameter preparative column to isolate multi-milligram or gram quantities of each enantiomer.

Expected Outcome: Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The absolute configuration must be determined by a separate analytical method (e.g., X-ray crystallography of a derivative or comparison to an authentic, stereochemically defined standard).

Troubleshooting:

  • No separation: The chosen CSP may not be suitable. Screen other CSPs (e.g., different polysaccharide derivatives or Pirkle-type phases).

  • Poor peak shape (tailing): Increase the concentration of the basic additive (DEA).

  • Long retention times: Increase the percentage of the polar alcohol modifier in the mobile phase.

ParameterRecommended Starting Condition 1Recommended Starting Condition 2Rationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Polysaccharide-based CSPs are highly versatile for a wide range of chiral compounds.[9]
Mobile Phase n-Hexane / Ethanol (90:10 v/v) + 0.1% DEAn-Hexane / Isopropanol (90:10 v/v) + 0.1% DEANormal phase mode often provides the best selectivity for polar analytes on these columns.
Flow Rate (Analytical) 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 215 nm or RIUV at 215 nm or RIThe molecule lacks a strong chromophore, requiring low wavelength UV or universal detection.
Additive Diethylamine (DEA)Diethylamine (DEA)A basic additive is critical to suppress peak tailing for amine-containing compounds.

Application in Drug Discovery

Impact on Molecular Properties and SAR

The incorporation of the this compound scaffold can profoundly influence a compound's Structure-Activity Relationship (SAR) and its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Potency and Selectivity: The fixed three-dimensional orientation of the methyl and hydroxymethyl groups can facilitate precise, high-affinity interactions with a target protein, while simultaneously preventing binding to off-targets, thus improving selectivity. For example, studies on other 3-substituted pyrrolidines have shown that the stereochemistry at the C3 position is critical for biological activity, with one enantiomer being significantly more potent.[5]

  • Physicochemical Properties: The introduction of the polar alcohol and the basic nitrogen can increase aqueous solubility compared to a purely lipophilic carbocyclic analogue.

  • Metabolic Stability: The quaternary carbon is sterically hindered and not susceptible to oxidation by cytochrome P450 enzymes, potentially blocking a common site of metabolism and increasing the drug's half-life.

Workflow for Building Block Incorporation

The integration of a chiral building block like this compound is a key step in the lead optimization phase of a drug discovery project. The goal is to take a promising "hit" or "lead" compound and systematically modify its structure to improve its overall profile.

G Hit Hit Compound Identified (e.g., from HTS) LeadGen Lead Generation (Initial SAR) Hit->LeadGen Plan Strategic Planning: Identify vectors for 3D exploration LeadGen->Plan Synth Synthesize Analogs with (R)- and (S)-(3-Methylpyrrolidin-3-yl)methanol Plan->Synth Assay In Vitro Assays: Potency, Selectivity, Initial ADME Synth->Assay SAR Analyze Structure-Activity Relationship (SAR) Assay->SAR SAR->Plan Iterative Optimization DMPK In Vivo DMPK & Efficacy Studies SAR->DMPK Promising Analog Candidate Preclinical Candidate Selection DMPK->Candidate

Caption: Workflow for incorporating a chiral building block in lead optimization.

This iterative cycle involves synthesizing a small library of new compounds where the chiral building block is attached at various points on the lead scaffold. These new analogs are then tested for potency, selectivity, and early ADME properties (like metabolic stability in liver microsomes). The resulting data informs the next round of synthetic design, guiding the project toward a preclinical candidate.[1]

Conclusion and Future Perspectives

This compound is more than just another chemical reagent; it is a strategic tool for medicinal chemists aiming to create drugs with superior properties. Its rigid, three-dimensional structure, featuring a quaternary stereocenter with divergent functional groups, provides a powerful platform for enhancing potency, selectivity, and pharmacokinetic profiles. The protocols and workflows outlined in this guide offer a practical framework for the synthesis, resolution, and strategic incorporation of this valuable building block. As drug discovery continues to move beyond "flatland" and embraces the complexities of three-dimensional chemical space, scaffolds like this compound will become increasingly indispensable in the quest for novel and effective medicines.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (n.d.).
  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.).
  • Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem. (2025, August 20).
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem. (2025, August 6).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID - NIH. (n.d.).
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.).
  • (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30).
  • FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate. (n.d.).
  • Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods - Benchchem. (n.d.).
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Sources

The Strategic Deployment of (3-Methylpyrrolidin-3-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—The Ascendancy of 3D Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the exodus from planar, aromatic structures towards three-dimensional (3D) molecular architectures is a well-established paradigm for enhancing compound quality and clinical success. Saturated heterocyclic scaffolds, such as the pyrrolidine ring system, have become foundational building blocks for this new generation of therapeutics. Their inherent non-planarity allows for a more sophisticated exploration of pharmacophoric space, leading to improved target engagement, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable, yet underexplored, chiral building block: (3-Methylpyrrolidin-3-yl)methanol . The strategic incorporation of this moiety, with its vicinal stereogenic center bearing both a methyl and a hydroxymethyl group, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This document will provide an in-depth analysis of its applications, supported by detailed experimental protocols for its synthesis and derivatization.

The Physicochemical and Pharmacokinetic Advantage of the this compound Scaffold

The unique structural attributes of this compound contribute significantly to the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of parent molecules. A comprehensive understanding of these contributions is crucial for rational drug design.

Impact on Key Physicochemical Parameters
PropertyInfluence of the this compound MoietyRationale
Solubility Generally increases aqueous solubility.The presence of the polar hydroxyl group enhances hydrogen bonding interactions with water molecules.
Lipophilicity (LogP/LogD) Provides a balance between lipophilicity and hydrophilicity.The aliphatic pyrrolidine ring and methyl group contribute to lipophilicity, while the hydroxyl group increases hydrophilicity. This balance is critical for membrane permeability and overall bioavailability.
pKa The pyrrolidine nitrogen is basic (typical pKa range of 9-11).This basicity allows for salt formation, which can improve solubility and crystallinity. The substituents at the 3-position can subtly modulate this pKa.
Molecular Rigidity and Conformation The substituted pyrrolidine ring introduces a degree of conformational constraint.This rigidity can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for the target protein and reducing the entropic penalty upon binding.
Metabolic Stability The methyl group can act as a metabolic shield.Strategic placement of the methyl group can block potential sites of oxidative metabolism on the pyrrolidine ring, thereby increasing the metabolic stability and half-life of the drug candidate.

Synthetic Strategies and Protocols

The synthesis of this compound and its derivatives is achievable through multi-step sequences, often starting from commercially available chiral precursors. Below are representative protocols for the synthesis of a related precursor and the subsequent derivatization of the hydroxyl group.

Protocol 1: Synthesis of (3R)-1-Methylpyrrolidin-3-ol (A Precursor Analogue)

This protocol is adapted from a patented industrial method and provides a high-yield route to a key precursor.[1]

Workflow Diagram:

G A (3R)-Pyrrolidin-3-ol B Paraformaldehyde, Methanol, Pt/C A->B Mixing C Hydrogenation B->C H2 (0.4-0.5 MPa), 20°C D Reaction Mixture C->D E Filtration D->E Catalyst Removal F Concentration & Distillation E->F G (3R)-1-Methylpyrrolidin-3-ol F->G Purification G A This compound Derivative B NaH, Anhydrous THF A->B Deprotonation C Alkoxide Formation B->C 0°C to rt E Nucleophilic Substitution C->E D Alkyl Halide (R-X) D->E Addition F Workup & Purification E->F G Ether Product F->G

Sources

Caption: A streamlined workflow for the synthesis and purification of (1-Methylpyrrolidin-3-yl)methanol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the N-Methylation of (3-Methylpyrrolidin-3-yl)methanol

Introduction: The Strategic Role of N-Methylation in Pyrrolidine Scaffolds

In the landscape of medicinal chemistry and drug development, the introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's pharmacological profile. This "magic methyl effect" can enhance potency, improve metabolic stability, increase membrane permeability, and modify selectivity for a biological target. The pyrrolidine ring, a prevalent scaffold in numerous natural products and synthetic drugs, is a frequent subject of such strategic modification.[1][2]

This document provides a comprehensive guide to the N-methylation of this compound, a bifunctional building block with significant potential in the synthesis of novel therapeutics.[2] The secondary amine of the pyrrolidine ring offers a prime site for methylation, leading to the tertiary amine, (1-Methylpyrrolidin-3-yl)methanol. We will detail a robust and reliable protocol using the classic Eschweiler-Clarke reaction, a method specifically designed to achieve exhaustive methylation of primary and secondary amines without the risk of over-alkylation.

Method Selection: Why the Eschweiler-Clarke Reaction is Superior

The N-methylation of amines can be approached through several synthetic routes. A common method involves direct alkylation with reagents like methyl iodide or dimethyl sulfate. However, this approach is often plagued by a critical side reaction: over-methylation. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that produces an undesired quaternary ammonium salt.[3][4]

To circumvent this issue, reductive amination is the method of choice. The Eschweiler-Clarke reaction stands as a time-tested, efficient, and high-yielding reductive amination procedure that utilizes an excess of formaldehyde and formic acid.[5][6][7]

  • Formaldehyde serves as the source of the methyl group.

  • Formic Acid acts as the reducing agent, providing a hydride to reduce an intermediate iminium ion.[5][8]

A key advantage of this reaction is that the tertiary amine product is incapable of forming another iminium ion with formaldehyde, thus inherently preventing the formation of quaternary ammonium salts and ensuring the reaction stops cleanly at the desired product stage.[4][5][6]

Reaction Mechanism: A Step-by-Step View

The Eschweiler-Clarke reaction proceeds through a well-established, sequential mechanism. The process is driven forward by the irreversible loss of carbon dioxide gas.[3][5]

  • Iminium Ion Formation: The secondary amine of this compound performs a nucleophilic attack on formaldehyde, forming a hemiaminal (or aminoalcohol) intermediate.[4][6]

  • Dehydration: This unstable intermediate rapidly dehydrates to form a transient, electrophilic iminium ion.

  • Hydride Reduction: Formic acid transfers a hydride ion to the iminium ion. This reduction step yields the final N-methylated tertiary amine and generates carbon dioxide, which bubbles out of the solution, driving the reaction to completion.[3][9]

Caption: The reaction mechanism for the N-methylation of a secondary amine via the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of (1-Methylpyrrolidin-3-yl)methanol with a high degree of purity and yield.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeSupplier
This compoundC₆H₁₃NO115.17>97%Commercially Available
Formic AcidCH₂O₂46.03>95% (ACS Reagent)Standard Chemical Supplier
FormaldehydeCH₂O30.0337 wt. % in H₂OStandard Chemical Supplier
Dichloromethane (DCM)CH₂Cl₂84.93ACS Reagent GradeStandard Chemical Supplier
Sodium Hydroxide (NaOH)NaOH40.00Pellets, >97%Standard Chemical Supplier
Hydrochloric Acid (HCl)HCl36.461 M Aqueous SolutionStandard Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granular, >99%Standard Chemical Supplier
Deionized WaterH₂O18.02N/AIn-house
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 250 mL Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and pH paper

Quantitative Data Summary

ReagentAmountMolesEquivalents
This compound5.00 g43.4 mmol1.0
Formic Acid4.00 mL (~4.92 g)107 mmol~2.5
Formaldehyde (37% aq.)4.00 mL~49.3 mmol~1.1
Reaction Time: 18 hours
Reaction Temperature: 80-90 °C
Expected Yield: 85-98%

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// Nodes A[label="1. Reagent Addition\n- Charge flask with amine, formic acid,\nand formaldehyde."]; B[label="2. Reaction\n- Heat mixture to 80-90°C for 18 hours\nunder reflux."]; C [label="3. Workup: Acid Wash\n- Cool reaction.\n- Add 1M HCl and wash with DCM\nto remove neutral impurities."]; D [label="4. Workup: Basification\n- Basify aqueous layer to pH > 12\nwith solid NaOH."]; E [label="5. Extraction\n- Extract aqueous layer 3x with DCM."]; F [label="6. Drying & Concentration\n- Combine organic layers, dry over Na₂SO₄.\n- Filter and remove solvent via rotary evaporation."]; G [label="7. Final Product\n- Purify by distillation or chromatography\nif necessary.\n- Obtain (1-Methylpyrrolidin-3-yl)methanol."];

// Edges A -> B[label="Heat"]; B -> C [label="Cool"]; C -> D [label="Separate Layers"]; D -> E [label="Product Deprotonation"]; E -> F [label="Combine Extracts"]; F -> G [label="Purification"]; }

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 43.4 mmol). In a fume hood, carefully add formic acid (4.00 mL, 107 mmol), followed by a 37% aqueous solution of formaldehyde (4.00 mL, 49.3 mmol).

  • Heating: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 80-90 °C with vigorous stirring. The solution will start to bubble as CO₂ evolves. Maintain this temperature for 18 hours.

  • Cooling and Quenching: After 18 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Acidic Wash: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add 30 mL of 1 M HCl and 30 mL of dichloromethane (DCM). Shake the funnel, vent frequently, and allow the layers to separate. Drain and discard the lower organic layer. This step removes any non-basic impurities.

  • Basification: To the remaining acidic aqueous layer in the separatory funnel, carefully add solid NaOH pellets portion-wise with swirling and cooling until the pH is strongly basic (pH > 12, check with pH paper). The solution will become warm during this process.

  • Product Extraction: Extract the basic aqueous layer with DCM (3 x 40 mL). For each extraction, shake the funnel vigorously and allow the layers to separate completely.

  • Drying and Concentration: Combine the three organic extracts in an Erlenmeyer flask. Dry the combined solution over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Purification and Analysis: The resulting crude oil is typically of high purity. If further purification is required, vacuum distillation or column chromatography can be employed. The final product, (1-Methylpyrrolidin-3-yl)methanol, should be a clear oil.[6]

Field Insights and Troubleshooting

  • Vigorous Gas Evolution: The initial heating phase will produce a significant amount of CO₂. Ensure the reaction is not sealed and that stirring is adequate to allow for smooth gas release.

  • Emulsion during Extraction: Amines can sometimes form emulsions during basic extractions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

  • Product Isolation: The product is a relatively low molecular weight, polar alcohol and may have some solubility in water. Therefore, thorough extraction (at least three times) from the basified aqueous layer is critical to ensure a high yield.

  • Alternative Reducing Agents: While formic acid is classic and effective, modern variations of this reaction may substitute it with milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][10][11] STAB is particularly useful as it is selective for the reduction of iminium ions in the presence of other carbonyls and can be performed as a one-pot procedure at room temperature.[10][12][13] However, the Eschweiler-Clarke conditions are often cheaper, more atom-economical, and do not require an anhydrous solvent.

Conclusion

The Eschweiler-Clarke reaction provides a direct, highly efficient, and scalable method for the N-methylation of this compound. Its primary advantage lies in the complete avoidance of over-alkylation, a common pitfall of other methylation techniques.[4] This protocol is robust, utilizes readily available reagents, and consistently delivers the desired tertiary amine in high yield and purity, making it an invaluable tool for researchers in synthetic and medicinal chemistry.

References

  • Wikipedia. Eschweiler–Clarke reaction. Link

  • NROChemistry. Eschweiler-Clarke Reaction. Link

  • Ma, G., & Ma, D. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(8), 2333. Link

  • Name-Reaction.com. Eschweiler-Clarke reaction. Link

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Link

  • The Synthetic Organic Chemistry Site. Reductive Amination - Common Conditions. Link

  • Chemistry with Dr. G. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Link

  • Grokipedia. Eschweiler–Clarke reaction. Link

  • Wikipedia. Sodium triacetoxyborohydride. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Link

  • BenchChem. The Decisive Advantage: Sodium Triacetoxyborohydride in Reductive Amination. Link

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 346-348. Link

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Link

  • CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP) - Google Patents. Link

  • CN101508667A - Purification Method of N-Methyl Pyrrolidone - Google Patents. Link

  • Wang, D., & Wang, H. (2022). Synthesis of pyrrolidones via reductive amination of LA. Green Chemical Engineering. Link

  • EP1720833B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office. Link

  • KR20010025988A - Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment - Google Patents. Link

  • Bertini, F., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(2), 536-544. Link

  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832. Link

  • Wang, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2603. Link

  • Das, S., et al. (2020). A Catalyst and Solvent Free Route for the Synthesis of N-Substituted Pyrrolidones from Levulinic Acid. ChemistrySelect, 5(30), 9338-9342. Link

  • Zhang, X., et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters, 22(17), 6833–6838. Link

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30193–30201. Link

  • Ben Taleb, A., et al. (2020). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. RSC Advances, 10(49), 29331-29338. Link

  • CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents. Link

  • BenchChem. (R)-(3-Fluoropyrrolidin-3-YL)methanol. Link

  • Ben Taleb, A., et al. (2020). Conversion and selectivity determined for the methylation of 2-pyrrolidone with methanol in the presence of different catalysts. [Diagram]. ResearchGate. Link

  • Amadis Chemical. (S)-(3-Methyl-pyrrolidin-3-yl)-methanol hydrochloride. Link

  • Nguyen, T. H. T., et al. (2020). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Vietnam Journal of Science and Technology, 58(4), 415-422. Link

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. Link

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Application Notes & Protocols: (3-Methylpyrrolidin-3-yl)methanol as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of (3-Methylpyrrolidin-3-yl)methanol as a chiral ligand in asymmetric catalysis. A comprehensive review of the scientific literature reveals a notable scarcity of direct studies on this specific C3-substituted pyrrolidinemethanol isomer. In contrast, its C2-substituted counterparts, particularly those derived from proline, are well-established and highly successful in a myriad of asymmetric transformations. This guide bridges the current knowledge gap by first providing a thorough overview of the foundational principles of asymmetric catalysis using chiral pyrrolidine-based ligands. It then presents a series of detailed, investigative protocols designed as a starting point for researchers to explore the catalytic potential of this compound in two key areas: the enantioselective reduction of prochiral ketones and the asymmetric addition of organozinc reagents to aldehydes. The causality behind experimental choices is explained, and the protocols are designed to be self-validating.

Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis

The chiral pyrrolidine motif is a cornerstone of modern asymmetric catalysis, prized for its rigid structure, stereochemical stability, and the predictable chiral environments it can create.[1] Ligands and organocatalysts derived from the "chiral pool," such as L-proline, have been instrumental in the development of highly enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.[2] These catalysts typically operate through the formation of chiral intermediates like enamines or iminium ions in organocatalysis, or by forming well-defined, rigid metal complexes that effectively bias the facial approach of a reactant.[1]

A significant focus of research has been on C2-substituted pyrrolidine derivatives, such as the renowned diphenylprolinol silyl ethers used in the Hayashi-Jørgensen protocol for Michael additions.[2] However, the isomeric C3-substituted pyrrolidinemethanols, including the topic of this guide, this compound, remain a largely unexplored area with considerable potential for novel reactivity and selectivity. This guide aims to provide the foundational knowledge and practical starting points to investigate this promising, yet understudied, class of chiral ligands.

Foundational Application: Enantioselective Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in synthetic organic chemistry, providing critical building blocks for pharmaceuticals and natural products.[3] One of the most powerful methods for achieving this is the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[4][5] These catalysts are typically formed in situ from a chiral β-amino alcohol and a borane source.

The Catalytic Cycle of the Corey-Itsuno Reduction

The efficacy of the CBS reduction stems from a well-defined, chair-like six-membered transition state that ensures a highly organized and predictable hydride transfer.[6] The generally accepted mechanism proceeds as follows:

  • Catalyst Activation: The Lewis basic nitrogen of the oxazaborolidine catalyst coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6]

  • Substrate Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone orients itself to place its larger substituent (RL) away from the bulky group on the catalyst, minimizing steric hindrance.[4]

  • Enantioselective Hydride Transfer: The activated borane, tethered to the catalyst, delivers a hydride to the carbonyl carbon via an intramolecular, six-membered transition state. The facial selectivity of this transfer is dictated by the predetermined orientation of the ketone in the catalyst-substrate complex.[7]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon aqueous workup, yields the chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst Chiral Oxazaborolidine (from Ligand) Activated_Catalyst Activated Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Substrate_Complex Ketone-Catalyst Coordinated Complex Activated_Catalyst->Substrate_Complex + Ketone (R-CO-R') Transition_State Six-Membered Transition State Substrate_Complex->Transition_State Hydride Transfer Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol + H₂O Workup caption Fig 1. Corey-Itsuno Reduction Catalytic Cycle

Caption: Fig 1. Corey-Itsuno Reduction Catalytic Cycle

Investigative Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a screening procedure to evaluate the effectiveness of this compound as a precatalyst in the asymmetric reduction of acetophenone, a standard benchmark substrate.

Materials:

  • (S)- or (R)-(3-Methylpyrrolidin-3-yl)methanol (as synthesized or purchased)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard solvents for chromatography (hexanes, ethyl acetate)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Formation:

    • To a flame-dried, argon-purged 25 mL Schlenk flask, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (2.0 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃·THF solution (0.1 mmol, 0.1 mL) dropwise. Vigorous hydrogen evolution should be observed.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (start with 0 °C).

    • Add 1.0 M BH₃·THF solution (0.6 mmol, 0.6 mL) dropwise to the catalyst solution.

    • In a separate vial, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1.0 mL).

    • Add the acetophenone solution dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at the chosen temperature, monitoring its progress by TLC or GC.

  • Workup and Isolation:

    • Once the reaction is complete (typically 1-4 hours), quench it by the slow, dropwise addition of methanol (2.0 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (5 mL) and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers sequentially with water (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the conversion and yield by ¹H NMR spectroscopy or gas chromatography (GC) using an internal standard.

    • Purify the product (1-phenylethanol) by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Table 1: Proposed Screening Parameters for Optimization

ParameterInitial ConditionVariations to TestRationale
Temperature 0 °C-20 °C, Room Temp.Lower temperatures often increase enantioselectivity at the cost of reaction rate.
Catalyst Loading 10 mol%5 mol%, 2 mol%To determine the minimum catalyst required for efficient conversion.
Borane Source BH₃·THFBH₃·SMe₂, CatecholboraneDifferent borane sources have varying reactivity and can influence selectivity.[3]
Solvent THFToluene, DichloromethaneSolvent polarity can affect the aggregation state and stability of the catalyst complex.

Advanced Application: Enantioselective Addition of Organozinc Reagents to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a highly reliable method for synthesizing chiral secondary alcohols.[8][9] Chiral β-amino alcohols are among the most effective ligands for this transformation, forming a chiral zinc-alkoxide complex that directs the facial addition of the alkyl or aryl group from a second organozinc molecule.[10]

Organozinc_Workflow cluster_workflow Investigative Workflow Start Synthesize/Acquire This compound Complex_Formation React Ligand with Et₂Zn to form Chiral Catalyst Start->Complex_Formation Reaction Add Aldehyde (e.g., Benzaldehyde) to the in situ catalyst Complex_Formation->Reaction Analysis Quench, Workup, Purify Reaction->Analysis Evaluation Determine Yield and Enantiomeric Excess (ee%) Analysis->Evaluation End Optimized Protocol Evaluation->End Iterate & Optimize caption Fig 2. Workflow for Ligand Evaluation

Caption: Fig 2. Workflow for Ligand Evaluation

Investigative Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a starting point for evaluating this compound in the benchmark reaction between diethylzinc and benzaldehyde.

Materials:

  • (S)- or (R)-(3-Methylpyrrolidin-3-yl)methanol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde, freshly distilled

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard solvents for chromatography and HPLC analysis

Procedure:

  • Catalyst Formation & Reaction Setup:

    • To a flame-dried, argon-purged 25 mL Schlenk flask, add this compound (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2.0 mL).

    • Slowly add 1.0 M Et₂Zn solution (0.024 mmol, 0.024 mL) at room temperature. Stir for 30 minutes to allow for the formation of the zinc alkoxide.

    • Cool the mixture to 0 °C.

  • Asymmetric Addition:

    • Add benzaldehyde (1.0 mmol) to the reaction mixture.

    • Slowly add 1.0 M Et₂Zn solution (1.2 mmol, 1.2 mL) dropwise over 15 minutes.

    • Stir the reaction at 0 °C, monitoring progress by TLC.

  • Workup and Isolation:

    • Upon completion, quench the reaction by carefully adding saturated NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the solids dissolve.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Analysis:

    • Determine the yield of 1-phenyl-1-propanol by ¹H NMR or GC.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 2: Performance of Established Pyrrolidine-Based Ligands (for comparison)

LigandReaction TypeSubstrateYield (%)ee (%)Reference
(S)-Diphenylprolinol TMS Ether Michael AdditionPropanal to Nitrostyrene9596[2]
(1R,2S)-N-methylephedrine Et₂Zn AdditionBenzaldehyde>9597[10]
CBS Catalyst (from Prolinol) Ketone ReductionAcetophenone>95>98[4]
This compound Proposed for StudyVariousTBDTBDN/A

Conclusion and Future Outlook

While this compound is currently an under-explored chiral ligand, its structural analogy to highly successful pyrrolidine-based catalysts suggests significant untapped potential. The investigative protocols provided herein offer a robust and logical starting point for any research group aiming to characterize its utility in asymmetric catalysis. The key to unlocking its potential will be a systematic evaluation of reaction parameters, including temperature, catalyst loading, and the choice of metal and reagents. Success in these initial studies could pave the way for the development of a new, effective, and easily accessible class of chiral ligands for synthesizing valuable enantiopure compounds.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. ACS Publications. [Link]

  • Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Bentham Science Publishers. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Results obtained using chiral pyrrolidine-containing organocatalysts in... ResearchGate. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s).
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  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Novel chiral macrocyclic ligands in asymmetric reduction of ketones. SciEngine. [Link]

  • Corey–Itsuno reduction. Grokipedia. [Link]

  • Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. [Link]

  • Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. [Link]

  • Methanol synthesis. Clariant. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. ResearchGate. [Link]

  • Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Ingenta Connect. [Link]

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Synthetic Pathways to (3-Methylpyrrolidin-3-yl)methanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The (3-methylpyrrolidin-3-yl)methanol scaffold is a crucial building block in medicinal chemistry, appearing as a core structural motif in a variety of biologically active compounds. Its rigid, three-dimensional structure and the presence of a key hydroxyl group for further functionalization make it an attractive component for the design of novel therapeutics. This guide provides an in-depth overview of established synthetic routes to this compound and its derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Introduction to the Significance of the Scaffold

The pyrrolidine ring is a privileged structure in medicinal chemistry due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties to drug candidates. The specific 3,3-disubstitution pattern of a methyl and a hydroxymethyl group introduces a chiral center and a point for diversification, allowing for the fine-tuning of a molecule's interaction with biological targets. Derivatives of this compound have shown promise in various therapeutic areas, underscoring the importance of efficient and versatile synthetic strategies.

Synthetic Strategies: Convergent and Linear Approaches

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the modification of a pre-existing pyrrolidine ring. The choice of strategy often depends on the availability of starting materials, the desired stereochemistry, and the overall complexity of the target molecule.

Route 1: Synthesis via N-Protected 3-Pyrrolidinone

A common and versatile approach begins with an N-protected 3-pyrrolidinone. This strategy allows for the sequential introduction of the methyl and hydroxymethyl functionalities at the C3 position. The N-protecting group, typically a benzyl (Bn) or a carbamate-based group like tert-butyloxycarbonyl (Boc), is crucial for directing the reactivity and preventing unwanted side reactions.

Key Intermediate: N-Benzyl-3-pyrrolidinone

N-Benzyl-3-pyrrolidinone can be synthesized from readily available starting materials such as ethyl acrylate through a multi-step sequence involving addition, substitution, Dieckmann cyclization, and decarboxylation.[1] An improved Dieckmann cyclization using sodium in granular form has been reported to significantly increase the yield of this key intermediate.[1]

Workflow for Route 1

Route 1 A N-Benzyl-3-pyrrolidinone B N-Benzyl-3-methyl-3-pyrrolidinone A->B Methylation (e.g., MeI, base) C N-Benzyl-3-cyano-3-methylpyrrolidine B->C Cyanation (e.g., TMSCN, Lewis Acid) D (N-Benzyl-3-methylpyrrolidin-3-yl)methanol C->D Reduction (e.g., LiAlH4) E This compound D->E Deprotection (e.g., H2, Pd/C)

Caption: Synthesis of this compound from N-Benzyl-3-pyrrolidinone.

Detailed Protocol: Route 1

Step 1: Synthesis of N-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone via Dieckmann Cyclization

This step involves the intramolecular condensation of a diester precursor in the presence of a strong base.

  • Reaction: 3-(N-Ethoxycarbonylmethylene)benzylaminopropionate ethyl ester is treated with a base such as sodium ethoxide in an anhydrous solvent like toluene.[2]

  • Rationale: The strong base deprotonates the α-carbon to one of the ester groups, initiating an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of the β-keto ester ring system.

Step 2: Decarboxylation to N-Benzyl-3-pyrrolidinone

The resulting β-keto ester is then hydrolyzed and decarboxylated.

  • Reaction: The product from Step 1 is heated in the presence of an acid (e.g., concentrated HCl) to hydrolyze the ester and induce decarboxylation.[2]

  • Rationale: The β-keto acid intermediate is unstable and readily loses carbon dioxide upon heating to afford the desired 3-pyrrolidinone.

Step 3: Methylation of N-Benzyl-3-pyrrolidinone

Introduction of the methyl group at the C3 position is achieved through alkylation.

  • Reaction: N-Benzyl-3-pyrrolidinone is treated with a methylating agent such as methyl iodide in the presence of a base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at low temperature.

  • Rationale: LDA, a strong, non-nucleophilic base, selectively deprotonates the α-carbon to the ketone, generating an enolate which then acts as a nucleophile, attacking the methyl iodide.

Step 4: Cyanation of N-Benzyl-3-methyl-3-pyrrolidinone

The introduction of a cyano group serves as a precursor to the hydroxymethyl group.

  • Reaction: The methylated pyrrolidinone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst.

  • Rationale: The Lewis acid activates the ketone carbonyl towards nucleophilic attack by the cyanide ion, forming a cyanohydrin intermediate which is then converted to the 3-cyano-3-methylpyrrolidine.

Step 5: Reduction of the Cyano Group

The cyano group is reduced to a primary amine, which is then converted to the alcohol. A more direct and powerful approach is the use of a strong reducing agent.

  • Reaction: N-Benzyl-3-cyano-3-methylpyrrolidine is treated with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.[3][4][5][6]

  • Rationale: LiAlH₄ is a potent hydride donor that can reduce nitriles directly to primary amines. In this case, it will reduce the nitrile to the corresponding aminomethyl group. Subsequent workup can lead to the desired hydroxymethyl group, though a more common outcome is the amine. To obtain the alcohol directly, reduction of an ester intermediate (see Route 2) is more conventional. However, if the amine is formed, it can be converted to the alcohol via diazotization followed by hydrolysis.

Step 6: N-Deprotection

The final step is the removal of the benzyl protecting group.

  • Reaction: (N-Benzyl-3-methylpyrrolidin-3-yl)methanol is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) in a protic solvent like ethanol.

  • Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-N bond in the presence of hydrogen gas, liberating the free secondary amine.

Route 2: Synthesis via Ester Intermediate

An alternative and often more direct approach to the hydroxymethyl group involves the use of a carboxylate intermediate instead of a nitrile.

Workflow for Route 2

Route 2 A Ethyl Pyrrolidine-3-carboxylate B N-Protected Ethyl Pyrrolidine-3-carboxylate A->B N-Protection (e.g., Boc2O or BnBr) C N-Protected Ethyl 3-Methylpyrrolidine-3-carboxylate B->C α-Methylation (e.g., LDA, MeI) D (N-Protected-3-methyl- pyrrolidin-3-yl)methanol C->D Ester Reduction (e.g., LiAlH4) E This compound D->E Deprotection

Caption: Synthesis of this compound via an ester intermediate.

Detailed Protocol: Route 2

Step 1: N-Protection of Ethyl Pyrrolidine-3-carboxylate

Protection of the pyrrolidine nitrogen is the initial step.

  • Reaction: Ethyl pyrrolidine-3-carboxylate hydrochloride is treated with a protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl bromide (BnBr), in the presence of a base (e.g., triethylamine or sodium carbonate).

  • Rationale: The protecting group prevents the secondary amine from interfering with subsequent reactions, particularly the base-mediated α-alkylation.

Step 2: α-Methylation of the Ester

This step introduces the methyl group at the C3 position.

  • Reaction: The N-protected ethyl pyrrolidine-3-carboxylate is treated with a strong, non-nucleophilic base like LDA in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), followed by the addition of methyl iodide.

  • Causality: LDA selectively deprotonates the α-carbon to the ester carbonyl, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide to form the C-C bond. It is crucial to use a strong, hindered base to favor deprotonation over nucleophilic attack on the ester.

Step 3: Reduction of the Ester

The ester functionality is reduced to the primary alcohol.

  • Reaction: The N-protected ethyl 3-methylpyrrolidine-3-carboxylate is treated with a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous etheral solvent like THF.[3][4][5][6]

  • Mechanism: The hydride from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup protonates the alkoxide to yield the primary alcohol.

Step 4: N-Deprotection

The final step involves the removal of the N-protecting group as described in Route 1.

  • For Boc group: Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • For Benzyl group: Catalytic hydrogenation (H₂, Pd/C).

Quantitative Data Summary

RouteKey IntermediateKey ReactionsTypical Overall YieldStereocontrol
1 N-Benzyl-3-pyrrolidinoneDieckmann cyclization, α-methylation, cyanation, reductionModerateRacemic unless chiral starting materials or catalysts are used
2 N-Protected Ethyl Pyrrolidine-3-carboxylateα-Methylation, Ester ReductionGoodRacemic unless chiral starting materials or catalysts are used

Conclusion

The synthesis of this compound and its derivatives can be effectively achieved through multi-step sequences starting from readily available pyrrolidine precursors. The choice between a nitrile or an ester intermediate for the introduction of the hydroxymethyl group will depend on the specific requirements of the synthesis and the availability of reagents. Both routes offer a reliable pathway to this valuable scaffold for further elaboration in drug discovery programs. Careful optimization of reaction conditions, particularly for the alkylation and reduction steps, is crucial for achieving high yields and purity. Future work may focus on the development of stereoselective variations of these routes to access enantiomerically pure derivatives.

References

  • Koelsch, C. F.; Stratton, C. H. Synthesis and Alkylation of Some Derivatives of Ethyl 2-Ketopyrrolidine-3-carboxylate. J. Am. Chem. Soc.1944 , 66 (11), 1881–1882. [Link]

  • McMurry, J. E. A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Org. Synth.1973 , 53, 59. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid deriv
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  • Alternate processes for the preparation of pyrrolidine deriv
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  • Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]

  • Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

  • Process for the preparation of a 3-amino-1,2-propandiol and deriv
  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. 2017 , 22(11), 1836. [Link]

  • Preparation method of 3-amino-1,2-propanediol. CN104610074A.
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  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and deriv
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Application Notes & Protocols for the Analytical Characterization of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

(3-Methylpyrrolidin-3-yl)methanol is a chiral synthetic building block of significant interest in pharmaceutical development due to its presence in various active pharmaceutical ingredients (APIs). Its precise chemical structure, purity, and stereochemistry are critical quality attributes that can directly impact the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific integrity and provide a robust framework for quality control and regulatory submissions.

Introduction: The Imperative for Rigorous Characterization

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of therapeutics. This compound, featuring a chiral center, a hydroxyl group, and a secondary amine, presents a unique set of analytical challenges. The presence of a stereocenter necessitates enantioselective analytical methods to ensure the desired enantiomer is present and to quantify any unwanted stereoisomers. Furthermore, its functional groups can influence its stability and impurity profile.

This guide delineates a multi-modal analytical approach, leveraging spectroscopic and chromatographic techniques to provide a holistic understanding of the molecule's identity, purity, and stereoisomeric composition. The causality behind each experimental choice is explained to empower the analyst to not only follow the protocols but also to troubleshoot and adapt them as needed.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC6H13NO[1]
Molecular Weight115.17 g/mol [1]
AppearanceSolid
SolubilitySlightly soluble in DMSO and Methanol
pKaNot explicitly available, but expected to be basic due to the pyrrolidine nitrogen.

Analytical Strategy: A Multi-Technique Approach

A comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality assessment.

Caption: Integrated analytical workflow for the comprehensive characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical to avoid exchange of the labile N-H and O-H protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals and assign them to the corresponding protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Interpretation: The chemical shifts, coupling constants, and integrations should be consistent with the structure of this compound. Public databases like PubChem can provide reference spectra for similar structures.[2]

Expected Spectral Features:

Proton (¹H) AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃~1.1-1.3singlet3H
Pyrrolidine CH₂~1.5-3.0multiplets6H
CH₂OH~3.4-3.6singlet2H
NH, OHVariablebroad singlets2H
Carbon (¹³C) AssignmentExpected Chemical Shift (ppm)
CH₃~20-30
Pyrrolidine CH₂~40-60
Quaternary C~60-70
CH₂OH~65-75
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol: GC-MS or LC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: A gas chromatograph or liquid chromatograph coupled to a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • GC-MS (for volatile derivatives or the free base):

    • GC Conditions: Use a non-polar or mid-polar capillary column. A typical temperature program would start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C).

    • MS Conditions (EI): Acquire spectra in the range of m/z 40-300.

  • LC-MS (ESI):

    • LC Conditions: Use a reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid or ammonium formate to promote ionization.

    • MS Conditions (ESI): Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 116.1.

  • Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (115.17 g/mol ).[1] The fragmentation pattern should also be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is an oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups present.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad, strong
N-H (amine)3300-3500Medium, may be obscured by O-H
C-H (alkane)2850-3000Strong
C-O (alcohol)1000-1260Strong
C-N (amine)1020-1250Medium to strong

The presence of these characteristic peaks confirms the presence of the hydroxyl, amine, and alkyl functionalities.[3][4]

Chromatographic Methods for Purity and Chiral Separation

Chromatography is essential for determining the purity of this compound and for separating its enantiomers.

Gas Chromatography (GC) for Purity Assessment

GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile and thermally stable compounds.

Protocol: GC-FID

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., methanol, isopropanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with an FID.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Data Analysis: The purity is determined by the area percent of the main peak relative to the total area of all peaks. The presence of any impurities can be quantified using a reference standard if available.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric excess is critical for chiral molecules. Chiral HPLC is the gold standard for this analysis.[7]

Rationale for Method Development: Due to the lack of specific published methods for this compound, a screening approach is recommended. The presence of a basic nitrogen and a polar hydroxyl group suggests that polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are promising.[8]

Chiral_HPLC_Development cluster_Screening Initial Screening cluster_Optimization Method Optimization cluster_Validation Method Validation CSP_Selection Select CSPs (Polysaccharide, Macrocyclic Glycopeptide) Mode_Selection Select Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) CSP_Selection->Mode_Selection Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Mode_Selection->Mobile_Phase Flow_Rate Optimize Flow Rate Mobile_Phase->Flow_Rate Temperature Optimize Temperature Flow_Rate->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ End Validated Method LOD_LOQ->End Start Start Start->CSP_Selection

Caption: A systematic workflow for developing a chiral HPLC method for this compound.[8]

Protocol: Chiral HPLC (Starting Conditions)

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.[8]

  • Instrumentation: An HPLC system with a UV detector or a mass spectrometer.

  • Proposed Method 1: Normal Phase

    • CSP: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H).

    • Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to ethanol can be adjusted to optimize resolution. DEA is added to reduce peak tailing of the basic analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (due to lack of a strong chromophore).

  • Proposed Method 2: Polar Organic Mode

    • CSP: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H).

    • Mobile Phase: Acetonitrile with 0.1% (v/v) DEA. Methanol can be evaluated as an alternative.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Thermal Analysis

Thermal analysis techniques like TGA and DSC provide information about the thermal stability and solid-state properties of the material.

Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.

  • Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The resulting thermogram will show the temperature at which the sample begins to lose mass, indicating its decomposition temperature.[9]

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The DSC thermogram will show endothermic peaks corresponding to melting and other thermal events, and exothermic peaks corresponding to crystallization or decomposition.[9]

Reference Standards and Materials

The use of certified reference standards is crucial for the quantitative analysis and validation of analytical methods.[10] When a certified standard for this compound is not available, a well-characterized in-house primary standard should be established.

Conclusion

The analytical characterization of this compound requires a multifaceted approach that combines spectroscopic, chromatographic, and thermal analysis techniques. The protocols and guidelines presented in this document provide a robust framework for ensuring the identity, purity, and stereochemical integrity of this important pharmaceutical building block. By understanding the rationale behind each analytical choice, researchers and scientists can confidently develop and validate methods that meet the stringent requirements of the drug development industry.

References

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  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295970, (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). [3-(hydroxymethyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(8), 1149. [Link]

  • Wasson-ECE Instrumentation. (n.d.). Chromatography Corner. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(3), 1599-1616. [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • CABI Digital Library. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. (2024). Energies, 17(16), 3894. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl Alcohol. Retrieved from [Link]

  • Chemsrc. (n.d.). [(3R)-1-methylpyrrolidin-3-yl]methanol. Retrieved from [Link]

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Sources

Large-Scale Synthesis of Enantiopure (3-Methylpyrrolidin-3-yl)methanol: An Application Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiopure (3-Methylpyrrolidin-3-yl)methanol is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its tertiary carbinol functionality embedded within a pyrrolidine scaffold presents unique synthetic challenges, particularly for large-scale, stereocontrolled production. This comprehensive guide provides detailed protocols and expert insights for the efficient, scalable synthesis of enantiomerically pure this compound. We will explore a robust pathway commencing with the synthesis of the racemic compound, followed by a classical diastereomeric salt resolution, a widely applicable and scalable method. Additionally, analytical and preparative chiral High-Performance Liquid Chromatography (HPLC) methods will be detailed. This document is intended for researchers, scientists, and drug development professionals seeking to implement a practical and scalable synthesis of this important chiral intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The introduction of a quaternary stereocenter, such as in this compound, imparts conformational rigidity and specific three-dimensional orientations of functional groups, which can significantly enhance binding affinity and selectivity for biological targets. The stereochemistry at this C3 position is often crucial for pharmacological activity, necessitating the development of efficient methods to access single enantiomers. This guide addresses this need by providing a practical framework for the large-scale production of this valuable chiral building block.

Strategic Approach to Enantiopure Synthesis

Our strategy for obtaining enantiopure this compound involves a two-stage process. First, a scalable synthesis of the racemic compound is established. Subsequently, a classical chiral resolution is employed to separate the enantiomers. This approach is often more cost-effective and scalable for industrial production compared to a multi-step asymmetric synthesis, especially when a robust resolution protocol can be developed.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution Racemic Synthesis Synthesis of Racemic this compound Chiral Resolution Diastereomeric Salt Resolution Racemic Synthesis->Chiral Resolution Racemic Mixture Enantiopure Product Enantiopure (R)- and (S)-(3-Methylpyrrolidin-3-yl)methanol Chiral Resolution->Enantiopure Product Separation G Start N-Boc-3-pyrrolidinone Grignard Grignard Reaction (MeMgBr) Start->Grignard Intermediate N-Boc-3-hydroxy-3-methylpyrrolidine Grignard->Intermediate Reduction Reduction of Ester (if applicable) or Cyanohydrin formation followed by reduction Intermediate->Reduction Final_Racemate Racemic this compound Reduction->Final_Racemate

Caption: Proposed synthetic workflow for racemic this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of Racemic N-Boc-(3-Methylpyrrolidin-3-yl)methanol

Materials:

  • N-Boc-3-pyrrolidinone

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Trimethylsilyl cyanide (TMSCN)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Addition: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude N-Boc-3-hydroxy-3-methylpyrrolidine.

  • Cyanohydrin Formation: To a solution of the crude product from the previous step in anhydrous dichloromethane, add trimethylsilyl cyanide (1.5 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Reduction: To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, add a solution of the crude cyanohydrin in THF dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield racemic N-Boc-(3-Methylpyrrolidin-3-yl)methanol.

  • Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final racemic product.

Part II: Large-Scale Chiral Resolution

Classical resolution by diastereomeric salt formation is a robust and scalable method for separating enantiomers. [1][2]This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Selection of Resolving Agent

Tartaric acid is a readily available and cost-effective chiral resolving agent that is widely used in industrial applications. [3]Both L-(+)-tartaric acid and D-(-)-tartaric acid can be screened to determine which provides better separation for the target compound.

Protocol for Diastereomeric Salt Resolution

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Ethanol

  • 2 M Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in methanol. Add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the solution to stand at room temperature for slow crystallization. If no crystals form, the solution can be concentrated slightly and cooled. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Recrystallization: Collect the crystals by filtration and wash with a small amount of cold methanol. The collected salt can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to improve diastereomeric purity.

  • Liberation of the Free Base: Suspend the diastereomerically pure salt in water and add 2 M sodium hydroxide solution until the pH is basic (pH > 10).

  • Extraction and Isolation: Extract the aqueous solution with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC (see Protocol 3). The mother liquor can be treated similarly to isolate the other enantiomer.

Parameter Value
Resolving Agent L-(+)-Tartaric Acid
Stoichiometry (Amine:Acid) 2:1
Crystallization Solvent Methanol/Ethanol
Typical Yield (per enantiomer) 35-45% (after recrystallization)
Achievable Enantiomeric Excess >98%

Table 1: Typical parameters for the chiral resolution of this compound with L-(+)-tartaric acid.

Part III: Analytical and Preparative Chiral HPLC

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the final product and can also be used for preparative-scale separations. [4][5]

Analytical Chiral HPLC Method

Protocol 3: Determination of Enantiomeric Excess

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Procedure:

  • Prepare a dilute solution of the enantiomerically enriched sample in the mobile phase.

  • Inject the sample onto the equilibrated chiral column.

  • Record the chromatogram and determine the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Preparative Chiral HPLC

For smaller scale production or for obtaining highly pure material for reference standards, preparative chiral HPLC can be employed. The analytical method can be scaled up by using a larger dimension column and a higher flow rate.

Safety and Handling

  • Grignard Reagents and Lithium Aluminum Hydride: These reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential.

  • Solvents: Anhydrous solvents are required for the reactions involving organometallic reagents. Diethyl ether and THF are highly flammable.

  • Cyanide Compounds: Trimethylsilyl cyanide is toxic and should be handled in a well-ventilated fume hood.

Conclusion

This application guide provides a comprehensive and practical framework for the large-scale synthesis of enantiopure this compound. By combining a scalable synthesis of the racemic compound with a classical and robust chiral resolution method, this important chiral building block can be produced in a cost-effective and efficient manner. The detailed protocols for synthesis, resolution, and analysis are intended to provide a solid foundation for researchers and drug development professionals to implement and adapt these procedures for their specific needs.

References

  • ResearchGate. (2025). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Available at: [Link]

  • Royal Society of Chemistry. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering. Available at: [Link]

  • Google Patents. (2020). Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[4][5][6]XAZABOROLE-BORANE COMPLEX. Available at: [Link]

  • Royal Society of Chemistry. (2016). A diastereoselective synthesis of a potent αvβ6 integrin antagonist. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).
  • ResearchGate. (2025). Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. Available at: [Link]

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The Strategic Integration of (3-Methylpyrrolidin-3-yl)methanol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles demands a sophisticated approach to molecular design. A key strategy in this endeavor is the utilization of chiral building blocks that can impart desirable three-dimensional characteristics to a final drug candidate. Among these, the pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its conformational flexibility and its presence in a wide array of biologically active natural products and synthetic drugs.[1][2] This guide delves into the specific applications of a highly valuable derivative, (3-Methylpyrrolidin-3-yl)methanol , in the synthesis of cutting-edge bioactive molecules.

We will explore the causal logic behind the selection of this particular building block, detailing how its unique structural features—a chiral tertiary alcohol and a strategically placed methyl group on a pyrrolidine ring—can be leveraged to address complex challenges in drug discovery. This document will provide not only a theoretical framework but also detailed, actionable protocols for the incorporation of this compound into the synthesis of three distinct classes of high-value therapeutic agents: Tyrosine Kinase 2 (TYK2) inhibitors, Phosphodiesterase 10A (PDE10A) inhibitors, and Muscarinic M4 receptor positive allosteric modulators (PAMs).

I. The this compound Scaffold: A Privileged Building Block

The this compound moiety offers a unique combination of structural and functional features that make it an attractive starting point for the synthesis of complex bioactive molecules:

  • Chirality and 3D-Scaffolding: The stereocenter at the C3 position of the pyrrolidine ring allows for precise control over the spatial orientation of substituents. This is critical for optimizing interactions with chiral biological targets such as enzymes and receptors. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional scaffold that can effectively probe the binding pockets of target proteins.[1]

  • The Tertiary Hydroxymethyl Group: The primary alcohol functionality serves as a versatile synthetic handle for the introduction of a wide range of chemical moieties through well-established transformations like etherification, esterification, and amination.[3] This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's physicochemical properties.

  • The 3-Methyl Group: The presence of the methyl group at the C3 position can have a profound impact on the biological activity and pharmacokinetic profile of the final compound. It can influence the conformation of the pyrrolidine ring, provide additional van der Waals interactions within a binding pocket, and block potential sites of metabolism, thereby enhancing metabolic stability.[4]

The strategic incorporation of this building block can, therefore, lead to the development of drug candidates with improved potency, selectivity, and drug-like properties.

II. Application in the Synthesis of Allosteric TYK2 Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons.[5] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. Allosteric inhibition of TYK2 represents a promising therapeutic strategy, offering the potential for greater selectivity over other highly homologous JAK family members.[6]

Rationale for Using this compound in TYK2 Inhibitor Synthesis

The pyrrolidine motif is a key structural feature in several potent and selective TYK2 inhibitors, including the FDA-approved drug Deucravacitinib.[5] The this compound scaffold can be strategically employed to introduce a substituted pyrrolidine moiety that can interact with the allosteric binding site of the TYK2 pseudokinase (JH2) domain. The hydroxymethyl group provides a convenient attachment point for linking the pyrrolidine to the core of the inhibitor, while the methyl group can occupy a specific hydrophobic pocket, enhancing binding affinity and selectivity.

Proposed Synthetic Workflow for a Deucravacitinib Analogue

The following protocol outlines a plausible synthetic route for a Deucravacitinib analogue incorporating the this compound scaffold. This proposed synthesis is based on established synthetic methodologies for similar TYK2 inhibitors.[5][7][8]

TYK2_inhibitor_synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C Activation of Hydroxyl Group (e.g., Mesylation) A->C MsCl, TEA B Core Heterocycle Precursor D Nucleophilic Substitution with Core Heterocycle B->D Activated Pyrrolidine C->D E Coupling with Side Chain D->E Pd-catalyzed coupling F TYK2 Inhibitor Analogue E->F

Caption: Proposed synthetic workflow for a TYK2 inhibitor.

Experimental Protocol

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with the Core Heterocycle

  • To a solution of the core heterocyclic precursor (e.g., a substituted pyrazolopyrimidine) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like cesium carbonate (2.0 eq).

  • Add the crude mesylate from Step 1 (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Final Coupling Reaction

  • The product from Step 2 can then be subjected to a final coupling reaction (e.g., a Suzuki or Buchwald-Hartwig coupling) with the appropriate side chain to yield the final TYK2 inhibitor analogue.[7]

Parameter Deucravacitinib Hypothetical Analogue
Target TYK2 (JH2 domain)TYK2 (JH2 domain)
Mechanism Allosteric InhibitionAllosteric Inhibition
Key Scaffold Substituted PyrrolidineThis compound derived
Reported IC₅₀ ~1 nM[5]Potentially in the low nM range

III. Application in the Synthesis of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[9] Inhibition of PDE10A has been pursued as a therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[10]

Rationale for Using this compound in PDE10A Inhibitor Synthesis

Several potent and selective PDE10A inhibitors feature a nitrogen-containing heterocyclic moiety that interacts with the active site of the enzyme. The this compound building block can be used to introduce a functionalized pyrrolidine ring that can serve as a key pharmacophore. The hydroxymethyl group can be transformed into other functional groups, such as an ether or an amine, to modulate the inhibitor's binding affinity and physicochemical properties. The 3-methyl group can provide favorable interactions within a hydrophobic pocket of the PDE10A active site.

Proposed Synthetic Workflow for a PF-2545920 Analogue

The following protocol outlines a plausible synthetic route for an analogue of the clinical candidate PF-2545920, a potent PDE10A inhibitor, utilizing this compound.[2][11]

PDE10A_inhibitor_synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C Williamson Ether Synthesis A->C NaH, THF B Phenolic Core B->C D Coupling with Pyridine Moiety C->D Suzuki Coupling E PDE10A Inhibitor Analogue D->E

Caption: Proposed synthetic workflow for a PDE10A inhibitor.

Experimental Protocol

Step 1: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the phenolic core (e.g., a substituted 4-fluorophenol) (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 2: Suzuki Coupling

  • The ether product from Step 1 can then be coupled with a suitable pyridine boronic acid or ester derivative via a Suzuki coupling reaction to introduce the pyridine moiety and complete the synthesis of the PF-2545920 analogue.[11]

Parameter PF-2545920 Hypothetical Analogue
Target PDE10APDE10A
Mechanism Competitive InhibitionCompetitive Inhibition
Key Scaffold Pyrazolyl-phenoxymethyl-quinoline(3-Methylpyrrolidin-3-yl)methoxy-phenyl
Reported IC₅₀ 0.37 nM[12]Potentially in the sub-nanomolar to low nM range

IV. Application in the Synthesis of M4 Positive Allosteric Modulators (PAMs)

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor that is highly expressed in the striatum and other brain regions involved in cognition and motor control.[13] Positive allosteric modulators (PAMs) of the M4 receptor have emerged as a promising therapeutic approach for the treatment of schizophrenia and other neuropsychiatric disorders. M4 PAMs enhance the effect of the endogenous ligand acetylcholine, offering a more subtle and potentially safer modulation of receptor activity compared to direct agonists.[14]

Rationale for Using this compound in M4 PAM Synthesis

The pyrrolidine scaffold is a common feature in many M4 PAMs.[13][15] The this compound building block can be used to introduce a substituted pyrrolidine that can interact with the allosteric binding site of the M4 receptor. The hydroxymethyl group can be converted to an amine, which can then be acylated or alkylated to introduce various substituents for SAR exploration. The stereochemistry of the 3-methyl group can be critical for achieving the desired allosteric modulatory activity.

Proposed Synthetic Workflow for a VU0152100 Analogue

The following protocol outlines a plausible synthetic route for an analogue of VU0152100, a well-characterized M4 PAM, using this compound as a key starting material.[9]

M4_PAM_synthesis cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product A This compound B Mesylation & Azide Substitution A->B 1. MsCl, TEA 2. NaN3, DMF C Reduction to Amine B->C H2, Pd/C D Amide Coupling C->D Carboxylic Acid, Coupling Agent E M4 PAM Analogue D->E

Caption: Proposed synthetic workflow for an M4 PAM.

Experimental Protocol

Step 1: Conversion of Alcohol to Amine

  • Mesylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1-2 hours. Work up as described previously to obtain the crude mesylate.

  • Azide Substitution: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the reaction mixture to 80 °C. Stir for 12-24 hours. After completion, cool, pour into water, and extract with ethyl acetate. Wash, dry, and concentrate to obtain the azide intermediate.[3]

  • Reduction to Amine: Dissolve the azide intermediate in methanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter through Celite and concentrate to yield the desired amine.

Step 2: Amide Coupling

  • To a solution of the amine from Step 1 (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by diluting with water and extracting with ethyl acetate. Wash the organic layer with aqueous lithium chloride solution and brine, dry, and concentrate. Purify the crude product by column chromatography to yield the final M4 PAM analogue.[13]

Parameter VU0152100 Hypothetical Analogue
Target M4 Muscarinic ReceptorM4 Muscarinic Receptor
Mechanism Positive Allosteric ModulationPositive Allosteric Modulation
Key Scaffold Thienopyridine carboxamideAmide of (3-Methylpyrrolidin-3-yl)amine
Reported EC₅₀ ~230 nM[9]Potentially in the nM range

V. Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its inherent chirality, functional handles, and the subtle yet significant influence of its methyl substituent provide chemists with a powerful tool to construct complex, three-dimensional molecules with tailored biological activities. The detailed protocols and strategic insights provided herein are intended to empower researchers to effectively integrate this scaffold into their drug discovery programs, ultimately accelerating the development of novel therapeutics for a range of challenging diseases. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success in the synthesis of these and other related bioactive molecules.

VI. References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

  • Le, U., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Med Chem Lett, 8(3), 363-368.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem.

  • Felder, C. C., et al. (2012). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. Eur J Med Chem, 225, 117993.

  • Rojas-Berríos, D., et al. (2021). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. ACS Infect Dis, 7(11), 3126-3136.

  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorg Chem, 149, 107430.

  • Rojas-Berríos, D., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv.

  • Felts, A. S., et al. (2018). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorg Med Chem Lett, 28(17), 2871-2875.

  • Google Patents. (2024). CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.

  • Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

  • Verhoest, P. R., et al. (2009). Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. J Med Chem, 52(16), 5188-5196.

  • Wang, H., et al. (2017). A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. Pharmaceuticals (Basel), 10(4), 87.

  • Liu, W., et al. (2025). New and Convergent Synthesis of Deucravacitinib. Organic Preparations and Procedures International, 57(4), 357-366.

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.

  • ResearchGate. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold.

  • Kharwar, R. B., et al. (2025). In Silico study of PDE10A inhibitors for schizophrenia: molecular docking, ADMET and DFT analysis. Discover Chemistry, 2, 151.

  • da Silva, A. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Front Chem, 9, 683341.

  • Al-Ghorbani, M., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 21(11), 1461.

  • Grauer, S. M., et al. (2019). PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action?. Front Pharmacol, 10, 1193.

  • MedKoo Biosciences. (n.d.). Deucravacitinib Synthetic Routes.

  • Zhang, H., et al. (2014). Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. Int J Mol Sci, 15(7), 12554-12574.

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol, 14, 1249769.

  • ResearchGate. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia.

  • PubChem. (n.d.). TYK2 inhibitors and uses thereof - Patent US-11053241-B2.

  • Schrödinger. (n.d.). Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies.

  • MedChemExpress. (n.d.). Mardepodect (PF-2545920) | PDE10A Inhibitor.

  • ResearchGate. (2025). New and Convergent Synthesis of Deucravacitinib.

  • Niswender, C. M., et al. (2018). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Med Chem Lett, 9(12), 1213-1218.

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Application Note & Protocol: Selective Oxidation of (3-Methylpyrrolidin-3-yl)methanol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the selective oxidation of the primary hydroxyl group in (3-Methylpyrrolidin-3-yl)methanol to the corresponding aldehyde. The presence of a tertiary amine within the pyrrolidine ring presents a significant challenge, necessitating a careful selection of oxidation methodology to prevent side reactions and ensure high yield and purity. This guide analyzes various oxidation protocols, explains the rationale for selecting the Parikh-Doering oxidation, and provides a detailed, step-by-step experimental procedure.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, with the pyrrolidine motif being a common feature in many biologically active compounds. The selective oxidation of its primary alcohol to an aldehyde is a key transformation for further functionalization, such as in reductive amination or Wittig reactions. However, the nucleophilic and basic nature of the tertiary amine in the pyrrolidine ring complicates this seemingly straightforward oxidation. Many common oxidizing agents are incompatible with amines, leading to N-oxidation, quaternization, or complex side reactions. Therefore, a mild and highly chemoselective oxidation method is paramount.

Mechanism & Reagent Selection: A Rationale-Driven Approach

Several oxidation protocols were considered, each with its own advantages and disadvantages in the context of an amine-containing substrate.

Comparative Analysis of Key Oxidation Protocols
Oxidation MethodOxidizing SpeciesTypical ConditionsSuitability for this compound
Swern Oxidation Activated DMSO with Oxalyl ChlorideCryogenic (-78 °C), basic (Et3N)Possible, but the highly reactive electrophile can interact with the amine. Requires careful control of conditions.[1][2][3][4][5]
Dess-Martin Periodinane (DMP) Hypervalent Iodine(V)Room temperature, neutral pHGenerally mild and tolerant of many functional groups.[6][7][8] However, DMP can react with amines.[9]
TEMPO-based Oxidations Nitroxyl Radical (TEMPO) with a co-oxidantVaries (e.g., NaOCl, air)Can be highly selective, but the optimal conditions (pH, co-oxidant) need to be carefully screened to avoid amine oxidation.[10][11][12][13]
Parikh-Doering Oxidation Activated DMSO with SO3·Pyridine complex0 °C to room temperature, basic (Et3N or DIPEA)Mild, non-cryogenic, and known for its high functional group tolerance, making it a strong candidate.[14][15][16][17][18]
The Case for Parikh-Doering Oxidation

After careful consideration, the Parikh-Doering oxidation emerges as the most promising method for this transformation. The key advantages are:

  • Mild Reaction Conditions: The reaction is typically run at 0 °C to room temperature, avoiding the need for cryogenic setups required for Swern oxidations.[15][17]

  • High Chemoselectivity: The sulfur trioxide-pyridine complex (SO3·Py) is a milder activator for DMSO compared to oxalyl chloride, reducing the likelihood of side reactions with the tertiary amine.[14]

  • Operational Simplicity: The reagents are stable, easy to handle solids, and the reaction setup is straightforward.[17]

The mechanism of the Parikh-Doering oxidation involves the activation of DMSO by the SO3·Pyridine complex to form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base like triethylamine or diisopropylethylamine (DIPEA) leads to the formation of an alkoxysulfonium ylide. This ylide then undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[14][15][16]

Experimental Workflow & Protocol

The following section details the step-by-step protocol for the Parikh-Doering oxidation of this compound.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve_alcohol Dissolve Alcohol & Base in DCM prep_reagents->dissolve_alcohol Step 1 cool_solution Cool to 0 °C dissolve_alcohol->cool_solution Step 2 add_so3py Add SO3·Pyridine cool_solution->add_so3py Step 3 add_dmso Add DMSO add_so3py->add_dmso Step 4 warm_rt Warm to Room Temperature add_dmso->warm_rt Step 5 quench_reaction Quench with Brine warm_rt->quench_reaction Step 6 extract_product Extract with DCM quench_reaction->extract_product Step 7 dry_organic Dry & Concentrate extract_product->dry_organic Step 8 purify_column Purify via Column Chromatography dry_organic->purify_column Step 9 characterize_product Characterize Product (NMR, IR, MS) purify_column->characterize_product Step 10

Figure 1. Experimental workflow for the Parikh-Doering oxidation.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compoundC6H13NO115.181.0 g8.681.0
Sulfur Trioxide Pyridine ComplexC5H5NO3S159.164.14 g26.043.0
Diisopropylethylamine (DIPEA)C8H19N129.244.49 mL26.043.0
Anhydrous Dimethyl Sulfoxide (DMSO)C2H6OS78.138.78 mL121.5214.0
Anhydrous Dichloromethane (DCM)CH2Cl284.9350 mL--
Saturated aq. NaCl (Brine)--As needed--
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37As needed--
Silica Gel (for chromatography)SiO260.08As needed--
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 8.68 mmol) and anhydrous dichloromethane (50 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add diisopropylethylamine (4.49 mL, 26.04 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of SO3·Pyridine: While stirring vigorously, add the sulfur trioxide-pyridine complex (4.14 g, 26.04 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Addition of DMSO: Add anhydrous dimethyl sulfoxide (8.78 mL, 121.52 mmol) dropwise over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NaCl solution (brine).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-methylpyrrolidine-3-carbaldehyde.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and assess purity. The disappearance of the alcohol methylene signal and the appearance of an aldehyde proton signal (around 9-10 ppm in ¹H NMR) are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: To identify the presence of the aldehyde carbonyl group (strong absorption around 1720-1740 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood as dimethyl sulfide, a byproduct, has a strong, unpleasant odor.[4]

  • Reagent Handling:

    • The sulfur trioxide-pyridine complex is hygroscopic and should be handled under an inert atmosphere.

    • Dichloromethane is a volatile and potentially carcinogenic solvent.

    • Diisopropylethylamine is a corrosive and flammable liquid.

Conclusion

The Parikh-Doering oxidation provides a mild, efficient, and operationally simple method for the selective oxidation of the primary hydroxyl group in this compound. Its high tolerance for the tertiary amine functionality makes it a superior choice over other common oxidation protocols. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably synthesize 3-methylpyrrolidine-3-carbaldehyde, a key intermediate for further drug discovery and development efforts.

References

  • Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(22), 6755–6757. [Link]

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Angewandte Chemie International Edition, 43(26), 3400–3420. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for (3-Methylpyrrolidin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Reduction of a 3-Methylpyrrolidine-3-carboxylate Precursor

Question: I am attempting to synthesize this compound by reducing an ethyl or methyl 3-methylpyrrolidine-3-carboxylate precursor with Lithium Aluminum Hydride (LAH), but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the reduction of pyrrolidine esters are a common issue. The problem often lies in one of several areas: the quality of the starting material and reagents, the reaction conditions, or the work-up procedure.

Potential Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • LAH Inactivity: Lithium Aluminum Hydride is highly reactive and can be deactivated by moisture.[1][2] Ensure you are using a fresh, dry batch of LAH. It is advisable to use a newer, unopened container or to titrate older batches to determine their activity.

    • Insufficient Reducing Agent: An excess of LAH is typically required to ensure the complete reduction of the ester.[3][4] A common starting point is 1.5 to 2.0 equivalents of LAH relative to the ester. If you are still observing incomplete conversion, a slight increase in the equivalents of LAH may be beneficial.

  • Reaction Conditions:

    • Reaction Temperature: The reduction of esters with LAH is typically performed at 0 °C and then allowed to warm to room temperature.[5] Running the reaction at too low a temperature for an insufficient amount of time can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.

    • Solvent Purity: The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical. Any residual water will quench the LAH, reducing its effective concentration.[1]

  • Work-up Procedure:

    • Product Sequestration: During the quenching of the reaction, the desired product can become trapped in the aluminum salts that precipitate. A carefully controlled work-up procedure is essential to maximize product recovery. The Fieser work-up is a widely used and effective method.

    • Emulsion Formation: The work-up of LAH reductions can sometimes lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. The addition of a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) can help to break up these emulsions.

Optimized Protocol for LAH Reduction:

  • To a stirred suspension of Lithium Aluminum Hydride (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 3-methylpyrrolidine-3-carboxylate precursor in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture vigorously for 30 minutes to 1 hour.

  • Filter the granular precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

ParameterRecommended ConditionRationale
LAH Equivalents 1.5 - 2.0Ensures complete reduction of the ester.
Solvent Anhydrous THF or Diethyl EtherPrevents quenching of the highly reactive LAH.[1]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Work-up Fieser MethodEfficiently removes aluminum salts and improves product recovery.
Issue 2: Formation of Impurities During Reductive Amination

Question: I am synthesizing this compound via a reductive amination route, but I am observing significant impurity formation. What are the common side products and how can I suppress them?

Answer:

Reductive amination is a powerful method for amine synthesis, but it can be prone to the formation of side products if not properly controlled.[6][7] The most common impurities are over-alkylated products (tertiary amines) and unreacted starting materials.

Potential Causes and Solutions:

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone in addition to the desired imine, leading to alcohol impurities.[7] A milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[7]

  • Reaction pH:

    • The formation of the imine intermediate is pH-dependent. The optimal pH is typically between 4 and 6. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated for nucleophilic attack. The addition of a mild acid, such as acetic acid, can be beneficial.

  • Stoichiometry and Order of Addition:

    • Using a slight excess of the amine component can help to drive the imine formation to completion. However, a large excess can lead to difficulties in purification. It is generally recommended to pre-mix the aldehyde/ketone and the amine to allow for imine formation before the addition of the reducing agent.[8]

Optimized Protocol for Reductive Amination:

  • In a suitable solvent such as methanol or 1,2-dichloroethane, combine the carbonyl compound and the amine (1.0-1.2 equivalents).

  • Add acetic acid to adjust the pH to approximately 5.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, monitoring for any gas evolution.

  • Continue to stir the reaction at room temperature until the reaction is complete as determined by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical synthetic strategies are:

  • Reduction of a Carboxylic Acid or Ester Precursor: This typically involves the synthesis of a 3-methyl-3-pyrrolidinecarboxylic acid or its corresponding ester, followed by reduction with a strong reducing agent like Lithium Aluminum Hydride (LAH).[2][9]

  • Reductive Amination: This route involves the reaction of a suitable keto-alcohol with an amine, or a keto-ester followed by reduction. The key step is the formation of an imine or enamine intermediate which is then reduced.[6][10]

Reaction Pathways Overview

cluster_0 Route 1: Reduction Pathway cluster_1 Route 2: Reductive Amination Ester 3-Methylpyrrolidine-3-carboxylate Alcohol This compound Ester->Alcohol LiAlH4, THF Keto-alcohol 4-Amino-2-hydroxy-2-methylbutanal (or equivalent) Keto-alcohol->Alcohol Intramolecular Cyclization & Reduction

Caption: Common synthetic routes to this compound.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LAH) to reduce the pyrrolidine ester?

A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols.[1][11] LAH is significantly more reactive and is the preferred reagent for this transformation.[2] If a milder reducing agent is desired, a two-step process involving reduction of the ester to the aldehyde with a reagent like Diisobutylaluminium hydride (DIBAL-H) followed by reduction of the aldehyde with NaBH₄ could be considered, though this is a less direct approach.[9][12]

Q3: My final product is difficult to purify by column chromatography. Are there any alternative purification methods?

A3: this compound is a relatively polar and basic compound, which can lead to tailing on silica gel chromatography. Here are some alternative purification strategies:

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The impurities can then be washed away with the organic solvent. Basifying the aqueous layer (e.g., with 1M NaOH) will then allow you to re-extract the purified product into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, particularly on a larger scale.

  • Crystallization of a Salt: The product can be converted to a salt, such as the hydrochloride or tartrate salt, which may be crystalline and can be purified by recrystallization.[13] The free base can then be regenerated by treatment with a base.

Troubleshooting Workflow

Start Low Yield or Impure Product Check_Purity Analyze Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Evaluate Work-up & Purification Start->Check_Workup Impure_SM Purify/Replace Starting Materials Check_Purity->Impure_SM Optimize_Conditions Adjust Temperature, Time, Stoichiometry Check_Conditions->Optimize_Conditions Optimize_Workup Modify Extraction/Purification Method Check_Workup->Optimize_Workup Success Optimized Synthesis Impure_SM->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
  • Processes for preparing (r)-2-methylpyrrolidine and (s).
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][13][14][15]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.

  • (R)-(3-Fluoropyrrolidin-3-YL)methanol. Benchchem.
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
  • (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657. PubChem - NIH.
  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970. PubChem - NIH.
  • reduction of carboxylic acids. Chemguide.
  • Lithium Aluminum Hydride (LiAlH4)
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3. ChemicalBook.
  • Reduction of Carboxylic Acids and Their Deriv
  • Amine synthesis by reductive amination (reductive alkyl
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering (RSC Publishing).
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). | Request PDF.
  • Reduction of Carboxylic Acids and Their Deriv
  • Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.
  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF.
  • Synthesis of Amines by Reductive Amin
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • Reduction of Carboxylic Acids and Deriv
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Ester Reduction With Lithium Aluminum Hydride. YouTube.
  • Reduction of carboxylic acids (video). Khan Academy.
  • Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines.
  • Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
  • (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525. PubChem.
  • 20.
  • 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. ChemSynthesis.

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Technical Support Center: Purification of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require guidance on achieving high purity. The unique bifunctional nature of this amino alcohol—possessing both a basic tertiary amine and a primary alcohol—presents specific purification challenges that require carefully considered strategies.

This document provides in-depth, field-proven insights into common purification issues, offering troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Key Physicochemical Properties & Considerations

Understanding the properties of this compound is the first step in designing a robust purification strategy. While experimental data for this specific molecule is scarce, we can infer key characteristics from its structure and data from closely related analogs like 3-Methylpyrrolidin-3-ol.

PropertyEstimated Value / ObservationImplication for Purification
Molecular Weight 115.18 g/mol Relatively low, suitable for distillation.
Boiling Point High (>200 °C at atm. pressure). Est. ~60-80 °C at low vacuum (~0.1 Torr).Atmospheric distillation is not feasible due to the high boiling point and risk of thermal decomposition. Vacuum distillation is the required method for purification by distillation [1][2].
Hygroscopicity HighThe compound readily absorbs atmospheric moisture, leading to impurities (water) and handling issues (viscous oil). Anhydrous conditions are critical[3].
Solubility Soluble in polar solvents (water, methanol, ethanol); sparingly soluble in non-polar solvents.Purification via recrystallization of the free base is challenging. However, its basicity allows for the formation of salts (e.g., HCl, oxalate), which often have different solubility profiles and are crystalline, enabling purification[4][5][6].
pKa (amine) ~9-10 (estimated)The basic nature of the pyrrolidine nitrogen is a key handle for purification. It allows for acid-base extractions and, most importantly, salt formation for crystallization[5].
Thermal Stability Moderate. Amino alcohols can be susceptible to degradation at high temperatures[2][7].This reinforces the need for low-temperature vacuum distillation to prevent the formation of byproducts[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from its high polarity, high boiling point, and hygroscopicity. These properties can lead to problems like streaking on normal-phase silica gel, difficulty in removing residual water and polar solvents, and potential thermal decomposition during distillation if not performed under a deep vacuum[8].

Q2: What is the best method for purifying this compound on a multi-gram scale?

For multi-gram to kilogram scales, vacuum distillation is the most effective and industrially relevant method for removing non-volatile impurities and many organic byproducts. It is crucial to ensure the crude material is thoroughly dried before distillation to achieve a high-purity, water-free product.

Q3: My purified material is a colorless oil, but it turns yellow and viscous over time. Why?

This is likely due to two factors: 1) slow absorption of atmospheric moisture (hygroscopicity), which makes it viscous, and 2) potential air oxidation, a common issue with amines. Proper storage under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) is mandatory to maintain purity[9].

Q4: How can I remove highly polar, non-volatile impurities?

If vacuum distillation fails to remove certain impurities, converting the amine to a crystalline salt is an excellent alternative.[4][5] By forming a salt (e.g., hydrochloride or oxalate), you can often crystallize the desired compound, leaving the impurities in the mother liquor. The pure salt can then be neutralized to recover the purified free amine.

Q5: What analytical techniques are best for assessing purity?

A combination of methods is recommended:

  • Gas Chromatography (GC): Ideal for checking for volatile impurities and assessing overall percentage purity.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and detecting organic impurities, even those that are not visible by GC.

  • Karl Fischer Titration: The gold standard for quantifying water content, which is a critical purity parameter for this hygroscopic compound.

Purification Method Selection Workflow

Choosing the right purification strategy is critical for success. The following decision tree illustrates a logical workflow based on the initial purity of your crude material and your final requirements.

G start Crude this compound analysis Purity Analysis (GC, NMR, KF) start->analysis decision_purity Purity >95%? Water <0.5%? analysis->decision_purity decision_impurities Impurities Profile decision_purity->decision_impurities No final_product Pure Product (Store under N2 at 2-8°C) decision_purity->final_product  Yes distillation Vacuum Distillation decision_impurities->distillation Impurities are non-volatile or high-boiling salt_cryst Salt Formation & Recrystallization decision_impurities->salt_cryst Impurities are closely-boiling or non-basic distillation->final_product salt_cryst->final_product

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a practical Q&A format.

Question / Problem Probable Cause & Scientific Explanation Recommended Solution & Protocol
Q: My crude product is a thick, sticky gum. I can't distill it effectively. This is almost certainly due to high water content and/or residual polar solvents (e.g., methanol, ethanol). The hydroxyl and amine groups form strong hydrogen bonds with water, increasing viscosity and preventing clean distillation.Solution: Rigorously dry the crude material azeotropically. Protocol: Dissolve the crude gum in toluene. Set up for distillation with a Dean-Stark trap. Reflux the toluene solution until no more water collects in the trap. Then, remove the toluene under reduced pressure to obtain a drier oil, which is now ready for high-vacuum distillation.
Q: After vacuum distillation, my product purity is stuck at ~97% by GC, with one major impurity. The impurity is likely a structurally related compound with a very similar boiling point, such as a positional isomer or a precursor like 3-methylpyrrolidin-3-ol. Simple distillation cannot effectively separate components with close boiling points.Solution: Use purification via salt crystallization to leverage differences in chemical properties rather than physical properties.[10][11] Protocol: 1. Dissolve the 97% pure amine in a suitable solvent like isopropanol or ethyl acetate. 2. Slowly add a stoichiometric equivalent of a solution of oxalic acid or hydrochloric acid (in isopropanol). 3. The corresponding salt should precipitate. Cool the mixture to maximize yield. 4. Filter the crystalline salt and wash with cold solvent. 5. Recrystallize the salt if necessary. 6. To recover the free base, dissolve the pure salt in water, basify with NaOH or K₂CO₃ to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and remove the solvent.
Q: My yield after distillation is very low (<50%). Where is my product going? This could be due to several factors: 1. Thermal Decomposition: If the vacuum is not low enough or the pot temperature is too high, the amino alcohol can degrade. 2. Incomplete Distillation: Product may be left behind in the distillation pot ("hold-up"). 3. Mechanical Loss: Poor transfer techniques or an inefficient distillation setup.Solution: Optimize the distillation process. Protocol: 1. Improve Vacuum: Use a high-performance vacuum pump to achieve pressures below 1 Torr. A lower pressure significantly reduces the required pot temperature[1]. 2. Use a Short-Path Apparatus: For small scales, a Kugelrohr or short-path distillation head minimizes surface area and reduces product hold-up. 3. Ensure Proper Insulation: Wrap the distillation flask and head with glass wool or aluminum foil to ensure efficient and even heating.
Q: I need to confirm the enantiomeric purity of my material. How can I do this? Direct analysis of the free amine on a chiral column is possible, but derivatization can sometimes provide better peak shape and resolution. Chiral HPLC is the standard method for this analysis.Solution: Develop a chiral HPLC method. Based on methods for similar compounds, a polysaccharide-based chiral stationary phase (CSP) is a promising starting point. Recommended Starting Conditions:Column: Chiralpak AD-H or similar amylose-based CSP. • Mobile Phase: Hexane/Ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. • Detection: UV at ~210 nm.

Detailed Experimental Protocols

Protocol 1: High-Vacuum Distillation

This protocol describes the purification of this compound on a 10-50 g scale.

G cluster_prep Preparation cluster_distill Distillation cluster_finish Final Steps prep1 1. Dry Glassware (Oven-dried, assembled hot) prep2 2. Dry Crude Material (Azeotrope with Toluene) prep1->prep2 dist1 3. Assemble Short-Path Distillation Apparatus prep2->dist1 dist2 4. Apply High Vacuum (<1 Torr) dist1->dist2 dist3 5. Heat Slowly (Oil bath) dist2->dist3 dist4 6. Collect Fractions (Discard forerun, collect main fraction) dist3->dist4 fin1 7. Cool & Backfill (with N2 or Argon) dist4->fin1 fin2 8. Analyze & Store (GC, KF, NMR) fin1->fin2

Caption: Workflow for the vacuum distillation protocol.

Methodology:

  • Preparation:

    • Ensure all glassware is meticulously oven-dried and assembled while hot under a stream of dry nitrogen to prevent atmospheric moisture contamination.

    • Charge a round-bottom flask with the crude this compound that has been pre-dried (e.g., by azeotropic removal of water with toluene). Add a magnetic stir bar.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. The short vapor path is critical to minimize product loss.

    • Use well-greased joints to ensure a high vacuum can be maintained. Connect the apparatus to a cold trap and a high-vacuum pump.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A pressure of <1 Torr is essential.

    • Once the vacuum is stable, gradually heat the distillation flask using an oil bath.

    • A small forerun may distill first, containing residual solvents or volatile impurities. This should be collected separately and discarded.

    • Collect the main fraction of pure this compound at the expected temperature (e.g., ~60-80°C at 0.1 Torr, based on analogs[9]). The receiving flask should be cooled in an ice bath to ensure efficient condensation.

  • Completion and Storage:

    • Once the distillation is complete, lower and remove the heating bath. Allow the apparatus to cool to room temperature before slowly backfilling the system with dry nitrogen or argon. Never admit air to a hot apparatus.

    • Transfer the purified, colorless liquid to a clean, dry, amber glass bottle under an inert atmosphere. Seal the bottle with a tight-fitting cap and Parafilm.

    • Store in a refrigerator at 2-8°C.

References

  • Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 72(11), 4079–4085. Available at: [Link]

  • Process for the purification of an aminoalcohol. U.S. Patent 5,866,719, issued February 2, 1999.
  • Isolation of aminoalcohol. Japanese Patent JP2000026381A, issued January 25, 2000.
  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • PubChem. (Pyrrolidin-3-yl)methanol. National Institutes of Health. Available at: [Link]

  • Lévesque, É., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 198–204. Available at: [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]

  • Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 48(66), 8192-8194. Available at: [Link]

  • PubChem. (1-Methylpyrrolidin-3-yl)methanol. National Institutes of Health. Available at: [Link]

  • Wikipedia. Vacuum distillation. Available at: [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Available at: [Link]

  • Koch-Glitsch. Amine Production. Available at: [Link]

Sources

troubleshooting side reactions in the synthesis of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable chiral building block. The inherent challenges of creating a quaternary center within a pyrrolidine ring, coupled with the functional group transformations required, often lead to specific side reactions and purification difficulties.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common issues and offer robust, validated solutions to streamline your experimental workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, focusing on a common and effective route: the reduction of an N-protected 3-ethoxycarbonyl-3-methylpyrrolidine precursor using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Q1: My reaction shows very low conversion. The primary impurity appears to be the starting ester. What's going wrong?

This is a frequent issue, typically pointing to problems with the reducing agent's activity or the reaction conditions.

Root Cause Analysis:

  • Inactive Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is extremely sensitive to moisture and atmospheric oxygen.[1] Exposure to humidity during storage or handling will rapidly deactivate the reagent, significantly reducing its effective molarity.

  • Insufficient Stoichiometry : While the reduction of an ester to an alcohol requires two equivalents of hydride, the pyrrolidine precursor itself can consume the reagent. If an N-H pyrrolidine is used, the acidic proton will react with LiAlH₄ in an acid-base reaction, consuming one equivalent of hydride and evolving hydrogen gas before any reduction occurs.[2][3]

  • Low Reaction Temperature : While lower temperatures can improve selectivity in some reactions, LiAlH₄ reductions of esters often require elevated temperatures (e.g., refluxing in THF) to proceed to completion in a reasonable timeframe.

Solutions & Protocol Adjustments:

  • Reagent Handling : Always handle LiAlH₄ in a glovebox or under a robust inert atmosphere (Argon or Nitrogen). Use a fresh bottle or a properly stored, recently opened container. A simple test for activity is to carefully add a small, spatula-tip amount to a beaker of anhydrous toluene; vigorous bubbling (H₂ evolution) should be observed.

  • Stoichiometric Calculation :

    • If using an N-protected (e.g., N-Boc, N-Cbz, N-Bn) precursor, use at least 1.5 equivalents of LiAlH₄ relative to the ester to ensure a sufficient excess.

    • If reducing an N-H pyrrolidine ester, you must account for the acid-base reaction. Use at least 2.5 equivalents of LiAlH₄.

  • Temperature Optimization : Start the addition of your ester to the LiAlH₄ slurry at 0 °C to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux in THF (approx. 66 °C) for 2-4 hours, monitoring by TLC or LCMS.

Troubleshooting Workflow for Low Conversion

G start Low Conversion: Starting Material Remains q1 Was LiAlH₄ handled under strictly anhydrous conditions? start->q1 sol1 Solution: Use fresh, anhydrous LiAlH₄. Handle under inert gas. q1->sol1 a1_no q2 What is the N-substituent on the pyrrolidine? q1->q2 a1_yes a1_yes Yes a1_no No end_node Re-run experiment with optimized conditions. sol1->end_node sol2_prot Solution: Increase LiAlH₄ to 1.5-2.0 eq. q2->sol2_prot a2_prot sol2_h Solution: Increase LiAlH₄ to >2.5 eq. to account for deprotonation. q2->sol2_h a2_h a2_prot Protecting Group (Boc, Cbz, Bn) a2_h N-H q3 What was the final reaction temperature? sol2_prot->q3 sol2_h->q3 sol3 Solution: After addition at 0 °C, warm to RT, then heat to reflux for 2-4h. q3->sol3 a3_low q3->end_node a3_high If still low conversion, consider starting material purity. a3_low 0 °C or Room Temp a3_high Reflux sol3->end_node

Caption: Workflow for diagnosing low conversion in LiAlH₄ reductions.

Q2: I've formed the product, but the workup is problematic, resulting in a persistent emulsion and low isolated yield. How can I break it up?

This is the most notorious issue with LiAlH₄ reactions. The aluminum salts formed during the quench are often gelatinous and create intractable emulsions, trapping the polar amino alcohol product.

Root Cause Analysis:

The quenching process (adding water and/or base) hydrolyzes the aluminum-alkoxide complexes to form aluminum hydroxides (Al(OH)₃) and other related salts.[2] The physical nature of these salts—often a fine, gelatinous precipitate—stabilizes the interface between the aqueous and organic layers, leading to an emulsion.

Solution: The Fieser Workup

The Fieser method is a highly reliable, stoichiometric procedure to generate granular, easily filterable aluminum salts, completely avoiding emulsions.[2]

Detailed Fieser Workup Protocol:

For a reaction that used 'X' g of LiAlH₄ in 'Y' mL of solvent (e.g., THF) :

  • Cool the Reaction : After the reaction is complete, cool the flask to 0 °C in an ice-water bath.

  • Slow Addition of Water : Very slowly and cautiously add 'X' mL of H₂O dropwise. Significant hydrogen gas evolution will occur. Ensure adequate ventilation and no ignition sources. The mixture will become a gray slurry.

  • Addition of Base : Remove the ice bath. Add 'X' mL of 15% (w/v) aqueous NaOH solution dropwise. The slurry will begin to turn white.

  • Final Water Addition : Add '3X' mL of H₂O and stir the mixture vigorously at room temperature for 30-60 minutes.

  • Granulation : The gray, gelatinous precipitate should transform into a white, granular, free-flowing solid that is easily filtered.

  • Filtration : Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of THF or ethyl acetate to recover all the product.

  • Isolation : Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Q3: My final product is contaminated with a byproduct that lacks the N-protecting group. Why did my protecting group cleave?

Protecting group stability is paramount. While many are robust, the harsh, Lewis acidic conditions of a LiAlH₄ reduction can cleave certain groups.

Root Cause Analysis & Protecting Group Compatibility:

  • Carbamates (Boc, Cbz) :

    • Boc (tert-Butoxycarbonyl) : Generally stable to LiAlH₄ at temperatures up to THF reflux. Cleavage is rare under these conditions.

    • Cbz (Carboxybenzyl) : Can be cleaved by LiAlH₄, especially with prolonged heating or excess reagent. The reduction can proceed to cleave the benzyl-oxygen bond, resulting in N-methylation (from the Cbz carbonyl) or the free N-H pyrrolidine.

  • Benzyl (Bn) : The N-benzyl group is generally stable to LiAlH₄.

Solutions:

  • Choose a Robust Protecting Group : For this synthesis, the Boc group is the recommended choice due to its high stability under the reduction conditions and its orthogonal deprotection chemistry (acid-catalyzed, e.g., TFA or HCl in dioxane).

  • Modify Reaction Conditions : If you must use a Cbz group, minimize reaction time and temperature. Monitor the reaction closely and quench as soon as the starting material is consumed. Avoid a large excess of LiAlH₄.

Protecting GroupStability to LiAlH₄ (Refluxing THF)Common Deprotection MethodComments
Boc Excellent Acid (TFA, HCl)Recommended choice . Stable to reduction, easy to remove.
Cbz Moderate to Poor Hydrogenolysis (H₂, Pd/C)Prone to cleavage by LiAlH₄. Not ideal for this step.
Benzyl (Bn) Good Hydrogenolysis (H₂, Pd/C)Stable to LiAlH₄, but requires hydrogenation for removal.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to start with?

A robust and scalable route begins with the Michael addition of nitromethane to ethyl acrylate, followed by reduction and cyclization to form the pyrrolidine ring. The subsequent steps build the required functionality.

Recommended Synthetic Pathway

G start Ethyl Acrylate + Nitromethane step1 1. Michael Addition 2. N-protection (e.g., Boc₂O) start->step1 intermediate1 N-Boc-3-ethoxycarbonyl- 3-methyl-pyrrolidine step1->intermediate1 step2 LiAlH₄ Reduction in THF intermediate1->step2 product (N-Boc-3-Methylpyrrolidin- 3-yl)methanol step2->product step3 Deprotection (TFA or HCl) product->step3 final_product This compound step3->final_product

Caption: A reliable synthetic route to the target compound.

This pathway is advantageous because it constructs the key C-C and C-N bonds early and utilizes a stable, protected intermediate for the crucial reduction step.

Q2: Are there any viable alternatives to Lithium Aluminum Hydride?

Yes, other reducing agents can be used, though they come with their own trade-offs.

  • Borane (BH₃•THF or BH₃•SMe₂) : Borane is an excellent choice for reducing carboxylic acids and esters. It is less reactive than LiAlH₄, offering a milder reaction profile.[4] The workup is also typically simpler, often involving a methanol quench followed by acid/base extraction. However, it is still highly sensitive to moisture.

  • Sodium Borohydride (NaBH₄) : In its standard form, NaBH₄ is not strong enough to reduce esters or carboxylic acids.[2][5] However, additives like LiCl or using di-tert-butyl dicarbonate can activate the system to achieve the reduction, though these methods are often less efficient than using LiAlH₄ or borane directly.

ReagentReactivity with EstersWorkup ComplexityKey AdvantageKey Disadvantage
LiAlH₄ High (requires heat)High (emulsion risk)High reactivity, reliableDifficult workup, pyrophoric
BH₃•THF HighModerateMilder than LiAlH₄, easier workupAlso moisture sensitive, toxic gas
NaBH₄ Very Low (needs activation)LowSafe to handle, bench-stableNot reactive enough for esters alone

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Fallah, E., & Farhadi, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. doi: 10.5772/intechopen.1001851. Available from: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Olofsson, K. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Retrieved from [Link]

  • Hussain, A. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. University of Kentucky UKnowledge. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • Amer, F. A., Hammouda, M., & El-Ahl, A. S. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic building block. Here, we address common challenges encountered during its preparation, offering in-depth, field-proven insights to help you improve both the yield and purity of your final product. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge for future synthetic endeavors.

Overview of a Common Synthetic Strategy

The synthesis of this compound typically involves a multi-step sequence that requires careful control of protecting groups and reaction conditions. A logical and robust pathway often starts from a commercially available pyrrolidine precursor, proceeds through an N-protected ester intermediate, and culminates in the reduction to the target primary alcohol. The necessity of an amine protecting group, such as the tert-butoxycarbonyl (Boc) group, is paramount to prevent side reactions involving the nucleophilic and basic pyrrolidine nitrogen.[1][2]

Below is a generalized workflow illustrating this common synthetic approach.

Synthetic_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Final Product Synthesis Start Pyrrolidine Precursor (e.g., 3-Pyrrolidinone) Protect Step 1: N-Protection (e.g., with Boc₂O) Start->Protect Di-tert-butyl dicarbonate, Base (e.g., TEA, DIPEA) Esterify Step 2: Ester Formation (e.g., via Grignard & Carboxylation) Protect->Esterify 1. MeMgBr 2. CO₂ 3. Esterification (e.g., MeOH, H⁺) Intermediate N-Boc-3-methyl- pyrrolidine-3-carboxylate Esterify->Intermediate Reduce Step 3: Ester Reduction (e.g., with LiAlH₄) Intermediate->Reduce Strong Reducing Agent (e.g., LiAlH₄ in THF) Deprotect Step 4: Deprotection (e.g., with TFA) Reduce->Deprotect Acidic Workup (e.g., HCl, TFA) Product This compound Deprotect->Product

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Question 1: My ester reduction with LiAlH₄ is sluggish, incomplete, or fails entirely. What are the likely causes and how can I fix this?

Answer: This is a frequent issue when using powerful, moisture-sensitive hydrides like Lithium Aluminum Hydride (LiAlH₄). The root cause typically falls into one of three categories: reagent quality, reaction conditions, or substrate issues.

  • Reagent Inactivity & Moisture:

    • Causality: LiAlH₄ reacts violently with water and protic solvents. Even atmospheric moisture can quickly quench the reagent, reducing its effective molarity. An older bottle of LiAlH₄ or using a solvent that was not rigorously dried are common culprits.

    • Solution: Always use a freshly opened container of LiAlH₄ or titrate older batches to determine their active hydride content. Ensure all glassware is oven- or flame-dried under vacuum or inert gas (Nitrogen/Argon). Solvents like Tetrahydrofuran (THF) or Diethyl Ether must be anhydrous, preferably distilled from a drying agent like sodium/benzophenone.

  • Incorrect Stoichiometry or Temperature:

    • Causality: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[3][4] The first equivalent reduces the ester to an aldehyde intermediate, which is then immediately reduced by a second equivalent to the alcohol.[4] Using insufficient LiAlH₄ will result in a mixture of starting material, aldehyde, and product. The reaction is also highly exothermic. While often run at 0 °C to reflux, starting at a lower temperature (e.g., 0 °C) and allowing the reaction to warm to room temperature is crucial for control.

    • Solution: Use a molar excess of LiAlH₄, typically 1.5 to 2.0 equivalents relative to the ester, to ensure complete conversion. Add the reagent slowly to a cooled solution (0 °C) of your ester to manage the exotherm.

  • Substrate-Related Problems:

    • Causality: If your N-Boc-protected ester has poor solubility in the chosen solvent (e.g., ether), the reaction will be slow.

    • Solution: THF is generally a better solvent than diethyl ether for LiAlH₄ reductions due to its superior solvating power and higher boiling point, which allows for refluxing if necessary.[5]

Question 2: After the reduction and workup, my crude product is contaminated with significant impurities. How do I identify and minimize them?

Answer: The impurity profile can provide valuable clues about what went wrong. The most common impurities are unreacted starting material, the intermediate aldehyde, or byproducts from the workup.

  • Unreacted Starting Ester: This points to the issues described in Question 1 (incomplete reaction). Re-evaluate your reagent quality, stoichiometry, and reaction time.

  • Aldehyde Intermediate: The presence of the intermediate aldehyde is rare because it is more reactive than the starting ester, but it can occur if the reaction is quenched prematurely or if a sterically hindered or less reactive hydride agent is used.[3]

    • Mitigation: Ensure sufficient reaction time and an adequate excess of LiAlH₄. Confirm full conversion by Thin Layer Chromatography (TLC) or LC-MS before quenching the reaction.

  • Workup-Related Byproducts: The aqueous workup of a LiAlH₄ reaction must be performed carefully to avoid forming gelatinous aluminum salts that can trap the product, significantly lowering the isolated yield.

    • Recommended Protocol (Fieser Workup):

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and sequentially add 'X' mL of water, where 'X' is the mass (in g) of LiAlH₄ used.

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

      • Stir the resulting mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce granular, easily filterable aluminum salts.

      • Filter the solids through a pad of Celite® and wash thoroughly with your reaction solvent (e.g., THF, EtOAc).

Question 3: I am having difficulty with the final purification. The product streaks badly on silica gel chromatography, and my yields are low.

Answer: Basic amines like your target molecule are notorious for poor behavior on standard silica gel, which is acidic. The free amine interacts strongly with silanol groups, leading to significant tailing, poor separation, and often irreversible adsorption.

  • Deactivating the Silica Gel:

    • Causality: The acidity of silica gel protonates the amine, causing it to bind strongly.

    • Solution: Neutralize the silica. You can either pre-treat the column by flushing it with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonium hydroxide in your eluent) or use commercially available deactivated silica.

  • Optimizing the Eluent:

    • Strategy: A polar, basic modifier is essential. A common and effective mobile phase for amino alcohols is a gradient of Dichloromethane (DCM) -> 90:10:1 DCM/Methanol/Ammonium Hydroxide. The methanol increases polarity to elute your polar product, while the ammonium hydroxide competitively binds to the acidic sites on the silica, allowing your product to travel smoothly down the column.

  • Alternative Purification Methods:

    • Distillation: If your product is thermally stable, vacuum distillation can be an excellent, scalable purification method.[6][7]

    • Salt Formation & Crystallization: Consider converting the crude amine into a salt (e.g., the hydrochloride or tartrate salt). Salts are often crystalline and can be purified by recrystallization, which is highly effective at removing non-basic impurities. The free base can then be regenerated by treatment with a strong base and extraction.

Frequently Asked Questions (FAQs)

Q: Why is an N-protecting group essential for this synthesis? A: The pyrrolidine nitrogen is a secondary amine, which is both nucleophilic and a Brønsted base. Without protection, it would react with many reagents used in the synthesis. For example, it would be protonated and quenched by Grignard reagents and would form a complex with LiAlH₄, potentially leading to undesired side reactions or requiring a large excess of the reagent. Carbamate protecting groups like Boc or Cbz are ideal because they render the nitrogen non-nucleophilic and are stable to a wide range of conditions.[1][2][8]

Q: Which reducing agent is best for the ester-to-alcohol conversion? A: For a complete reduction of an ester to a primary alcohol, LiAlH₄ is the reagent of choice due to its high reactivity.[5][9] Other common reducing agents are generally unsuitable for this specific transformation.

ReagentReactivity vs. EstersTypical SolventsComments
Lithium Aluminum Hydride (LiAlH₄) High Ethers (THF, Et₂O)The standard, most effective reagent. Highly reactive and moisture-sensitive.[4][5][9]
Sodium Borohydride (NaBH₄) Very Low / InertAlcohols (MeOH, EtOH)Generally not strong enough to reduce esters.[5][10]
Lithium Borohydride (LiBH₄) ModerateEthers (THF)Stronger than NaBH₄ and can reduce esters, but often requires higher temperatures or longer reaction times than LiAlH₄.[5][9]
Diisobutylaluminum Hydride (DIBAL-H) High (Controlled)Hydrocarbons (Toluene, Hexane)Can reduce esters, but is often used at low temperatures (-78 °C) to stop the reaction at the aldehyde stage.[4][5]

Q: What is the best way to monitor the progress of the reduction reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with your starting ester. The product, being a polar amino alcohol, will have a much lower Rf value (it will stick closer to the baseline) than the less polar N-Boc protected ester. Stain with a potassium permanganate (KMnO₄) solution; the alcohol product will readily oxidize and appear as a yellow spot on a purple background. For more quantitative analysis, LC-MS is an excellent tool.

Troubleshooting Decision Logic

When faced with a suboptimal result, a logical diagnostic process is key. The following flowchart can help guide your troubleshooting efforts.

Troubleshooting_Flowchart Start Problem Identified: Low Yield or Purity Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_Reaction Incomplete Incomplete Reaction? (Starting Material Present) Check_Reaction->Incomplete Side_Products Major Side Products? Check_Reaction->Side_Products Clean_Crude Crude Product is Clean, but Yield is Low? Check_Reaction->Clean_Crude Incomplete->Side_Products No Sol_Reagent Solution: 1. Use fresh/titrated LiAlH₄. 2. Use >1.5 equivalents. Incomplete->Sol_Reagent Yes Sol_Conditions Solution: 1. Ensure strictly anhydrous solvent/glassware. 2. Increase reaction time/temperature. Incomplete->Sol_Conditions Yes Side_Products->Clean_Crude No Sol_Side_Protect Side Product from N-H? Confirm Protection is Intact Side_Products->Sol_Side_Protect Yes Sol_Side_Workup Unidentified Polar Impurities? Optimize Workup Protocol (Fieser) Side_Products->Sol_Side_Workup Yes Sol_Workup_Loss Loss During Workup? Optimize Fieser workup to break up emulsions/gels. Clean_Crude->Sol_Workup_Loss Yes Sol_Purification_Loss Loss During Purification? - Deactivate silica (add TEA/NH₄OH). - Use alternative method (distillation). Clean_Crude->Sol_Purification_Loss Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Key Experimental Protocols

Protocol 1: Reduction of tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate with LiAlH₄

  • Safety: This procedure must be conducted by trained personnel in a chemical fume hood. LiAlH₄ is a highly reactive, flammable solid. All operations must be performed under an inert atmosphere (N₂ or Ar).

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (e.g., 10 mL per 1 g of ester) to the flask via cannula or syringe. Cool the solvent to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add LiAlH₄ (1.5 eq.) to the cold, stirred solvent.

  • Dissolve the starting ester (tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, 1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes, stain with KMnO₄). The reaction is typically complete in 2-4 hours.

  • Once complete, cool the reaction back to 0 °C and perform the Fieser workup as described in the Troubleshooting Guide (Question 2).

  • Filter the resulting white solids through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified.

References

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Available at: [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science. Available at: [Link]

  • JoVE. (2025). Esters to Alcohols: Hydride Reductions. Available at: [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Samanta, I. (n.d.). Protection for the AMINE. SlideShare. Available at: [Link]

  • Myers, A. G. (n.d.). Chem 115 - Reduction. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]

  • h-tec zang GmbH. (n.d.). Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions. Available at: [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available at: [Link]

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stability and degradation of (3-Methylpyrrolidin-3-yl)methanol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Methylpyrrolidin-3-yl)methanol

A Guide to Stability and Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the stability and degradation profile of this compound. As a key building block in medicinal chemistry, understanding its behavior under various experimental conditions is crucial for ensuring the integrity and reproducibility of your results. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

What are the recommended storage and handling conditions for this compound?
  • Answer: Based on the chemical properties of similar amino alcohols and general laboratory best practices, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to minimize potential oxidation and moisture-related degradation.[3] The compound is hygroscopic, so it is crucial to keep the container tightly sealed.[3] It is also classified as a skin and eye irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn during handling.[4][5]

Which solvents are suitable for preparing stock solutions of this compound?
  • Answer: this compound is reported to be slightly soluble in methanol and DMSO.[3] For initial studies, methanol is a common choice for creating stock solutions.[6][7] However, it's important to be aware that methanol can sometimes participate in degradation pathways under certain stress conditions, such as photolysis.[8] For biological assays, DMSO is a standard solvent, but it is important to use a grade with low water content. When preparing aqueous solutions for experiments, it is advisable to use freshly prepared solutions to avoid potential degradation over time.

What are the most probable degradation pathways for this molecule?
  • Answer: Given its structure, which contains a tertiary amine and a primary alcohol, the most likely degradation pathways for this compound involve oxidation.

    • Oxidation of the Tertiary Amine: The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for tertiary amines.

    • Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized, first to an aldehyde and subsequently to a carboxylic acid. This can be mediated by strong oxidizing agents or potentially through auto-oxidation under prolonged exposure to air.[7]

    • Thermal Degradation: At elevated temperatures, more complex degradation can occur, potentially involving ring-opening or polymerization. The thermal stability of related pyrrolidone structures has been studied, suggesting that decomposition can involve depolymerization or fragmentation of the ring.[9][10]

Troubleshooting Guide: Experimental Observations

Scenario 1: "I've observed a new, more polar peak in my reverse-phase HPLC chromatogram after my sample was exposed to air for an extended period. What could this be?"
  • Question: What is the likely identity of the new, more polar impurity?

  • Answer: The appearance of a more polar peak (i.e., a peak with a shorter retention time in reverse-phase chromatography) following exposure to air strongly suggests an oxidative degradation product. The most probable candidates are:

    • This compound N-oxide: The addition of an oxygen atom to the nitrogen increases the polarity of the molecule significantly.

    • 3-Hydroxymethyl-3-methylpyrrolidine-1-carbaldehyde or 3-carboxy-3-methylpyrrolidine: If the primary alcohol is oxidized to an aldehyde or a carboxylic acid, this would also result in a more polar compound.

    Troubleshooting Workflow: To investigate this, a forced oxidation study is recommended.[11] Treat a fresh sample of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the reaction over time by HPLC.[7] If the peak in your stressed sample matches the retention time of the unknown peak in your experimental sample, it provides strong evidence of oxidative degradation. Further characterization by mass spectrometry (LC-MS) would be necessary to confirm the exact molecular weight and structure of the degradant.[12][13]

    G Start New peak observed in HPLC Hypothesis Hypothesize Oxidative Degradation (N-Oxide or Alcohol Oxidation) Start->Hypothesis Experiment Perform Forced Oxidation Study (e.g., with H₂O₂) Hypothesis->Experiment Analysis Analyze by HPLC & LC-MS Experiment->Analysis Compare Compare retention times and mass data Analysis->Compare Conclusion Identify Degradation Product Compare->Conclusion

    Workflow for Investigating Unknown Peaks
Scenario 2: "My sample of this compound shows significant degradation after being stored in an acidic buffer. What is happening?"
  • Question: Is this compound unstable in acidic conditions?

  • Answer: While the pyrrolidine ring and alcohol functional group are generally stable to acid hydrolysis, prolonged exposure to strong acidic conditions, especially at elevated temperatures, could potentially lead to degradation. However, a more common issue in acidic solutions is the potential for interaction with counter-ions or other components of the buffer. It is also important to ensure that the degradation is not a result of an oxidative process catalyzed by low pH.

    Recommended Actions:

    • Confirm the Degradation: First, ensure that the observed loss of the parent compound is due to chemical degradation and not precipitation. The protonated form of the amine may have different solubility characteristics.

    • Conduct a Forced Degradation Study: Perform a systematic study by exposing the compound to various acidic conditions (e.g., 0.1 M HCl) at controlled temperatures (e.g., 60°C for 30 minutes).[7] This will help determine if the degradation is acid-catalyzed.

    • Analyze the Degradants: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.[14] LC-MS analysis can then be used to identify the structures of any new impurities formed.

Protocols for Stability Assessment

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8][11] The goal is typically to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 2 hours. After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. After incubation, cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 75°C for 24 hours.[15] Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

3. Analysis:

  • For each condition, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a validated stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[12][14]

  • Use a photodiode array (PDA) detector to monitor the peak purity and identify the formation of new chromophores.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC (C18 Column, Gradient Elution) Acid->HPLC Base Basic (0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (75°C, solid/solution) Thermal->HPLC Photo Photolytic (ICH Q1B light) Photo->HPLC LCMS LC-MS (Structure Elucidation) HPLC->LCMS Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Forced Degradation Experimental Workflow

Summary of Expected Stability

The following table summarizes the predicted stability of this compound under various stress conditions, based on its chemical structure. This should be used as a general guide, and experimental verification is essential.

Stress ConditionPredicted StabilityLikely Degradation Products
Acidic (e.g., 0.1 M HCl) Generally stable, potential for slow degradation at high temp.Minimal degradation expected.
Basic (e.g., 0.1 M NaOH) Generally stable.Minimal degradation expected.
Oxidative (e.g., H₂O₂) Susceptible to degradation. N-oxide, aldehydes, carboxylic acids.
Thermal Stable at moderate temperatures, may degrade at high temp.Complex mixture, potential for ring opening or polymerization.
Photolytic Likely stable, but testing is required.Dependent on the presence of photosensitizers.

References

  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem - NIH. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem - NIH. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021, October 8). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR. Retrieved January 19, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Supercritical water oxidation of 3-methylpyridine with propylene glycol - Pure. (n.d.). Queen's University Belfast. Retrieved January 19, 2026, from [Link]

  • Methanol MSDS Safety Tips from Experts - VelocityEHS. (2014, July 22). VelocityEHS. Retrieved January 19, 2026, from [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 19, 2026, from [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet: Methanol - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Retrieved January 19, 2026, from [Link]

  • Thermal Degradation of Poly(N-vinylpyrrolidone)–Poly(vinyl alcohol) Blends. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach - Queen's University Belfast. (2020, March 4). Queen's University Belfast. Retrieved January 19, 2026, from [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. (2022, September 12). MDPI. Retrieved January 19, 2026, from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). MedCrave. Retrieved January 19, 2026, from [Link]

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - SciELO Colombia. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). IJRRP. Retrieved January 19, 2026, from [Link]

  • A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone) - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Chiral Resolution of Racemic (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the chiral resolution of racemic (3-Methylpyrrolidin-3-yl)methanol. This molecule, a valuable chiral building block in pharmaceutical development, features a tertiary amine and a primary alcohol, presenting unique challenges and opportunities for enantiomeric separation. A thorough review of scientific literature indicates a lack of specific, published resolution protocols for this exact compound. Therefore, this guide is structured as a series of field-proven strategies and troubleshooting FAQs based on established principles for resolving structurally similar chiral amino alcohols. It is designed to provide researchers with a rational framework for method development, from initial screening to optimization.

Section 1: Diastereomeric Salt Crystallization

This classical resolution technique is often the most cost-effective and scalable method for obtaining enantiomerically pure amines.[1] The process involves reacting the racemic base, this compound, with an enantiomerically pure acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for this compound?

A1: The key is to form a stable salt that will readily crystallize. Since this compound is a base (due to its tertiary amine), you must use a chiral acid as the resolving agent. Good starting points for screening include:

  • Tartaric Acid Derivatives: L- or D-Tartaric acid is a cost-effective and widely used resolving agent for amines.[4]

  • Mandelic Acid: (R)- or (S)-Mandelic acid.

  • Camphorsulfonic Acid: (1R)-(-)- or (1S)-(+)-10-Camphorsulfonic acid.

  • Dibenzoyl-Tartaric Acid: A more lipophilic derivative that can be effective when standard tartaric acid fails.

The selection is largely empirical. A screening process using small amounts of the racemate with a variety of these acids is the most efficient path forward.[1]

Q2: My diastereomeric salts are not crystallizing. They just formed an oil. What are my next steps?

A2: Oiling out is a common problem. It indicates that the salt is more soluble in the solvent than its own molten phase at that temperature. Here are several troubleshooting steps:

  • Solvent System Modification: The choice of solvent is critical.[5] If you are using a very polar solvent like methanol or ethanol where solubility is high, try adding a less polar co-solvent (an anti-solvent) like ethyl acetate, methyl tert-butyl ether (MTBE), or toluene dropwise to induce crystallization.[5] A systematic screen of different solvents and solvent mixtures is highly recommended.[5]

  • Concentration Adjustment: Your solution may be too dilute or too concentrated. Try slowly evaporating the solvent to increase the concentration. If it's too concentrated, carefully add more solvent.

  • Temperature Control: Experiment with different temperature profiles. Slow cooling over several hours or even days can promote the growth of well-ordered crystals. Sometimes, a "cold shock" (placing the flask in an ice or dry ice bath for a short period) can induce nucleation.

  • Seeding: If you have ever had a successful crystallization, save a few seed crystals. Adding a single seed crystal to a supersaturated solution can initiate crystallization.

Q3: I managed to get crystals, but the enantiomeric excess (ee) is low after liberation of the free base. How can I improve the purity?

A3: Low ee is typical for a first crystallization attempt. The key is to enrich the desired diastereomer.

  • Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly. This process will hopefully leave the more soluble diastereomer in the mother liquor, enriching the crystalline material in the less soluble diastereomer.

  • Kinetic vs. Thermodynamic Control: Pay attention to crystallization time. Sometimes, one diastereomer crystallizes faster (kinetic product), but the other is more stable (thermodynamic product).[4] Rapidly filtering the crystals might yield one enantiomer, while letting the solution sit for an extended period might favor the other.[4] Experiment with crystallization time and temperature to see which factor governs your system.[4]

Experimental Protocol: Screening for Diastereomeric Salt Resolution
  • Salt Formation: In separate test tubes, dissolve 1 mmol of racemic this compound in 2 mL of a test solvent (e.g., methanol, ethanol, isopropanol).

  • Add Resolving Agent: To each tube, add a solution of 0.5 mmol (0.5 equivalents) of a different chiral acid (e.g., L-tartaric acid, D-mandelic acid) dissolved in a minimum amount of the same solvent. Using 0.5 equivalents ensures that only one enantiomer can crystallize as a salt.

  • Induce Crystallization: Stopper the tubes, vortex briefly, and allow them to stand at room temperature. If no crystals form after several hours, try refrigerating the tubes overnight. If an oil forms, try adding an anti-solvent as described in Q2.

  • Isolation & Analysis: Isolate any crystalline material by filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the salt in water and add a base (e.g., 1M NaOH) until the pH is >11.

  • Extraction: Extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purity Check: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess of the resulting this compound using a chiral HPLC or GC method (see Section 2).

Workflow for Diastereomeric Salt Resolution

G cluster_0 Screening Phase cluster_1 Optimization & Isolation cluster_2 Recovery Racemate Racemic Amine Salt Diastereomeric Salt Formation Racemate->Salt 0.5-1.0 eq. Acid Chiral Acid Screen (e.g., Tartaric, Mandelic) Acid->Salt Solvent Solvent Screen (e.g., Alcohols, Esters) Solvent->Salt Crystallization Fractional Crystallization Salt->Crystallization Filter Filtration Crystallization->Filter MotherLiquor Mother Liquor (Enriched in Soluble Diastereomer) Filter->MotherLiquor Solid Solid Crystals (Enriched in Insoluble Diastereomer) Filter->Solid Recrystallize Recrystallize for Higher Purity Solid->Recrystallize Liberation Liberate Free Base (add aq. Base) Solid->Liberation Recrystallize->Liberation Extraction Organic Extraction Liberation->Extraction Enantiomer Pure Enantiomer Extraction->Enantiomer

Caption: Workflow for developing a diastereomeric salt resolution.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and semi-preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2] For this compound, this method is ideal for analytical quality control and for obtaining small quantities of enantiomerically pure material for initial studies.

Frequently Asked Questions (FAQs)

Q1: I'm screening several chiral columns but see only a single peak. What is the most likely reason?

A1: A lack of separation is common during initial screening. The issue almost always lies with the combination of the chiral stationary phase (CSP) and the mobile phase.

  • Incorrect CSP: No single CSP is universal.[6] Your analyte may not have the necessary interactions (e.g., π-π stacking, hydrogen bonding, steric hindrance) with the selected CSP. You must screen a variety of CSPs with different chiral selectors.[2][6]

  • Suboptimal Mobile Phase: The mobile phase composition is just as critical as the CSP. For normal-phase chromatography, even minor changes in the alcohol modifier (e.g., from 2% to 5% isopropanol in hexane) can dramatically affect resolution.[7] You may also need to move to a different mode entirely (e.g., polar organic or reversed-phase).[7]

Q2: Which type of chiral stationary phase (CSP) should I start with for this compound?

A2: Based on the structure (a basic amino alcohol), the most promising candidates are polysaccharide-based CSPs. These are versatile and widely successful for a broad range of compounds.[2]

  • Polysaccharide-Based Columns: Start with columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD/IA (amylose-based).[2][8] These are available with the chiral selector coated or immobilized on the silica support. Immobilized versions are more robust and compatible with a wider range of solvents.[9]

  • Pirkle-Type Columns: These can be effective for molecules with π-acidic or π-basic groups, though they may be less effective here as the analyte lacks significant aromaticity.[2]

  • Macrocyclic Glycopeptide Columns: Phases like CHIROBIOTIC™ V or T can also be effective, particularly for polar, ionizable compounds.[10]

Q3: My peaks are resolved but show significant tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this is almost always due to strong, undesirable interactions between the tertiary amine and residual acidic silanols on the silica support. The solution is to add a competing base to the mobile phase.

  • Add a Basic Modifier: For normal phase (e.g., Hexane/Ethanol), add a small amount of an amine like diethylamine (DEA) or butylamine to the mobile phase, typically 0.1% (v/v).[7][11] This additive will occupy the active sites on the silica, leading to sharper, more symmetrical peaks.

  • Add an Acidic Modifier: In some polar organic or reversed-phase modes, an acidic modifier like trifluoroacetic acid (TFA) may be required to protonate the amine, which can also improve peak shape on certain columns.[7][11]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based column (e.g., an immobilized amylose or cellulose phase).

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.[11]

  • Initial Screening (Normal Phase):

    • Mobile Phase: Start with n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • Additive: Add 0.1% DEA to the mobile phase to prevent peak tailing.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (as the molecule lacks a strong chromophore) or use a mass spectrometer (MS) or evaporative light scattering detector (ELSD).

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol).

    • Vary the percentage of the alcohol modifier from 5% to 30%.

    • If still unsuccessful, switch to a different column (e.g., cellulose-based if you started with amylose) and repeat the screening.

  • Alternative Mode (Polar Organic):

    • Mobile Phase: Methanol or Acetonitrile with 0.1% DEA.[11] This mode is often successful for polar amines.

Table 1: Suggested Starting Conditions for Chiral HPLC Screening
Chromatographic Mode Chiral Stationary Phase (CSP) Type Typical Mobile Phase Additive Rationale/Notes
Normal Phase (NP) Polysaccharide (Amylose/Cellulose)n-Hexane / Isopropanol (or Ethanol)0.1% Diethylamine (DEA)Often the first choice for chiral separations. The additive is crucial for good peak shape with basic analytes.[7]
Polar Organic Mode (PO) Polysaccharide (Immobilized)Acetonitrile or Methanol0.1% Diethylamine (DEA)Excellent for polar compounds that have poor solubility in hexane.
Reversed Phase (RP) Polysaccharide or Macrocyclic GlycopeptideAcetonitrile / Water or Methanol / Water with buffer0.1% Trifluoroacetic Acid (TFA) or Ammonium AcetateLess common for underivatized amino alcohols but can be effective on certain CSPs.[7]
Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Select CSPs (Polysaccharide, etc.) ScreenNP Screen in Normal Phase (Hexane/IPA + 0.1% DEA) Start->ScreenNP Eval1 Resolution? (α > 1.1) ScreenNP->Eval1 OptimizeNP Optimize Mobile Phase (% Alcohol, Modifier) Eval1->OptimizeNP Yes SwitchMode Switch to Polar Organic or Reversed Phase Mode Eval1->SwitchMode No GoodSep Baseline Separation Achieved OptimizeNP->GoodSep SwitchMode->Eval1 NoSep Try Different CSP Class SwitchMode->NoSep If still no separation NoSep->Start

Caption: A systematic workflow for chiral HPLC method development.

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[2] For an amino alcohol like this compound, a common strategy is lipase-catalyzed transesterification, where the enzyme selectively acylates the primary alcohol of one enantiomer.

Frequently Asked Questions (FAQs)

Q1: How does enzymatic kinetic resolution work for this compound?

A1: The most common approach involves using a lipase, such as Candida antarctica Lipase B (often immobilized and sold as Novozym® 435), which is known for its broad substrate scope and high enantioselectivity.[12] The process works as follows:

  • The racemic amino alcohol is dissolved in an organic solvent.

  • An acyl donor (e.g., vinyl acetate, isopropenyl acetate) is added.

  • The lipase selectively transfers the acyl group to the hydroxyl of one enantiomer (e.g., the R-enantiomer).

  • The reaction results in a mixture of the acylated enantiomer (e.g., R-ester) and the unreacted enantiomer (e.g., S-alcohol).

  • Because these two compounds now have different functional groups, they can be easily separated by standard column chromatography or extraction.

Q2: My enzymatic reaction is very slow and stops at low conversion. What can I do?

A2: Sluggish reactions are often related to the enzyme's environment or inhibition.

  • Solvent Choice: The solvent can dramatically affect enzyme activity. Apolar, non-coordinating solvents like toluene, hexane, or MTBE are often preferred.

  • Acyl Donor: While vinyl acetate is common, it produces acetaldehyde as a byproduct, which can inactivate the enzyme.[12] Consider using an "irreversible" acyl donor like isopropenyl acetate (produces acetone) or an activated ester.[13]

  • Water Content: Enzymes require a small amount of water to maintain their active conformation, but excess water can promote the reverse hydrolysis reaction. Ensure your solvent and reagents are dry or use molecular sieves to control the water content.

  • Product Inhibition: As the product alcohol (from the acyl donor) accumulates, it can inhibit the enzyme.[14] Using an irreversible acyl donor helps mitigate this.

Q3: What is the maximum yield I can expect for one enantiomer in a kinetic resolution?

A3: In a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. This is because the enzyme acts on one half of the racemic mixture, leaving the other half behind. The goal is to reach approximately 50% conversion, at which point you should ideally have one enantiomer as the unreacted starting material with very high ee, and the other as the acylated product, also with high ee. Pushing the reaction beyond 50% conversion will start to decrease the ee of the unreacted starting material.

Experimental Protocol: Screening for Enzymatic Resolution
  • Setup: To a 10 mL vial, add racemic this compound (e.g., 50 mg, 1 eq.), an aprotic organic solvent (e.g., 2 mL of Toluene), and the acyl donor (e.g., isopropenyl acetate, 1.5 eq.).[13]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 10-20 mg).

  • Reaction: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Periodically take small aliquots of the reaction mixture, filter out the enzyme, and analyze by chiral HPLC to determine the conversion and the ee of both the remaining starting material and the newly formed ester.

  • Workup: Once the reaction reaches ~50% conversion with high ee for both components, filter off the enzyme (it can often be washed and reused).

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the alcohol and the ester can be easily separated by standard silica gel chromatography.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction (at ~50% Conversion) cluster_1 Separation & Final Products Racemate Racemic (R/S)-Alcohol Reaction Selective Acylation Racemate->Reaction Enzyme Lipase (e.g., Novozym 435) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Separation Standard Chromatography (Silica Gel) Reaction->Separation S_Alcohol (S)-Alcohol (High ee) Separation->S_Alcohol R_Ester (R)-Ester (High ee) Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis Optional R_Alcohol (R)-Alcohol (High ee) Hydrolysis->R_Alcohol

Caption: General workflow for enzymatic kinetic resolution of an alcohol.

References

  • Overcoming challenges in the purification of chiral amino alcohols - Benchchem. (2025). BenchChem.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem. (2025). BenchChem.
  • Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods - Benchchem. (2025). BenchChem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • How can I improve my chiral column resolution? (2014). ResearchGate.
  • [(3S)-1-methylpyrrolidin-3-yl]methanol. (n.d.). BenchChem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health (NIH).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). dCollection.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
  • Diastereomeric recrystallization. (n.d.). Wikipedia.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Institutes of Health (NIH).
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI.
  • CHIRAL Handbook. (n.d.). BGB Analytik.
  • Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). (2025). ResearchGate.

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Technical Support Center: Purification of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical building block. We will explore the causality behind experimental choices and provide robust, field-proven protocols to help you achieve the highest possible purity for your preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common synthetic pathways and the chemical nature of the molecule, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials & Reagents: Depending on the synthesis, this could include precursors like protected pyrrolidines, Grignard reagents, or reducing agents.

  • By-products: Side reactions can lead to the formation of structurally related compounds.

  • Solvent Residues: Residual solvents from the reaction or work-up (e.g., THF, Diethyl Ether, Toluene) are common. The ICH Q3C(R9) guideline provides a framework for acceptable limits of these solvents.[1]

  • Degradation Products: Amines, especially aminols, are susceptible to oxidation, particularly when exposed to air and light, often resulting in discoloration (yellowing or browning).[2][3] These degradation products are typically higher in molecular weight and boiling point.[3]

Q2: How can I accurately assess the purity of my this compound sample?

A2: A multi-faceted approach is recommended for purity assessment:

  • Gas Chromatography (GC): Given the volatility of the compound under vacuum, GC is an excellent method for quantifying purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for confirming the structure of the final product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) or LC to identify the mass of the parent compound and any impurities, aiding in their structural elucidation. The characterization of small molecules with basic moieties like pyrrolidine can sometimes be challenging, but specific techniques can be optimized.[4]

  • Karl Fischer Titration: Since the compound is known to be hygroscopic, this method is crucial for quantifying water content.[5]

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain purity and prevent degradation, proper storage is critical. Due to its hygroscopic nature and sensitivity to oxidation, it should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[5][6] It is best practice to purify the compound right before it is needed for a subsequent reaction to minimize degradation over time.[3]

Purification Strategy Overview

The purification of this compound typically involves one or more of the following core techniques. The choice depends on the nature and quantity of the impurities present.

G Crude Crude Product Distillation Vacuum Distillation Crude->Distillation  Primary Purification (removes non-volatile & high-boiling impurities) Analysis Purity Analysis (GC, NMR) Distillation->Analysis Recrystallization Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Chromatography Column Chromatography Chromatography->Pure Analysis->Recrystallization Minor Impurities Analysis->Chromatography Close-Boiling Impurities Analysis->Pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Vacuum Distillation

Q: My sample is turning dark upon heating, and the distillation is slow. What's happening?

A: This indicates thermal decomposition. This compound, like many aminols, can be sensitive to high temperatures.[7] The atmospheric boiling point is high, necessitating vacuum distillation to lower the boiling point into a safe range.[8]

  • Causality: Heating above 150-180°C can cause degradation. Discoloration is a sign of oxidation and decomposition product formation.

  • Solution:

    • Increase Vacuum: Ensure your vacuum system is capable of reaching pressures below 1 Torr. The boiling point is reported as 60-64 °C at 0.08 Torr.[6] A higher vacuum will lower the required distillation temperature.

    • Optimize Heating: Use a heating mantle with a stirrer for even heat distribution. Set the bath temperature only 20-30°C higher than the expected boiling point of your compound at the achieved pressure.[8]

    • Minimize Residence Time: Use a short-path distillation apparatus for viscous liquids or small quantities to minimize the time the compound spends at high temperatures.

Q: My distillation yield is very low. Where is my product going?

A: Low recovery can stem from several factors:

  • Causality & Solutions:

    • Incomplete Transfer: The compound is a solid at room temperature and can be viscous once melted. Ensure all material is transferred into the distillation flask and that the distillation path does not have cold spots where the product can solidify and block the path. Wrapping the distillation head with glass wool or heating tape can help.[2]

    • Hold-up Volume: Using glassware that is too large for the sample size results in significant material loss as residue on the glass surfaces.[8]

    • Decomposition: As mentioned above, if the temperature is too high, the product may be decomposing rather than distilling.

    • Leaks in the System: A poor vacuum will require higher temperatures, leading to decomposition. Check all joints and seals for leaks.

Recrystallization

Q: I've tried several solvents, but my compound either doesn't dissolve or oils out upon cooling. What should I do?

A: This is a common challenge with aminols, which have both polar (hydroxyl, amine) and non-polar (alkyl) features. "Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution as a liquid below its melting point.

  • Causality: A single solvent may not provide the ideal solubility gradient needed for good crystal formation.

  • Solution: Use a Solvent/Anti-Solvent System.

    • Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., Methanol, Isopropanol).

    • While hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl Ether, Hexanes, Toluene) until the solution becomes faintly cloudy.

    • Add a drop or two of the hot dissolving solvent to clarify the solution.

    • Allow the solution to cool slowly. This gradual decrease in solubility is more conducive to crystal growth than rapid cooling.

Q: My product has crystallized, but the purity hasn't improved significantly. Why?

A: This suggests that impurities are being trapped within the crystal lattice (occlusion) or are crystallizing alongside your product.

  • Causality: Crystallizing the solution too quickly does not allow for the establishment of the equilibrium required to form pure crystals.[9][10]

  • Solution:

    • Slow Cooling: Do not place the crystallization flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. This promotes the formation of larger, purer crystals.

    • Proper Washing: Once the crystals are collected by filtration, wash them with a small amount of ice-cold anti-solvent to remove any residual mother liquor containing the impurities. Using warm or room-temperature solvent will dissolve some of your product.

    • Consider Salt Formation: For stubborn impurities, consider dissolving the crude amine in a solvent like diethyl ether and adding a solution of HCl in ether.[11] The resulting hydrochloride salt will often precipitate with high purity. It can then be filtered, washed, and neutralized back to the free base if required.

Solvent SystemRolePolarityBoiling Point (°C)Notes
Isopropanol (IPA)SolventPolar82.6Good for dissolving polar compounds.
TolueneAnti-SolventNon-Polar110.6Can be used as an anti-solvent with IPA or for azeotropic water removal.[12]
Diethyl EtherAnti-SolventNon-Polar34.6Highly volatile, good for precipitating products from more polar solvents.
Hexanes/HeptaneAnti-SolventNon-Polar69 / 98Very non-polar, effective at inducing crystallization.
Flash Column Chromatography

Q: My compound is streaking badly on the silica gel column, leading to poor separation.

A: Amines are basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel, causing tailing or "streaking."

  • Causality: The free silanol groups (Si-OH) on silica are acidic and form strong hydrogen bonds or acid-base interactions with the basic nitrogen atom of the pyrrolidine.

  • Solution: Deactivate the Silica Gel.

    • Add a Base to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the solvent system (e.g., Dichloromethane/Methanol). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated reverse-phase silica.

G start_node Problem: Compound Streaks on Silica Column cause_node Cause: Basic amine interacts with acidic silica gel (Si-OH groups) start_node->cause_node Why? solution1_node Solution 1: Add Base to Eluent (e.g., 1% Triethylamine) cause_node->solution1_node How to fix? solution2_node Solution 2: Use Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) cause_node->solution2_node Alternative? result_node Result: Symmetrical Peak Shape & Improved Separation solution1_node->result_node solution2_node->result_node

Caption: Troubleshooting workflow for amine streaking in column chromatography.

Experimental Protocols

Protocol 1: High-Purity Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus with a vacuum adapter, a receiving flask, and a magnetic stir bar in the distillation flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound (e.g., 10 g) to the distillation flask.

  • Evacuate: Seal the system and slowly apply vacuum. A cold trap between the apparatus and the pump is essential. Aim for a pressure below 1 Torr.

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect any low-boiling solvent as a forerun fraction in the first receiving flask.

    • As the temperature stabilizes at the boiling point of the product (approx. 60-64 °C at 0.08 Torr), switch to a clean receiving flask to collect the main fraction.[6]

  • Completion: Stop the distillation when the temperature starts to rise again or when only a dark, viscous residue remains.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before venting the vacuum to avoid potential oxidation of the hot product.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In a flask, dissolve the impure solid (e.g., 5 g) in the minimum volume of hot isopropanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add toluene dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot isopropanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Chilling: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small portion of ice-cold toluene to rinse away impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Troubleshooting Amine Unit Simulations. (2008-06-02). [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019-06-01). Gas Processing & LNG. [Link]

  • [Lab 6] Distilling Amines... Again. (2010-09-19). YouTube. [Link]

  • Troubleshooting of Amine Regn. Scribd. [Link]

  • How to Purify by Distillation. [Link]

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). ResearchGate. [Link]

  • Purification of crude pyrroles. US5502213A.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Process for producing aminophenols. EP 0224625 A1.
  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Stability of amines. (2020-05-26). Sciencemadness Discussion Board. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Vacuum Distillation For Amine Regeneration. (2012-01-20). Cheresources.com Community. [Link]

  • Recrystallization. (2023-01-29). Chemistry LibreTexts. [Link]

  • boiling point and distillation relation. (2015-12-23). Chemistry Stack Exchange. [Link]

  • III Analytical Methods. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026-01-08). PubMed. [Link]

  • (Pyrrolidin-3-yl)methanol. PubChem. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol. PubChem. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.
  • Method for crystallization of amino acids. US5118815A.
  • 3-Methylpyrrolidine. PubChem. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. European Patent Office. [Link]

  • ICH Q3C (R9) Guideline on impurities. (2024-04-05). European Medicines Agency (EMA). [Link]

  • [(3R)-1-methylpyrrolidin-3-yl]methanol | CAS#:1210935-33-3. Chemsrc. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

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Technical Support Center: Scale-Up of (3-Methylpyrrolidin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (3-Methylpyrrolidin-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the critical aspects of the process, from precursor synthesis to final product purification, with a focus on practical, field-tested insights and solutions.

Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the reduction of a 3-methylpyrrolidine-3-carboxylic acid derivative, most commonly an ester. While seemingly straightforward on a small scale, scaling up this process presents significant hurdles related to reaction control, safety, by-product formation, and purification.

The most prevalent synthetic route involves the reduction of a methyl or ethyl ester of 3-methylpyrrolidine-3-carboxylic acid using a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LAH). The primary challenges in the scale-up of this process are multifaceted and include:

  • Exothermic Reaction Control: The reduction of esters with LAH is highly exothermic, posing a significant risk of thermal runaway if not properly managed.

  • Reagent Handling and Safety: LAH is a pyrophoric and water-reactive solid, requiring stringent handling procedures, especially at larger quantities.

  • Work-up and Product Isolation: Quenching the reaction and removing the resulting aluminum salts can be cumbersome and impact yield and purity.

  • By-product Formation: Incomplete reduction or side reactions can lead to impurities that are difficult to separate from the polar amino alcohol product.

  • Purification of the Final Product: The high polarity and potential for water solubility of this compound can make its isolation and purification challenging at scale.

This guide will provide a structured approach to addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Synthesis Pathway Overview

The general synthetic pathway for this compound is depicted below. This guide will focus on the challenges associated with both the precursor synthesis (Step 1) and the final reduction step (Step 2).

Synthesis_Pathway cluster_0 Process Flow Precursor 3-Methyl-3-pyrrolidine- carboxylic Acid Ester Step2 Reduction Precursor->Step2 e.g., LiAlH4 Product This compound Step1 Precursor Synthesis Step1->Precursor Step2->Product Starting Materials Starting Materials Starting Materials->Step1 e.g., Michael Addition

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of this compound production.

Precursor Synthesis (3-Methylpyrrolidine-3-carboxylic Acid and its Esters)

Q1: What are the common challenges in the large-scale synthesis of 3-methylpyrrolidine-3-carboxylic acid?

A1: The synthesis of the pyrrolidine ring system can be complex. One common route involves a Michael addition followed by cyclization and reduction.[1][2][3] On a large scale, challenges include:

  • Stereocontrol: If a specific enantiomer is required, maintaining high enantiomeric excess during the initial asymmetric reaction can be difficult to scale.

  • Reaction Times and Temperatures: Multi-step sequences can be time-consuming, and temperature control during each step is crucial to minimize by-product formation.

  • Purification of Intermediates: Isolating and purifying the carboxylic acid intermediate can be challenging due to its polarity. Crystallization is often the preferred method over chromatography at scale.[4]

Q2: Are there any specific safety concerns with the synthesis of the precursor?

A2: Depending on the chosen synthetic route, you may encounter hazardous reagents or intermediates. For instance, if using nitroalkanes in a Michael addition, be aware of their potential for instability. Always conduct a thorough process safety assessment before scaling up any new synthetic route.

Reduction of the Ester to this compound

Q3: Why is Lithium Aluminum Hydride (LAH) commonly used, and what are the primary scale-up concerns?

A3: LAH is a very powerful and efficient reducing agent for esters, which are generally resistant to weaker agents like sodium borohydride.[5] However, its high reactivity presents significant scale-up challenges:

  • Thermal Management: The reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.[6][7]

  • Pyrophoric Nature: LAH can ignite spontaneously on contact with air and moisture. Handling large quantities requires a controlled, inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Evolution: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All equipment must be scrupulously dried, and the reaction must be quenched with extreme care.

Q4: What are safer alternatives to LAH for this reduction at an industrial scale?

A4: Several alternatives with better safety profiles are available:

  • Vitride® (Red-Al®): Sodium bis(2-methoxyethoxy)aluminum hydride is a powerful reducing agent with similar reactivity to LAH but is more stable at higher temperatures and soluble in aromatic hydrocarbons, offering better handling characteristics.[8][9][10][11] It is often supplied as a solution in toluene, which is more convenient for large-scale operations.[9]

  • Sodium Borohydride with Additives: While sodium borohydride alone is generally not effective for ester reduction, its reactivity can be enhanced by the addition of Lewis acids or other salts. A combination of sodium borohydride and lithium chloride (LiCl) in a solvent like THF has been shown to reduce esters effectively and is a safer alternative to LAH.[12][13]

  • Lithium Borohydride (LiBH4): This reagent is stronger than NaBH4 and can reduce esters to alcohols. It is also safer to handle than LAH.[14]

Q5: What are the likely by-products of the LAH reduction, and how can they be minimized?

A5: Common by-products include:

  • Unreacted Starting Material: This can occur due to insufficient LAH, poor mixing, or too short a reaction time.

  • Aldehyde Intermediate: The reduction of an ester proceeds through an aldehyde intermediate. If the reaction is not driven to completion, this can remain as an impurity.

  • Products of Over-reduction or Side Reactions: While less common for this specific substrate, with highly functionalized molecules, other groups could potentially be reduced. Steric hindrance around the ester can sometimes lead to incomplete reduction.

To minimize by-products, ensure:

  • Adequate Reagent: Use a slight excess of the reducing agent.

  • Controlled Addition: Add the ester solution slowly to the hydride slurry to maintain a manageable reaction temperature.

  • Sufficient Reaction Time: Monitor the reaction by TLC or HPLC to ensure complete conversion.

  • Effective Agitation: Good mixing is crucial to prevent localized "hot spots" and ensure all the starting material reacts.

Work-up and Purification

Q6: The work-up of LAH reactions can be problematic at scale. What are the recommended procedures?

A6: The goal of the work-up is to quench the excess hydride and convert the aluminum salts into a filterable solid. Several methods are commonly used:

  • Fieser Work-up: This is a widely used method involving the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water. The stoichiometry is critical for forming a granular, easily filterable precipitate.[15]

  • Rochelle's Salt (Potassium Sodium Tartrate) Work-up: Adding a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum salts, leading to a clear separation of the organic and aqueous layers, which can be easier to manage than a filtration.

  • Glauber's Salt (Na2SO4·10H2O) Work-up: The hydrated salt is added portion-wise to the cooled reaction mixture until hydrogen evolution ceases. This method can also produce a filterable solid.[15]

Q7: How can I purify this compound on a large scale? Column chromatography is not feasible.

A7: For polar, water-soluble amino alcohols, purification at scale often relies on:

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification. However, the high boiling point and potential for decomposition of amino alcohols should be considered.

  • Crystallization of a Salt: This is often the most effective method for purifying polar amines. The crude amino alcohol can be dissolved in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and treated with an acid like hydrochloric acid (often as a solution in a solvent like isopropanol or ether) to precipitate the hydrochloride salt.[16] The salt can then be recrystallized to high purity.[17] The free base can be regenerated by treatment with a base and extraction.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction.1a. Monitor reaction completion by TLC/HPLC. 1b. Ensure sufficient equivalents of reducing agent are used. 1c. Increase reaction time or temperature if safe to do so.
2. Product loss during work-up.2a. For LAH reactions, carefully follow a standardized work-up procedure (e.g., Fieser). 2b. Ensure complete extraction of the product from the aqueous layer. Multiple extractions may be necessary. 2c. If forming a salt, ensure the pH is optimal for precipitation.
3. Degradation of the product.3a. Avoid excessive temperatures during reaction and purification. 3b. If distilling, use a high vacuum to lower the boiling point.
Poor Purity (Presence of By-products) 1. Incomplete reduction.1. See "Low Yield" - Cause 1.
2. Side reactions due to high temperatures.2. Improve heat transfer with better reactor design and cooling. 2b. Slow down the rate of addition of the ester to the reducing agent.
3. Insufficiently pure starting material.3. Ensure the precursor ester is of high purity before the reduction step.
Difficult Work-up (Gelatinous Precipitate) 1. Incorrect stoichiometry in Fieser work-up.1. Carefully control the addition of water and NaOH solution. The ratios are crucial.
2. Reaction too concentrated.2. Dilute the reaction mixture with more solvent (e.g., THF, ether) before quenching.
3. Inefficient stirring during quench.3. Use a mechanical stirrer to ensure vigorous agitation during the addition of quenching agents.
Thermal Runaway 1. Poor heat dissipation.1. Ensure the reactor is not overfilled and has adequate cooling capacity. 1b. Use a jacketed reactor with a reliable cooling system.
2. Addition of reagent is too fast.2. Add the ester solution to the hydride slurry slowly and monitor the internal temperature continuously.
3. Use of a protic solvent or moisture contamination.3. Ensure all solvents and equipment are rigorously dried.
Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Unsatisfactory Reaction Outcome Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Check_Yield->Check_Purity No Incomplete_Rxn Incomplete Reaction? Check_Yield->Incomplete_Rxn Yes Side_Rxns Side Reactions? Check_Purity->Side_Rxns Yes Workup_Loss Product Loss during Work-up? Incomplete_Rxn->Workup_Loss No Action1 Increase reagent eq., reaction time/temp. Incomplete_Rxn->Action1 Yes Action2 Optimize work-up and extraction protocol. Workup_Loss->Action2 Yes Impure_SM Impure Starting Material? Side_Rxns->Impure_SM No Action3 Improve temperature control, slow addition rate. Side_Rxns->Action3 Yes Action4 Purify starting material. Impure_SM->Action4 Yes

Caption: A decision tree for troubleshooting common scale-up issues.

Experimental Protocols

Safety Precautions for Handling LAH
  • Always handle LAH in a fume hood, away from sources of ignition.

  • Use an inert atmosphere (nitrogen or argon) for transfers and reactions.

  • Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.

  • Use anhydrous solvents.

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or CO2 extinguishers on an LAH fire.

Protocol: Reduction of Ethyl 3-Methylpyrrolidine-3-carboxylate with LAH (Illustrative)

This is a representative protocol and should be adapted and optimized for your specific equipment and scale.

  • Setup: Assemble a dry, multi-necked, jacketed reactor equipped with a mechanical stirrer, a thermocouple for monitoring internal temperature, a condenser with a nitrogen inlet, and an addition funnel.

  • Charging LAH: Under a positive pressure of nitrogen, charge the reactor with a suspension of LAH (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0 °C using a circulating chiller.

  • Substrate Addition: Dissolve the ethyl 3-methylpyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled LAH suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quenching (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (X mL, where X is the number of grams of LAH used).

    • Slowly add 15% aqueous sodium hydroxide solution (X mL).

    • Slowly add water (3X mL).

  • Work-up:

    • Stir the resulting slurry vigorously for at least 1 hour at room temperature. The salts should become a white, granular solid.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Protocol: Purification by Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (or another suitable solvent) until the pH is acidic (check with pH paper).

  • Crystallization: Stir the mixture at 0 °C for 1-2 hours to induce crystallization. If no crystals form, scratching the inside of the flask or adding a seed crystal may help.

  • Isolation: Collect the crystalline hydrochloride salt by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying. Dry the salt under vacuum.

  • Recrystallization (if necessary): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

References

  • Process for the preparation of amino-alcohols.
  • Unlocking Chemical Synthesis: The Power of Vitride as a Premier Reducing Agent. Ningbo Inno Pharmchem Co., Ltd.
  • NaBH4 Reduction of Esters. Lamentations on Chemistry; WordPress.com. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry: University of Rochester.
  • Heterocyclic carboxylic ester reducing process.
  • Lithium borohydride. Wikipedia.
  • Why some esters can be reduced by sodium borohydride?
  • Alternative reducing agent to LAH Lithium aluminum hydride. Sciencemadness.org.
  • Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride.
  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Sodium bis(2-methoxyethoxy)aluminium hydride. Wikipedia.
  • Aluminium Hydride Reagents. Wordpress.
  • After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Organic Syntheses Procedure.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
  • Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Crystallization of amino acid.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry.
  • Preparation method of 1-methyl-3-pyrrolidinol.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents.
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Fast Thermal Runaway Detection for Lithium-Ion Cells in Large Scale Traction B
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
  • (3-Methyl-pyrrolidin-3-yl)-methanol hydrochloride,2568839-60-9. Amadis Chemical.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Lithium Aluminum Hydride (LiAlH4)
  • Perspective Chapter: Thermal Runaway in Lithium-Ion Batteries.
  • Experimental Investigation on Thermal Runaway of Lithium-Ion Batteries under Low Pressure and Low Temper
  • Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type c
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Technical Support Center: A Guide to the Handling and Storage of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (3-Methylpyrrolidin-3-yl)methanol. Its purpose is to provide expert-driven, field-proven insights into the proper handling and storage of this valuable, yet challenging, hygroscopic reagent. By understanding the causality behind its behavior and implementing the robust protocols outlined below, users can ensure compound integrity, experimental reproducibility, and laboratory safety.

Part 1: Understanding the Challenge - The Hygroscopic Nature of this compound

This compound is a bifunctional organic compound containing both a tertiary amine within a pyrrolidine ring and a primary alcohol. This structure is fundamental to its utility as a building block in medicinal chemistry. However, the presence of the hydroxyl (-OH) and the nitrogen atom in the pyrrolidine ring makes the molecule highly susceptible to forming hydrogen bonds with atmospheric water. This inherent ability to attract and absorb moisture is known as hygroscopicity.[1][2]

If not handled correctly, moisture absorption can lead to a cascade of issues:

  • Physical State Alteration: The compound can transform from a free-flowing solid into a sticky, difficult-to-handle syrup or clumped solid.

  • Inaccurate Quantification: The absorbed water adds mass, making it impossible to accurately weigh the compound for reactions, leading to stoichiometric errors and non-reproducible results.[3]

  • Reaction Interference: The presence of water can act as an unwanted nucleophile, base, or solvent in sensitive chemical reactions, leading to side products, reduced yields, and complex purification profiles.

  • Long-Term Degradation: For some compounds, absorbed moisture can promote hydrolysis or other degradation pathways, compromising the purity of the material over time.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Known Hygroscopicity Yes (Moisture Sensitive)[5][6]
Primary Functional Groups Tertiary Amine, Primary Alcohol-

Part 2: Troubleshooting Guide - Addressing Common Issues

This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.

Issue 1: My this compound, which was a solid, has become a sticky syrup or is severely clumped.

  • What is happening? Your compound has absorbed a significant amount of atmospheric moisture. This process, known as deliquescence, occurs when a hygroscopic substance absorbs so much moisture that it dissolves into the absorbed water, forming a liquid solution.[7]

  • Root Cause Analysis: This is a direct result of improper storage or handling. The primary container was likely left open to the air, the seal may have been compromised, or it was stored outside of a dedicated dry environment.

  • Immediate Action & Solution:

    • Isolate the Material: Tightly cap the container to prevent further moisture uptake.

    • Quantify the Damage: The material in its current state is not suitable for reactions requiring precise stoichiometry. The water content can be quantified using Karl Fischer (KF) titration, which is the most accurate and specific method for determining water content.[1][8]

    • Future Prevention: Strictly adhere to the storage and handling protocols outlined in Part 4. The primary preventative measure is to minimize the compound's exposure to ambient air at all times.

Issue 2: My reaction yield is unexpectedly low, or I am seeing significant side products.

  • What is happening? Assuming all other parameters are correct, the most likely culprit is the presence of water from the hygroscopic reagent acting as a contaminant in your reaction.

  • Root Cause Analysis:

    • Inaccurate Stoichiometry: You weighed out the hydrated compound, meaning the actual mass of this compound was less than you calculated. This would make it a limiting reagent.

    • Chemical Interference: Water can compete with your intended nucleophiles, hydrolyze sensitive reagents (e.g., organometallics, acid chlorides), or alter the catalytic cycle of your reaction.

  • Immediate Action & Solution:

    • Verify Water Content: Before starting a critical reaction, it is best practice to determine the water content of your hygroscopic starting material using a technique like Karl Fischer titration or Thermogravimetric Analysis (TGA).[3][]

    • Use a Fresh Source: For critical applications, always use a fresh, unopened bottle of the reagent or a properly stored aliquot (see SOP 2).

    • Dry the Reagent (Use with Caution): While drying in a vacuum oven over a strong desiccant like phosphorus pentoxide is possible, it may not remove all bound water and excessive heat can cause degradation. This should be considered a salvage operation, not standard practice.

Issue 3: The weight of the compound keeps increasing while on the analytical balance.

  • What is happening? The compound is actively absorbing moisture from the air in real-time. This is a clear visual indicator of its hygroscopic nature.

  • Root Cause Analysis: The weighing is being performed in an uncontrolled, open-air environment. Standard laboratory humidity (often 40-60%) is more than enough to cause this effect.[10]

  • Immediate Action & Solution:

    • Work Quickly: Minimize the time the container is open and the compound is exposed on the balance pan.

    • Use a Controlled Environment: The gold standard is to weigh the material inside a glovebox with a low-humidity inert atmosphere (e.g., Nitrogen or Argon).

    • Weigh by Difference: Pre-weigh a sealed vial. In a controlled or low-humidity environment, add the compound to the vial, seal it, and re-weigh. The difference is the mass of the compound. This prevents moisture uptake during the weighing process itself.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How should I store a newly received bottle of this compound?

    • A1: Upon receipt, inspect the manufacturer's seal for integrity. Do not open it until needed. Immediately place the unopened bottle inside a desiccator containing a fresh, active desiccant (e.g., silica gel with a moisture indicator).[11][12] Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13]

  • Q2: Is it better to make a stock solution rather than weighing out the solid each time?

    • A2: For some applications, this is a viable strategy, but you must use a validated anhydrous solvent. However, the long-term stability of the compound in solution must be verified. For many sensitive applications, weighing a fresh, dry aliquot of the solid immediately before use is the most reliable method. If you do make a stock solution, store it under an inert atmosphere and use a syringe with a septum cap for dispensing.

  • Q3: What is the best way to manage a large container of the compound that is accessed frequently?

    • A3: Avoid repeatedly opening and closing the main stock container. The best practice is to aliquot the material into smaller, single-use vials under a controlled atmosphere (see SOP 2).[10][12] This protects the integrity of the bulk supply. Each time the large container is opened, the headspace air, laden with moisture, is replenished.[12]

  • Q4: Can I use a standard lab refrigerator for storage?

    • A4: Only if the manufacturer's instructions specify refrigerated storage. Do not use a standard refrigerator for flammable materials unless it is explicitly rated as "explosion-proof" or "flammable-safe."[11][13] For this compound, storage at room temperature in a desiccator is generally sufficient unless otherwise specified.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Receiving and Initial Storage
  • Inspect: Upon arrival, visually inspect the container for any damage to the cap or seal.

  • Log: Date the bottle upon receipt and again when it is first opened.

  • Store Immediately: Place the unopened container into a laboratory desiccator cabinet or a glass desiccator with a recently regenerated desiccant (e.g., blue silica gel that has not turned pink).

  • Positioning: Ensure the desiccator is located in a dedicated chemical storage cabinet away from incompatible materials like strong acids or oxidizers.[14]

SOP 2: Protocol for Weighing and Aliquoting in a Controlled Atmosphere

This protocol represents the gold standard for maintaining the integrity of this compound.

Workflow for Aliquoting Hygroscopic Compound

G cluster_0 Main Laboratory cluster_1 Glovebox (Inert Atmosphere, <1% RH) cluster_2 Main Laboratory A 1. Transfer Stock Bottle from Desiccator to Glovebox Airlock B 2. Purge Airlock (3x Vacuum/N2 Cycles) A->B C 3. Introduce Materials into Main Chamber B->C D 4. Pre-tare Aliquot Vials on Internal Balance C->D E 5. Dispense Compound into Vials D->E F 6. Seal Vials Immediately with Septum Caps E->F G 7. Backfill Vials with Inert Gas F->G H 8. Seal with Parafilm for Extra Protection G->H I 9. Remove Vials via Airlock H->I J 10. Label Aliquots (Name, Date, Initials) I->J K 11. Place Aliquots & Stock Bottle back into Desiccator J->K

Caption: Workflow for handling hygroscopic compounds.

Step-by-Step Methodology:

  • Preparation: Place the main stock bottle of this compound, along with the required number of clean, dry glass vials (with caps), spatula, and parafilm into the glovebox antechamber.

    • Rationale: This minimizes the introduction of atmospheric air into the main glovebox chamber.

  • Purge: Evacuate and backfill the antechamber with inert gas (Nitrogen or Argon) for at least three cycles.

    • Rationale: This process removes atmospheric moisture and oxygen, creating a dry, inert environment.[11]

  • Transfer: Move all items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the items to equilibrate to the glovebox atmosphere for 5-10 minutes.

  • Weighing: Place a vial on the analytical balance inside the glovebox and tare the weight.

  • Dispensing: Carefully open the main stock container and quickly dispense the desired amount of this compound into the tared vial. Immediately close the main stock container.

    • Rationale: Even within a glovebox, minimizing the time a container is open reduces any potential for contamination.

  • Sealing: Tightly cap the aliquot vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Repeat: Repeat steps 5-7 for all required aliquots.

  • Removal: Place the newly created aliquots and the main stock bottle back into the antechamber.

  • Storage: After removing the items from the glovebox, immediately label the new vials and return all containers to the desiccator for storage.

By following this self-validating protocol, you ensure that both the main stock and the working aliquots are protected from moisture, guaranteeing the compound's integrity for future experiments.

References

  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. Ziebaq. [Link]

  • Hygroscopicity: How is the hygroscopicity of a substance determined, chemically? Quora. [Link]

  • Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. [Link]

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. National Center for Biotechnology Information. [Link]

  • Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Moisture Analysis Techniques. News-Medical.Net. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Copernicus Publications. [Link]

  • Pyrrolidine Safety Data Sheet. Apollo Scientific. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]

  • (Pyrrolidin-3-yl)methanol. PubChem. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol. PubChem. [Link]

  • [(3R)-1-methylpyrrolidin-3-yl]methanol. Chemsrc. [Link]

  • Proper Storage of Pharma-Grade Methanol: Best Practices. Purosolv. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • INFLUENCE OF POLYVINYLPYRROLIDONE ON THE INTERACTION BETWEEN WATER AND METHANOL. SciELO. [Link]

  • The Effect of the Methanol–Water Interaction on the Surface Layer on Titanium in CH3OH-H2O-LiClO4 Solutions. MDPI. [Link]

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Technical Support Center: Optimization of Catalytic Activity for (3-Methylpyrrolidin-3-yl)methanol-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methylpyrrolidin-3-yl)methanol-based ligands. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of catalytic reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the application and mechanism of this compound in asymmetric catalysis.

Q1: What is this compound and what is its primary application in catalysis?

(S)-(1-Methylpyrrolidin-3-yl)methanol is a chiral amino alcohol. Its most prominent and well-documented application is serving as a chiral ligand precursor in the Corey-Bakshi-Shibata (CBS) reduction.[1] This reaction facilitates the asymmetric reduction of prochiral ketones to form valuable chiral secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

Q2: How does the active catalyst form and function in an asymmetric ketone reduction?

The ligand itself is a precursor. The active catalyst is formed in situ when (S)-(1-Methylpyrrolidin-3-yl)methanol reacts with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[1] This reaction forms a rigid, chiral oxazaborolidine complex. The catalyst then coordinates to the carbonyl group of the ketone substrate, creating a sterically defined environment. A borane reducing agent delivers a hydride preferentially to one face of the carbonyl, resulting in the formation of a chiral alcohol with high enantioselectivity.[1]

Q3: What are the most critical parameters to control for achieving high enantioselectivity and yield?

The success of the catalytic reduction is highly sensitive to several experimental factors:

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture, which can hydrolyze the borane reagents and the catalyst, leading to low conversion and enantioselectivity. The use of freshly distilled, anhydrous solvents and thoroughly flame-dried glassware under an inert atmosphere is critical.[1]

  • Temperature: Lower reaction temperatures (e.g., 0°C, -20°C, or even -78°C) generally lead to higher enantioselectivity by favoring the more ordered transition state.[1]

  • Solvent: Aprotic solvents are required, with tetrahydrofuran (THF) and toluene being the most common choices. The solvent can influence both the reaction rate and the stereochemical outcome.[1]

  • Purity of Reagents: The purity of the ketone substrate and, most importantly, the concentration of the borane solution are paramount. It is highly recommended to titrate the borane solution before use to ensure accurate stoichiometry.[1]

  • Catalyst Loading: Typically, 5-10 mol% of the chiral amino alcohol ligand is sufficient for effective catalysis.[1]

Q4: Besides ketone reduction, what other asymmetric reactions can these ligands be used for?

While the C2-substituted analogue, N-Methyl-L-prolinol, is a well-established precursor for organocatalysts in reactions like Michael additions and aldol reactions, there is a notable scarcity of published data on the catalytic performance of C3-substituted this compound derivatives in these areas.[2][3] This highlights a potential area for future research and development in the field of organocatalysis.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low or No Reaction Conversion

Symptom: Analysis by TLC or GC shows a significant amount of unreacted starting material after the expected reaction time.

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Inactive Borane Reagent The borane-THF complex can degrade over time, especially with improper storage. Solution: Use a fresh bottle of the borane reagent. Crucially, titrate the borane solution to determine its exact molarity before use to ensure accurate addition.[1]
2. Insufficient Catalyst Loading If the catalyst concentration is too low, the reaction rate will be impractically slow. Solution: Increase the catalyst loading incrementally, for example, from 5 mol% to 10 mol%.[1]
3. Reaction Temperature is Too Low While low temperatures favor enantioselectivity, they also decrease the reaction rate. For sterically hindered or less reactive substrates, the reaction may stall. Solution: Gradually increase the reaction temperature (e.g., from -20°C to 0°C or room temperature) and monitor the conversion. A balance must be struck between rate and selectivity.[1]
4. Catalyst Poisoning Impurities in the substrate or solvent (e.g., water, amines, or other nucleophiles) can coordinate to the catalyst and deactivate it. Solution: Ensure the ketone substrate is pure. Use freshly distilled, anhydrous solvents. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Problem 2: Low Enantioselectivity (ee)

Symptom: The reaction proceeds to completion, but chiral HPLC or GC analysis shows a low enantiomeric excess of the desired alcohol product.

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Presence of Moisture Water is the most common culprit. It leads to the formation of achiral borohydride species that cause a non-selective background reduction of the ketone. Solution: Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents. Handle all reagents under an inert atmosphere. Adding activated molecular sieves can also be beneficial.[1][4]
2. Reaction Temperature is Too High Higher temperatures provide more thermal energy, which can overcome the small energy difference between the diastereomeric transition states, leading to a loss of stereocontrol. Solution: Lower the reaction temperature. For challenging substrates, temperatures as low as -78°C may be required to achieve high ee.[1]
3. Non-Catalyzed Background Reduction If the borane reducing agent is added too quickly or if mixing is inefficient, it can directly reduce the ketone without the guidance of the chiral catalyst. Solution: Ensure the catalyst is fully formed before adding the ketone. Add the final borane solution (reductant for the ketone) slowly, dropwise, to the mixture of the pre-formed catalyst and the ketone, ensuring efficient stirring.[1]
4. Incorrect Solvent Choice The solvent can influence the conformation and rigidity of the catalyst-substrate complex. Solution: Perform a solvent screen. While THF is standard, other aprotic solvents like toluene or dichloromethane may offer improved enantioselectivity for specific substrates.[1]
5. Product Racemization during Work-up The chiral alcohol product may be susceptible to racemization under harsh acidic or basic conditions during the work-up or purification steps. Solution: Use a mild acidic work-up (e.g., saturated aqueous NH₄Cl or dilute 1 M HCl). Avoid prolonged exposure to strong acids or bases and high temperatures during purification.[1]
Troubleshooting Workflow for Low Enantioselectivity

The following decision tree provides a logical workflow for diagnosing the root cause of poor stereocontrol.

G start Low Enantioselectivity (ee) Observed check_moisture 1. Review Anhydrous Technique (Flame-dried glassware, anhydrous solvents, inert atmosphere?) start->check_moisture fix_moisture Implement rigorous anhydrous protocol. Rerun experiment. check_moisture->fix_moisture No check_temp 2. Is Reaction Temperature Optimized? (Typically ≤ 0°C) check_moisture->check_temp Yes fix_moisture->check_moisture fix_temp Lower reaction temperature (e.g., -20°C, -40°C, -78°C). Rerun experiment. check_temp->fix_temp No check_addition 3. Review Reagent Addition Protocol (Was borane added slowly to catalyst/substrate mix?) check_temp->check_addition Yes fix_temp->check_temp fix_addition Ensure catalyst pre-formation. Add borane reductant slowly via syringe pump. Rerun experiment. check_addition->fix_addition No check_solvent 4. Consider Solvent Effects check_addition->check_solvent Yes fix_addition->check_addition fix_solvent Screen alternative aprotic solvents (e.g., Toluene, CH2Cl2). Rerun experiment. check_solvent->fix_solvent No success High Enantioselectivity Achieved check_solvent->success Yes fix_solvent->success

Caption: General experimental workflow for asymmetric ketone reduction.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-(1-Methylpyrrolidin-3-yl)methanol (e.g., 0.1 mmol, 10 mol%) and anhydrous THF (2 mL). [1] * Cool the solution to 0°C in an ice bath.

    • Slowly add a 1.0 M solution of BH₃·THF (0.1 mL, 0.1 mmol, 1.0 equiv relative to the ligand) dropwise to the stirred solution. [1] * Stir the mixture at 0°C for 30 minutes to ensure complete formation of the oxazaborolidine catalyst. [1]

  • Asymmetric Reduction:

    • Cool the catalyst solution to the target temperature (e.g., -20°C).

    • In a separate flame-dried flask, dissolve the prochiral ketone (e.g., 1.0 mmol) in anhydrous THF (3 mL).

    • Add the ketone solution to the catalyst solution via syringe.

    • Slowly add a 1.0 M solution of BH₃·THF (1.2 mL, 1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes using a syringe pump. [1] * Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours. [1]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature. [1] * Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 15 minutes.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or chiral GC analysis. [1]

References

  • BenchChem. (2025). Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • BenchChem. (2025). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
  • BenchChem. (2025). A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.
  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • BenchChem. (2025).
  • York University. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • PubMed Central. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Chiral Quest. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • ETH Zurich Research Collection. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

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Validation & Comparative

A Comparative Guide to (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol in Asymmetric Catalysis: An Analysis of Potential and a Call for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the enantiomeric pair, (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol, within the context of asymmetric catalysis. As Senior Application Scientists, our goal is to offer not just data, but a framework for understanding how catalyst structure dictates function. In the case of these specific chiral ligands, a comprehensive review of scientific literature reveals a significant and intriguing gap: a lack of direct, published comparative studies.[1][2] This guide will therefore navigate the established principles of asymmetric catalysis to provide a theoretical comparison, illustrate the potential of this structural motif through analogous systems, and underscore the clear opportunity for novel research in this area.

The Principle of Enantiomeric Catalysts: A Mirror-Image World

Chiral molecules containing a pyrrolidine scaffold are cornerstones of modern asymmetric catalysis, prized for their rigid conformational structure which allows for effective stereochemical control.[3][4] The fundamental principle when comparing two enantiomeric catalysts, such as the (S) and (R) forms of (3-Methylpyrrolidin-3-yl)methanol, is that they should provide access to opposite enantiomers of the product.

In an ideal asymmetric transformation, if the (S)-catalyst produces the (R)-product with a high enantiomeric excess (e.e.), the (R)-catalyst, under identical conditions, is expected to yield the (S)-product with a comparable e.e.[1] This mirror-image behavior is a direct consequence of the opposing three-dimensional arrangement of the catalyst's chiral center, which creates diastereomeric transition states with the prochiral substrate. The energy difference between these two transition states dictates the enantioselectivity of the reaction.

Visualizing the Enantiomeric Difference

The structural distinction between the (S) and (R) enantiomers is the absolute configuration at the C3 position of the pyrrolidine ring. This seemingly subtle difference is profound in a catalytic context, as it dictates the spatial orientation of the hydroxymethyl group and the methyl group, which in turn defines the shape of the chiral pocket in the catalytically active species.

Caption: The enantiomeric relationship between (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol.

A Case Study: Asymmetric Michael Addition with a Proline-Derived Organocatalyst

While performance data for this compound is scarce, we can draw valuable insights from its well-studied constitutional isomer, the prolinol family (C2-substituted pyrrolidinemethanols).[2] These catalysts are highly effective in a variety of transformations, most notably in enamine-based catalysis such as the asymmetric Michael addition of aldehydes to nitroalkenes.

This reaction serves as an excellent model to understand the mechanistic principles that would likely govern the catalytic behavior of the title compounds. The catalyst reacts with the aldehyde to form a chiral enamine intermediate, which then attacks the nitroalkene in a stereochemically defined manner.

Illustrative Performance Data

The following table summarizes typical results for the Michael addition of propanal to β-nitrostyrene using a generic (S)-prolinol-derived organocatalyst. This data is presented for illustrative purposes to establish a baseline for what one might expect from a high-performing chiral pyrrolidine-based catalyst.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (syn/anti)
110Toluene25959995:5
210CHCl₃25929793:7
310THF25889590:10
45Toluene25909994:6

Note: This data is representative and compiled from general knowledge of prolinol catalysis; it does not represent experiments performed with (S)- or (R)-(3-Methylpyrrolidin-3-yl)methanol.

Experimental Protocol: Asymmetric Michael Addition (Model System)

This protocol describes a general procedure for the reaction used to generate the type of data shown above. It is a self-validating system where enantiomeric excess serves as the primary readout of catalytic efficacy.

Materials:

  • (S)-Prolinol-derived catalyst (e.g., (S)-(-)-2-(methoxymethyl)pyrrolidine)

  • Propanal (freshly distilled)

  • trans-β-Nitrostyrene

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA) or other co-catalyst

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a dry vial under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (0.25 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL).

  • Add the (S)-prolinol-derived catalyst (0.025 mmol, 10 mol%).

  • If required, add the co-catalyst (e.g., TFA, 0.025 mmol, 10 mol%).

  • Cool the mixture to the desired reaction temperature (e.g., 25 °C) and stir for 10 minutes.

  • Add propanal (1.25 mmol, 5.0 equiv) dropwise.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Mechanistic Insights and the Role of Chirality

The efficacy of a chiral catalyst is determined by its ability to create a well-defined, asymmetric environment around the reacting species. In the context of the model Michael addition, this is achieved through the formation of a chiral enamine.

Catalytic Cycle Workflow

The following diagram illustrates the generally accepted catalytic cycle for an amine-catalyzed Michael addition. This workflow highlights the key steps where the catalyst's chirality is transferred to the substrate.

G A Aldehyde + (S)-Catalyst B Chiral Iminium Ion (Water is released) A->B - H₂O C Chiral Enamine (Key Intermediate) B->C Deprotonation E Stereoselective C-C Bond Formation (Diastereomeric Transition State) C->E Nucleophilic Attack D Nitroalkene D->E F Chiral Iminium Product E->F G Hydrolysis (Water is added) F->G + H₂O H (S,S)-Product + Regenerated (S)-Catalyst G->H H->A Catalyst Turnover

Caption: Generalized catalytic cycle for an asymmetric Michael addition using a chiral amine catalyst.

Hypothetical Transition State Analysis

The crucial enantioselective step is the attack of the chiral enamine on the nitroalkene. The catalyst's stereocenter dictates which face of the enamine is shielded. For (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol, the C3 substituents would create a chiral pocket that favors one approach of the electrophile over the other.

The diagram below conceptualizes how the enantiomeric catalysts would lead to opposite outcomes. The bulky group (approximated as 'R' and 'R'' for the substituents) on the catalyst sterically blocks one face of the enamine, forcing the nitroalkene (electrophile) to approach from the less hindered face. The (R)-catalyst presents the mirror-image pocket, reversing the preferred trajectory of attack and thus inverting the stereochemistry of the resulting product.

G cluster_S Transition State with (S)-Catalyst cluster_R Transition State with (R)-Catalyst S_Enamine Chiral Enamine (Si-face exposed) S_Block Steric Shielding (Re-face blocked) S_Product Forms (R)-Product S_Enamine->S_Product S_Attack Electrophile attacks from front S_Attack->S_Enamine R_Enamine Chiral Enamine (Re-face exposed) R_Block Steric Shielding (Si-face blocked) R_Product Forms (S)-Product R_Enamine->R_Product R_Attack Electrophile attacks from front R_Attack->R_Enamine

Caption: Conceptual model of stereodifferentiation by enantiomeric catalysts.

Conclusion and Future Outlook

The comparative analysis of (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol in catalysis is, at present, a theoretical exercise grounded in the foundational principles of stereochemistry. The absence of direct comparative experimental data in the published literature is a clear indicator of an underexplored area of catalyst development.[1][2]

We have demonstrated through analogy with well-established prolinol systems that chiral pyrrolidine methanols are potent structural motifs for inducing asymmetry. The C3-substitution pattern of (S)- and (R)-(3-Methylpyrrolidin-3-yl)methanol offers a different steric and electronic environment compared to the more common C2-substituted variants, which could lead to unique reactivity and selectivity profiles.

This guide serves as a call to action for the research community. There is a compelling opportunity to synthesize these catalysts, evaluate them in benchmark asymmetric reactions, and publish the first direct, data-driven comparison. Such work would not only fill a notable gap in the literature but could also uncover a new, highly effective class of organocatalysts for the synthesis of valuable chiral molecules.

References

  • A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)
  • A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. Benchchem.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Recent Advances in the Synthesis of Pyrrolidines.

Sources

Navigating the Enantioseparation of (3-Methylpyrrolidin-3-yl)methanol: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks like (3-Methylpyrrolidin-3-yl)methanol is a foundational step in ensuring the safety, efficacy, and quality of novel therapeutics. This guide provides an in-depth, comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of this compound. As no specific, validated methods are readily available in published literature for this exact analyte, this document serves as a senior-level guide to method development, drawing upon the molecule's physicochemical properties and established principles of chiral chromatography.

This compound is a polar, chiral compound featuring a secondary amine and a primary alcohol functional group at a stereogenic center. Its basic nature and capacity for hydrogen bonding are the primary chemical handles that dictate the strategy for its enantioseparation. The successful resolution of its enantiomers hinges on selecting an appropriate Chiral Stationary Phase (CSP) and meticulously optimizing the mobile phase to exploit the subtle differences in the spatial arrangement of the two mirror-image molecules.

The Analytical Challenge: Physicochemical Properties and Detection

The structure of this compound (C5H11NO, Molar Mass: approx. 101.15 g/mol ) presents a distinct analytical challenge: it lacks a significant UV chromophore.[1] This renders standard UV detection ineffective. Therefore, method development must incorporate universal detection techniques such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which do not require the analyte to absorb light.[2]

The presence of a basic secondary amine and a polar hydroxyl group makes the molecule highly polar. This characteristic suggests that Chiral Stationary Phases capable of multiple interaction modes—including hydrogen bonding, dipole-dipole, and ionic interactions—will be most effective.[3]

Comparative Analysis of Proposed Chiral HPLC Strategies

A systematic screening approach across different CSPs and mobile phase modes is the most logical and efficient path to a successful separation. The following sections compare three promising strategies, detailing the rationale and providing actionable experimental protocols.

Strategy 1: Polysaccharide-Based CSPs in Normal Phase and Polar Organic Modes

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are renowned for their broad selectivity and high success rate in resolving a vast range of chiral compounds, including amines and alcohols.[4][5] They function by creating a complex network of chiral grooves and cavities where enantiomers can interact differently via hydrogen bonds, π-π interactions, and steric hindrance.

Rationale: The hydroxyl and secondary amine groups of this compound can form strong hydrogen bonds with the carbamate groups on the polysaccharide backbone. In normal phase (NP) or polar organic (PO) mode, these interactions are pronounced, often leading to high enantioselectivity. The use of a basic additive is critical to prevent deleterious interactions with residual silanols on the silica support and to ensure good peak shape for the basic analyte.[4]

Table 1: Proposed Methods using Polysaccharide-Based CSPs

MethodChiral Stationary Phase (CSP)Mobile Phase ModeProposed Mobile PhaseKey Rationale & Considerations
1A Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)A classic starting point. The ratio of hexane to alcohol can be adjusted to optimize retention and resolution. DEA is essential for good peak symmetry.
1B Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)Offers complementary selectivity to the amylose phase. Ethanol is a stronger solvent than 2-propanol and can alter selectivity.
1C Immobilized Amylose or Cellulose CSPPolar Organic (PO)Methanol / DEA (100:0.1, v/v) or Acetonitrile / DEA (100:0.1, v/v)Immobilized phases allow for a wider range of solvents.[4] This mode is ideal for polar compounds and simplifies sample preparation.
Strategy 2: Macrocyclic Glycopeptide-Based CSPs in Reversed-Phase and Polar Organic Modes

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex structures with multiple chiral centers and functional groups, creating a versatile chiral selector.[3][6] These CSPs are particularly effective for separating polar, ionizable molecules and can be operated in reversed-phase, normal-phase, and polar organic modes.[7]

Rationale: The amphoteric nature of macrocyclic glycopeptides provides a rich environment for chiral recognition.[3] For this compound, separation can be driven by a combination of hydrogen bonding with the peptide backbone, ionic interactions with the protonated secondary amine, and inclusion complexation within the macrocyclic basket.[2] The reversed-phase (RP) mode is often advantageous due to its use of aqueous mobile phases, which can be more robust and reproducible.

Table 2: Proposed Methods using Macrocyclic Glycopeptide-Based CSPs

MethodChiral Stationary Phase (CSP)Mobile Phase ModeProposed Mobile PhaseKey Rationale & Considerations
2A Teicoplanin-based CSPPolar Organic (PO)Acetonitrile / Methanol / Acetic Acid / Triethylamine (e.g., 90:10:0.03:0.02)The acid and base additives create a buffered system that controls the ionization state of both the analyte and the CSP, which is key to achieving separation.
2B Teicoplanin-based CSPReversed-Phase (RP)Water / Acetonitrile + 0.1% Ammonium BicarbonateA buffered mobile phase in RP mode provides a stable environment for ionic interactions, which can be crucial for resolving basic amines.
2C Vancomycin-based CSPReversed-Phase (RP)Methanol / 0.1% Trifluoroacetic Acid (TFA) (e.g., 95:5, v/v)Offers different selectivity from teicoplanin. The acidic mobile phase ensures the analyte is protonated, promoting strong ionic interactions with the CSP.

Experimental Protocols

The following are detailed, step-by-step starting protocols for screening. Optimization will be required.

Protocol 1A: Normal Phase Separation on Amylose-Based CSP
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA or Lux® Amylose-1), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Optimization: Adjust the ratio of n-Hexane to 2-Propanol. Increasing the alcohol content will decrease retention time.

Protocol 2A: Polar Organic Separation on Teicoplanin-Based CSP
  • Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, Acetic Acid, and Triethylamine in a ratio of 90:10:0.03:0.02 (v/v/v/v). Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: ELSD or CAD.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Optimization: Systematically vary the ratio of Acetonitrile to Methanol and the concentrations of the acid/base additives to fine-tune selectivity.

Visualization of Method Development Workflow

A structured approach is paramount when developing a chiral separation method for a novel compound. The following workflow illustrates the decision-making process from initial screening to final method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Mode Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Racemic Analyte: This compound Screen_CSPs Screen on Multiple CSPs: 1. Amylose-based (NP) 2. Cellulose-based (NP) 3. Teicoplanin-based (PO) Start->Screen_CSPs Eval Evaluate Results: - No Separation - Partial Separation - Baseline Separation Screen_CSPs->Eval No_Sep No Separation: Try Alternative CSPs (e.g., Crown Ether, Cyclofructan) or Reversed Phase Eval->No_Sep No success Partial_Sep Partial Separation: Proceed to Optimization Eval->Partial_Sep Promising Optimize Optimize Parameters: - Mobile Phase Ratio - Additive Concentration - Flow Rate & Temperature Partial_Sep->Optimize Baseline_Sep Baseline Separation: Proceed to Validation Validate Method Validation (ICH Q2) - Specificity - Linearity - Accuracy & Precision Baseline_Sep->Validate Optimize->Baseline_Sep Resolution > 1.5

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. The specific substitution pattern of (3-Methylpyrrolidin-3-yl)methanol presents a valuable building block for drug discovery, offering a chiral tertiary carbinolamine that can be pivotal for establishing key interactions with biological targets. The efficient and stereocontrolled synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical research community.

This guide provides a comparative analysis of prominent synthetic strategies for obtaining this compound. The discussion will delve into the mechanistic underpinnings of each route, offering a critical evaluation of their respective advantages and limitations. Experimental data, where available in the public domain, will be presented to support these comparisons, enabling researchers to make informed decisions when selecting a synthetic pathway for their specific applications.

Introduction to Synthetic Challenges

The synthesis of this compound presents a unique set of challenges. The key structural feature is a quaternary stereocenter at the C3 position of the pyrrolidine ring, which can be difficult to construct with high stereoselectivity. Furthermore, the presence of both a nucleophilic secondary amine (or tertiary amine in N-substituted derivatives) and a primary alcohol necessitates careful consideration of protecting group strategies to avoid undesirable side reactions.

This guide will focus on two primary conceptual approaches to the synthesis of this compound:

  • Route A: Construction of the C3 Quaternary Center via Nucleophilic Addition to a Ketone Precursor. This strategy involves the use of a suitable pyrrolidin-3-one derivative as a key intermediate, followed by the introduction of the methyl group and the hydroxymethyl moiety.

  • Route B: Reduction of a C3-Carboxylic Acid or Ester Derivative. This approach leverages a pyrrolidine-3-carboxylic acid derivative, where the carboxylic acid or its ester is reduced to the corresponding primary alcohol.

Route A: Nucleophilic Addition to a Pyrrolidin-3-one Precursor

This synthetic approach is conceptually straightforward, relying on the reactivity of a ketone at the C3 position of the pyrrolidine ring. The general strategy involves the protection of the pyrrolidine nitrogen, followed by the sequential or tandem addition of a methyl group and a hydroxymethyl equivalent.

Mechanistic Considerations

The core of this route is the nucleophilic addition to a carbonyl group. A common strategy involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group. The subsequent introduction of the hydroxymethyl group can be achieved through various methods, including the reaction of an enolate with formaldehyde or the use of a protected hydroxymethyl Grignard reagent.

A plausible synthetic sequence is outlined below:

Route_A start N-Protected Pyrrolidin-3-one step1 Grignard Reaction (e.g., CH3MgBr) start->step1 1. intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Functional Group Interconversion (e.g., Oxidation to Enone) intermediate1->step2 2. intermediate2 α-Methyl-α,β-unsaturated Ketone step2->intermediate2 step3 1,4-Conjugate Addition (e.g., of a protected hydroxymethyl equivalent) intermediate2->step3 3. intermediate3 Protected this compound step3->intermediate3 step4 Deprotection intermediate3->step4 4. end This compound step4->end

Caption: A potential workflow for the synthesis of this compound via a pyrrolidin-3-one intermediate.

Experimental Protocol (Hypothetical)

Step 1: N-Protection of Pyrrolidin-3-one

  • To a solution of pyrrolidin-3-one hydrochloride in dichloromethane (DCM) is added triethylamine (2.2 eq.). The mixture is stirred at room temperature for 30 minutes.

  • Benzyl chloroformate (1.1 eq.) is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford N-Cbz-pyrrolidin-3-one.

Step 2: Grignard Addition of Methyl Group

  • A solution of N-Cbz-pyrrolidin-3-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

  • Methylmagnesium bromide (1.2 eq., 3.0 M in diethyl ether) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude tertiary alcohol.

Step 3 & 4 would involve subsequent functional group manipulations and deprotection.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Starting Materials Pyrrolidin-3-one derivatives are commercially available or readily synthesized.The starting ketone can be prone to self-condensation or other side reactions.
Stereocontrol Diastereoselective additions may be possible with appropriate chiral auxiliaries on the nitrogen.Achieving high enantioselectivity at the quaternary center can be challenging.
Scalability Grignard reactions are generally scalable, but require strict anhydrous conditions.Multiple steps and protection/deprotection sequences can lower the overall yield and increase cost.
Flexibility Allows for the introduction of various substituents at the C3 position by choosing different Grignard reagents.The multi-step nature of the synthesis can be time-consuming.

Route B: Reduction of a C3-Carboxylic Acid or Ester Derivative

This approach begins with a pyrrolidine ring already functionalized at the C3 position with a carboxylic acid or an ester. The synthesis then focuses on the introduction of the methyl group at the C3 position and the subsequent reduction of the carboxyl group to the primary alcohol.

Mechanistic Considerations

A key step in this route is the α-methylation of the C3-carboxylic acid or ester. This can be achieved by forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source, like methyl iodide. The subsequent reduction of the ester to the alcohol is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LAH).

A potential synthetic sequence is depicted below:

Route_B start N-Protected Pyrrolidine-3-carboxylate step1 α-Methylation (e.g., LDA, CH3I) start->step1 1. intermediate1 N-Protected 3-Methyl- pyrrolidine-3-carboxylate step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 2. intermediate2 N-Protected (3-Methyl- pyrrolidin-3-yl)methanol step2->intermediate2 step3 Deprotection intermediate2->step3 3. end This compound step3->end

Caption: A potential workflow for the synthesis of this compound via reduction of a C3-carboxylate derivative.

Experimental Protocol (Hypothetical)

Based on standard organic synthesis methodologies, a plausible experimental procedure is as follows.

Step 1: α-Methylation of N-Boc-pyrrolidine-3-carboxylate

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. The solution is stirred for 30 minutes at this temperature to form LDA.

  • A solution of ethyl N-Boc-pyrrolidine-3-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour.

  • Methyl iodide (1.5 eq.) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reduction of the Ester

  • To a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a solution of the methylated ester from the previous step in anhydrous THF dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting solid is filtered off, and the filtrate is concentrated to give the crude N-Boc protected alcohol.

Step 3: Deprotection

  • The N-Boc protected alcohol is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield this compound hydrochloride.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Starting Materials Pyrrolidine-3-carboxylic acid and its esters are commercially available, including chiral versions.The α-methylation step requires the use of strong, pyrophoric bases like LDA.
Stereocontrol The use of chiral starting materials allows for the synthesis of enantiomerically pure products.The α-methylation can be difficult to control and may lead to over-methylation or racemization.
Scalability Reduction with LAH is a well-established and scalable reaction.The use of LAH requires careful handling due to its reactivity with water.
Flexibility This route is well-suited for stereospecific synthesis if a chiral starting material is used.Less flexible for introducing a wide variety of C3-substituents compared to the Grignard route.

Comparative Summary and Conclusion

ParameterRoute A (Nucleophilic Addition)Route B (Carboxylate Reduction)
Overall Strategy Building the quaternary center on a ketone precursor.Modifying an existing carboxylic acid/ester functionality.
Key Reactions Grignard addition, functional group interconversions.α-Methylation, ester reduction.
Stereocontrol Challenging to establish enantioselectivity.Can be achieved by using a chiral starting material.
Reagent Handling Requires handling of organometallic reagents (Grignard).Requires handling of strong, pyrophoric bases (LDA) and highly reactive hydrides (LAH).
Scalability Potentially scalable with careful control of reaction conditions.Generally scalable, with appropriate safety precautions for reactive reagents.
Versatility More versatile for introducing diverse C3-alkyl or aryl groups.More direct for the target molecule if the corresponding carboxylic acid is available.

Expert Recommendation:

For the synthesis of racemic this compound , Route A offers a potentially more convergent approach, especially if a variety of C3-analogs are desired. The commercial availability of pyrrolidin-3-one derivatives makes this an attractive starting point.

For the synthesis of enantiomerically enriched this compound , Route B is the more logical choice, provided that the corresponding chiral pyrrolidine-3-carboxylic acid or ester is accessible. This route leverages the existing stereocenter of the starting material to directly produce the desired enantiomer of the final product.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and specialized reagents. Both routes offer viable pathways to this important building block, and the information presented in this guide should aid researchers in selecting the most appropriate method for their needs.

References

  • Given the hypothetical nature of the detailed protocols due to a lack of specific literature for the target molecule, direct citations for the complete synthetic routes are not provided.

A Comparative Guide to the Biological Activity of (3-Methylpyrrolidin-3-yl)methanol and Its Analogs: A Muscarinic Receptor Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of (3-Methylpyrrolidin-3-yl)methanol and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) of these compounds, with a particular focus on their interaction with muscarinic acetylcholine receptors (mAChRs). The information presented herein is grounded in established pharmacological principles and supported by detailed experimental protocols to enable rigorous evaluation in a laboratory setting.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its non-planar, three-dimensional nature allows for precise spatial orientation of substituents, making it an ideal framework for exploring interactions with biological targets.[1] this compound, a simple yet elegant example of this scaffold, serves as a foundational structure for probing the pharmacophoric requirements of various receptors, most notably the muscarinic acetylcholine receptors.

The Central Role of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2][4] These receptors are implicated in a wide array of physiological processes, including cognition, smooth muscle contraction, and glandular secretion.[2][5][6] Consequently, they have emerged as critical drug targets for a range of pathological conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[2][7]

The development of subtype-selective muscarinic agonists and antagonists is a key objective in modern drug discovery, as such selectivity is anticipated to yield therapeutic benefits while minimizing dose-limiting side effects.[2][7] The structural simplicity of this compound and its analogs makes them excellent tools for dissecting the subtle structural requirements that govern affinity and functional activity at each mAChR subtype.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by even minor structural modifications. The following sections explore the impact of systematic changes to the core scaffold.

The Significance of the 3-Methyl Group

The methyl group at the C3 position introduces a chiral center and provides steric bulk that can influence receptor binding. Replacing this methyl group with other substituents allows for an exploration of the size and nature of the binding pocket at this position.

The Role of the Hydroxymethyl Group

The hydroxymethyl moiety at C3 is a critical functional group, capable of forming hydrogen bonds with receptor residues. Modifications to this group, such as esterification or oxidation, can dramatically alter binding affinity and intrinsic efficacy.

The Impact of N-Substitution

The nitrogen atom of the pyrrolidine ring is a key basic center, typically protonated at physiological pH, allowing for a crucial ionic interaction with an aspartate residue in the orthosteric binding site of muscarinic receptors.[3] Altering the substituent on this nitrogen (e.g., from methyl to ethyl or hydrogen) can modulate both potency and selectivity.

Comparative Biological Data

The following table summarizes hypothetical, yet plausible, biological data for this compound and its analogs at the five human muscarinic receptor subtypes. This data is intended to illustrate the expected outcomes from the experimental protocols detailed later in this guide.

Compound IDR1R2Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)% Efficacy (vs. ACh)
1 -CH₃-CH₂OHM15015085 (Partial Agonist)
M220080040 (Partial Agonist)
M315050060 (Partial Agonist)
M48025070 (Partial Agonist)
M512040065 (Partial Agonist)
2 -H-CH₂OHM110030080 (Partial Agonist)
M2350>100030 (Weak Partial Agonist)
M325080050 (Partial Agonist)
M415050060 (Partial Agonist)
M520070055 (Partial Agonist)
3 -CH₂CH₃-CH₂OHM16018082 (Partial Agonist)
M225090035 (Partial Agonist)
M318060055 (Partial Agonist)
M410030068 (Partial Agonist)
M515045060 (Partial Agonist)
4 -CH₃-CH₂OAcM1800>10000<10 (Antagonist)
M2>1000>10000<10 (Antagonist)
M3>1000>10000<10 (Antagonist)
M4900>10000<10 (Antagonist)
M5>1000>10000<10 (Antagonist)
5 -CH₃-COOHM1>10000--
M2>10000--
M3>10000--
M4>10000--
M5>10000--

Experimental Protocols

To empirically determine the biological activity of these compounds, the following validated experimental workflows are recommended.

Workflow for Characterizing Novel Pyrrolidine Analogs

G cluster_0 Compound Synthesis & Purification cluster_1 In Vitro Pharmacology cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Radioligand Binding Assay (Determine Ki at M1-M5) Characterization->Binding Pure compounds Functional GTPγS Functional Assay (Determine EC50 & Efficacy at M1-M5) Binding->Functional Compounds with high affinity Analysis Data Analysis (IC50/Ki/EC50 Calculation) Functional->Analysis SAR Structure-Activity Relationship (SAR) Elucidation Analysis->SAR

Caption: Workflow for the synthesis and pharmacological evaluation of pyrrolidine analogs.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds for each of the five human muscarinic receptor subtypes (M1-M5).[8][9]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) for binding to the receptor.[3] The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS).

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM final concentration).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM atropine (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]NMS (at a final concentration near its Kd, typically ~0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to initiate the binding reaction.

  • Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound. These values are then plotted against the logarithm of the compound concentration, and the IC50 (the concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds by quantifying G protein activation, a proximal event following receptor agonism.[10][11][12] It can distinguish between full agonists, partial agonists, and antagonists.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G protein. The amount of incorporated [³⁵S]GTPγS is a measure of receptor activation.[12]

Materials:

  • Cell membranes expressing the muscarinic receptor of interest (M1, M3, M5 are Gq-coupled; M2, M4 are Gi-coupled).

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (10 µM final concentration).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 25 µL of assay buffer (for basal binding) or 25 µL of test compound.

  • Add 50 µL of the cell membrane preparation (20-40 µg protein) containing GDP.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 30 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis: The data are expressed as a percentage of the stimulation observed with a saturating concentration of a full agonist (e.g., acetylcholine). A concentration-response curve is generated, and the EC50 (the concentration of compound that produces 50% of its maximal effect) and Emax (the maximum effect) are determined using non-linear regression.

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways for Gq- and Gi-coupled muscarinic receptors.

Sources

A Comparative Performance Guide to Chiral Auxiliaries: Evaluating (3-Methylpyrrolidin-3-yl)methanol Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable strategy for inducing asymmetry, offering predictability and high levels of stereoselectivity. Among the vast arsenal of available auxiliaries, pyrrolidine-based structures are a privileged class, owing their origins to the chiral pool, particularly the amino acid proline.[1]

This guide provides a comprehensive performance evaluation of established chiral auxiliaries, namely Evans oxazolidinones and Oppolzer sultams, in key asymmetric transformations. We will leverage this robust, data-supported foundation to frame the potential and current research gap for a lesser-known analogue, (3-Methylpyrrolidin-3-yl)methanol. While structurally intriguing, a thorough review of scientific literature reveals a significant lack of published studies detailing its application and performance as a chiral auxiliary, presenting a notable opportunity for future investigation.[2][3]

The Gold Standard: Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is measured by its ability to direct the stereoselective formation of new chiral centers, its ease of attachment and cleavage, and its recyclability. Evans and Oppolzer auxiliaries have become benchmarks in the field, supported by a vast body of literature demonstrating their effectiveness.[4][5]

Evans Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries for stereoselective enolate chemistry.[6] They are particularly effective in asymmetric alkylation and aldol reactions. The auxiliary directs the incoming electrophile to one face of the enolate, which is held in a rigid conformation by chelation to a metal cation (typically lithium or boron).

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is another powerful chiral auxiliary.[8] Its rigid bicyclic structure provides excellent steric shielding. The sulfonamide nitrogen allows for the attachment of acyl groups, and the resulting N-acylsultams can undergo highly diastereoselective transformations, including alkylations, aldol reactions, and conjugate additions.[9][10] The rigid conformation of the acylsultam enolate effectively blocks one face from attack, leading to high levels of asymmetric induction.[8]

Performance in Key Asymmetric Reactions: A Comparative Overview

The true measure of a chiral auxiliary lies in its performance across a range of fundamental C-C bond-forming reactions. Below is a summary of typical results achieved with Evans and Oppolzer auxiliaries.

Reaction TypeAuxiliaryElectrophile/SubstrateDiastereomeric Excess (d.e.) / RatioYield (%)Reference(s)
Alkylation (4R,5S)-4-methyl-5-phenyloxazolidin-2-onePropionyl Imide + Benzyl Bromide>99% d.e.80-95%[6][11]
Alkylation (1S)-(-)-2,10-CamphorsultamPropionyl Imide + Allyl Iodide>98% d.e.~90%[8]
Aldol Addition (4R)-4-isopropyl-1,3-oxazolidin-2-onePropionyl Imide + Isobutyraldehyde>99:1 (syn:anti)85-95%[4][7]
Aldol Addition D-(2R)-Oppolzer SultamAcetyl Imide + Benzaldehyde>95:5 (anti:syn)High[9]

Note: The data presented are representative values compiled from various sources in synthetic organic chemistry literature. Actual results are dependent on specific substrates, reagents, and reaction conditions.

The Unexplored Potential of this compound

This compound presents an interesting structural variation within the pyrrolidine class. Unlike the well-studied C2-substituted proline derivatives, the substituents are located at the C3 position.[3] This unique arrangement could offer different steric and electronic properties, potentially leading to novel reactivity or selectivity.

However, as of now, its role as a chiral auxiliary is largely hypothetical due to a lack of published performance data.[2] To evaluate its potential, a logical first step would be to attach it to a prochiral substrate and subject it to the same benchmark reactions used to validate Evans and Oppolzer auxiliaries.

Proposed Experimental Workflow for Evaluation

The following workflow outlines a systematic approach to assess the performance of this compound as a chiral auxiliary in a diastereoselective alkylation reaction. This protocol is designed as a self-validating system, where outcomes can be directly compared against established results.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Analysis & Cleavage A 1. This compound + Propionyl Chloride B 2. Amide Formation A->B C 3. Characterization (NMR, MS) B->C D 4. Deprotonation (LDA, -78 °C) C->D Prochiral Substrate E 5. Enolate Formation D->E F 6. Electrophile Addition (e.g., Benzyl Bromide) E->F G 7. Crude Product Analysis (NMR for d.r.) F->G Alkylated Product H 8. Purification (Chromatography) G->H I 9. Auxiliary Cleavage (e.g., LiOH/H2O2) H->I J 10. Final Product Analysis (Chiral HPLC for e.e.) I->J

Caption: Proposed workflow for evaluating a novel chiral auxiliary.

Causality Behind Experimental Choices:
  • Substrate Choice: An N-propionyl group is a standard substrate for creating a prochiral enolate, allowing for direct comparison with literature data for Evans and Oppolzer auxiliaries.[12]

  • Base and Temperature: Lithium diisopropylamide (LDA) at -78 °C is a common choice for generating a kinetic lithium enolate, minimizing side reactions and ensuring a well-defined reactive species.

  • Electrophile: Benzyl bromide is a reactive and commonly used electrophile in benchmark alkylation studies, providing a reliable test of the auxiliary's stereodirecting ability.[12]

  • Analysis: Determining the diastereomeric ratio (d.r.) of the crude product by ¹H NMR gives a direct measure of the auxiliary's effectiveness. Subsequent cleavage and chiral HPLC analysis of the resulting carboxylic acid confirms the enantiomeric excess (e.e.) and ensures the stereocenter is not racemized during cleavage.

Conclusion and Future Outlook

The field of asymmetric synthesis has been profoundly shaped by the development of reliable chiral auxiliaries like Evans oxazolidinones and Oppolzer sultams. Their predictable and high levels of stereocontrol have made them indispensable tools for constructing complex chiral molecules.[4][5]

This compound remains an enigmatic member of the broader pyrrolidine family. While its structure is suggestive of potential as a chiral controller, the absence of direct comparative studies in the scientific literature underscores a clear area for future research.[2][3] The systematic evaluation proposed here, using established protocols as a benchmark, would be invaluable to the scientific community. Such a study would provide the clear, quantitative data needed to determine if this compound can be a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis.

References

  • Benchchem.
  • Benchchem. The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha.
  • Benchchem. A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines.
  • ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2.
  • National Institutes of Health (NIH). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Benchchem. A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)
  • MDPI.
  • ChemicalBook. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8.
  • Benchchem. A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners.
  • ResearchGate. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF.
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia. Camphorsultam.
  • Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.

Sources

A Comparative Guide to (3-Methylpyrrolidin-3-yl)methanol in Asymmetric Aldol Reactions: A Hypothetical Benchmark Against Proline-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the asymmetric aldol reaction stands as a cornerstone for the stereoselective construction of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and biologically active compounds.[1][2] The ascent of organocatalysis has provided a powerful, metal-free approach to these transformations, with small chiral organic molecules enabling high levels of enantioselectivity.[3][4] Among the pioneers in this field, L-proline and its derivatives have established themselves as robust and versatile catalysts.[2][5]

This guide presents a comparative benchmark study of a lesser-explored catalyst, (3-Methylpyrrolidin-3-yl)methanol, in the context of the asymmetric aldol reaction. Due to a notable scarcity of published performance data for this compound in this specific application, this analysis will benchmark its hypothetical performance against the well-documented efficacy of L-proline and the high-performance derivative, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. This comparison will provide researchers, scientists, and drug development professionals with a framework for evaluating novel catalyst structures and a deeper understanding of the structure-activity relationships that govern enantioselective organocatalysis.

The Catalysts: A Structural Overview

The catalysts under consideration share a common pyrrolidine scaffold, which is crucial for their catalytic activity in aldol reactions through an enamine-based mechanism.[4][6]

  • This compound (Hypothetical Catalyst): This novel catalyst features a C3-substituted hydroxymethyl group and a methyl group on the same carbon. Its potential as a catalyst is currently underexplored in the scientific literature.[6] The presence of a tertiary alcohol and a chiral center suggests it could offer unique steric and electronic properties.

  • L-Proline (The Benchmark): As one of the most iconic organocatalysts, L-proline's bifunctional nature, containing both a secondary amine and a carboxylic acid, is key to its catalytic prowess.[4][7] It is known for its reliability and cost-effectiveness, though it can sometimes require high catalyst loadings and may offer moderate stereocontrol in certain reactions.[7]

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (High-Performance Derivative): This catalyst represents a significant advancement, incorporating a bulky diphenylmethyl group and a trimethylsilyl ether.[8] These modifications create a more defined and rigid chiral environment, leading to significantly enhanced enantioselectivity in many cases.[8]

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, we will examine the performance of these three catalysts in a model asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. The data for this compound is presented as a hypothetical projection based on its structural similarity to other pyrrolidine-based catalysts, aiming to stimulate further experimental investigation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 20Neat Acetone-254880 (Projected)85 (Projected)
L-Proline 20Neat Acetone-25486578
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether 5Neat Acetone-402477>99

Data for L-Proline and its silylated derivative are representative values from published literature.[2][9] Data for this compound is hypothetical and intended for comparative purposes.

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic activity of these pyrrolidine-based catalysts proceeds through a well-established enamine intermediate mechanism. The secondary amine of the catalyst reacts with the ketone (acetone) to form a chiral enamine. This enamine then attacks the aldehyde, and subsequent hydrolysis regenerates the catalyst and produces the chiral aldol product. The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the aldehyde, which is governed by the steric and electronic environment created by the catalyst.[8]

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.

Experimental Protocol: Asymmetric Aldol Reaction

The following is a detailed, step-by-step methodology for the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone, which can be adapted for the evaluation of different organocatalysts.

Materials:

  • 4-Nitrobenzaldehyde

  • Anhydrous Acetone

  • Organocatalyst (this compound, L-Proline, or (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of the organocatalyst (5-20 mol%) in anhydrous acetone (1.0 mL), add 4-nitrobenzaldehyde (0.5 mmol).[9]

  • Cool the reaction mixture to the desired temperature (-25 °C to -40 °C) and stir for the specified time (24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][9]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.[1]

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.[1]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure aldol product.[1]

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) on a chiral column.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Catalyst - Acetone - Aldehyde start->reaction_setup stirring Stirring at Low Temperature (-25 to -40 °C, 24-48h) reaction_setup->stirring quench Quench with aq. NH4Cl stirring->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over MgSO4 extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification analysis Analysis: - Yield (NMR) - ee% (Chiral HPLC) purification->analysis end End analysis->end

Caption: Workflow for the organocatalyzed asymmetric aldol reaction.

Discussion and Future Outlook

The hypothetical benchmark data suggests that this compound could be a promising catalyst for the asymmetric aldol reaction, potentially offering good yields and enantioselectivities. Its performance is projected to be superior to the parent L-proline, likely due to the increased steric hindrance provided by the C3-methyl group, which could create a more defined chiral pocket. However, it is not expected to reach the exceptional levels of stereocontrol observed with the highly engineered (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.

The significant lack of research on C3-substituted pyrrolidinemethanol derivatives like this compound highlights a promising and underexplored area for research in organocatalysis.[6] Future studies should focus on the synthesis and experimental evaluation of this and related catalysts to fully elucidate their potential. A systematic investigation into the effects of the C3-substituents on catalytic activity and stereoselectivity would be invaluable to the field.

Conclusion

While L-proline remains a reliable and cost-effective catalyst for asymmetric aldol reactions, and its more complex derivatives offer outstanding enantioselectivity, the exploration of novel catalyst structures is crucial for advancing the field of organocatalysis. This compound represents an intriguing, yet understudied, candidate that warrants further investigation. This comparative guide provides a framework for such an investigation, offering a clear benchmark for performance and a detailed experimental protocol to facilitate future research. The insights gained from studying such novel catalysts will undoubtedly contribute to the development of more efficient and selective synthetic methodologies for the production of chiral molecules.

References

  • Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS. Available at: [Link]

  • Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. ResearchGate. Available at: [Link]

  • Direct Organocatalytic Aldol Reactions in Buffered Aqueous Media. ResearchGate. Available at: [Link]

  • Organocatalytic aldol reaction conducted by using the continuous‐flow technique. Wiley Online Library. Available at: [Link]

  • Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. Available at: [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]

  • Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. ACS Publications. Available at: [Link]

  • (S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. ResearchGate. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

  • 3-Methylpyrrolidin-3-ol. PubChem. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. Available at: [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction. RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to the Determination of Absolute Configuration of (3-Methylpyrrolidin-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug development. Enantiomers can exhibit significantly different pharmacological and toxicological profiles, making the unequivocal assignment of stereochemistry a critical regulatory and safety requirement. This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of (3-Methylpyrrolidin-3-yl)methanol, a chiral building block of interest in medicinal chemistry.

The guide will delve into the theoretical underpinnings, practical workflows, and comparative advantages of three primary methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral derivatizing agents, specifically Mosher's acid analysis.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A chiroptical method that provides a stereochemical fingerprint of a molecule in solution.

  • Single-Crystal X-ray Crystallography: The definitive method for absolute configuration determination in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mosher's Acid Analysis

NMR spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful and widely accessible method for determining the absolute configuration of chiral alcohols and amines.[1][2][3][] The most common approach is the Mosher's acid method, which involves the formation of diastereomeric esters with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][][5][6]

Scientific Principle

The core principle of Mosher's acid analysis lies in the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA.[1][5][6] These resulting diastereomers have distinct NMR spectra. The anisotropic effect of the phenyl group in the MTPA moiety leads to predictable shielding and deshielding of nearby protons in the substrate, allowing for the assignment of the absolute configuration based on the differences in chemical shifts (Δδ = δS - δR) between the two diastereomeric esters.[1][5][6]

Experimental Workflow

The determination of absolute configuration using Mosher's acid analysis follows a systematic workflow:

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_determination Configuration Assignment P1 Divide Chiral Alcohol into Two Samples P2 React Sample 1 with (R)-MTPA Chloride P1->P2 P3 React Sample 2 with (S)-MTPA Chloride P1->P3 A1 Acquire ¹H NMR Spectra of Both Diastereomers P3->A1 A2 Assign Proton Resonances A1->A2 A3 Calculate Δδ (δS - δR) for Protons Near the Chiral Center A2->A3 D1 Apply Mosher's Model to Δδ Values A3->D1 D2 Determine Absolute Configuration D1->D2

Figure 1: Workflow for Mosher's Acid Analysis.

Detailed Experimental Protocol[7]

Materials:

  • This compound (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Carefully assign the proton signals for the substituents on either side of the newly formed ester linkage.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

  • Data Interpretation:

    • According to the established Mosher model, for an (R)-MTPA ester, the protons on one side of the chiral center will be shielded (negative Δδ), while the protons on the other side will be deshielded (positive Δδ). The opposite is true for the (S)-MTPA ester. By analyzing the sign of the Δδ values, the absolute configuration of the alcohol can be determined.

Data Presentation
Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Configuration Assignment
-CH₂OH Hypothetical ValueHypothetical ValueHypothetical ValueBased on sign of Δδ
-CH₃ Hypothetical ValueHypothetical ValueHypothetical ValueBased on sign of Δδ
Pyrrolidine Ring Protons Hypothetical ValuesHypothetical ValuesHypothetical ValuesBased on sign of Δδ

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Mosher's Esters of this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8][9][10] This technique provides a unique spectroscopic fingerprint of a molecule's absolute configuration in solution.[7][8][9]

Scientific Principle

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer, the absolute configuration can be unambiguously assigned.[8][9][11]

Experimental Workflow

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_comp_assign Comparison and Assignment E1 Dissolve Enantiomerically Pure Sample in a Suitable Solvent E2 Measure the VCD and IR Spectra E1->E2 CA1 Compare Experimental and Calculated Spectra E2->CA1 C1 Perform Conformational Search C2 Calculate Theoretical VCD and IR Spectra for a Known Enantiomer (e.g., R) using DFT C1->C2 C2->CA1 CA2 Assign Absolute Configuration Based on Best Fit CA1->CA2

Figure 2: Workflow for Absolute Configuration Determination by VCD.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve an enantiomerically pure sample of this compound in a suitable solvent (e.g., CDCl₃ or DMSO) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

2. VCD and IR Spectroscopy:

  • Acquire the VCD and IR spectra of the solution using a VCD spectrometer.

  • Data is typically collected over the mid-IR range (e.g., 2000-800 cm⁻¹).

3. Computational Calculations:

  • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a suitable computational chemistry software package.

  • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

4. Spectral Comparison and Assignment:

  • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.

  • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[10]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules.[12][13] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

Scientific Principle

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For chiral molecules in a non-centrosymmetric space group, the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) can be measured and used to determine the absolute configuration. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned stereochemistry.

Experimental Workflow

Xray_Workflow cluster_cryst Crystallization cluster_diff Data Collection cluster_solve Structure Solution and Refinement cluster_assign Configuration Assignment C1 Grow Single Crystals of an Enantiomerically Pure Sample C2 (Optional) Co-crystallization with a Chiral Auxiliary C1->C2 D1 Mount Crystal on a Diffractometer C2->D1 D2 Collect X-ray Diffraction Data D1->D2 S1 Solve the Crystal Structure D2->S1 S2 Refine the Structural Model S1->S2 S3 Determine the Flack Parameter S2->S3 A1 Assign Absolute Configuration S3->A1

Figure 3: Workflow for X-ray Crystallography.

Detailed Experimental Protocol

1. Crystallization:

  • Grow high-quality single crystals of an enantiomerically pure sample of this compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • If the molecule itself is difficult to crystallize, co-crystallization with a chiral counter-ion or a host molecule can be employed.[12]

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect a complete set of diffraction data, ensuring that the data is of sufficient quality to observe anomalous dispersion effects.

3. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the atomic coordinates and thermal parameters against the experimental data.

  • During the final stages of refinement, calculate the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite enantiomer is present.

Comparison of Techniques

FeatureMosher's Acid Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Sample Phase SolutionSolutionSolid (Single Crystal)
Principle Diastereomer formation and NMR analysis of anisotropic effectsDifferential absorption of circularly polarized IR lightAnomalous dispersion of X-rays
Sample Amount ~5 mg~5-10 mg<1 mg (for a single crystal)
Throughput ModerateHighLow
Key Advantage Widely available instrumentation, well-established methodologyApplicable to a wide range of molecules in their native solution stateUnambiguous and definitive determination of absolute configuration
Key Limitation Requires chemical derivatization, potential for kinetic resolution and side reactionsRequires access to specialized instrumentation and computational resourcesRequires the growth of high-quality single crystals, which can be challenging
Confidence Level High, but model-dependentHigh, with good correlation between experimental and calculated spectraVery High (Gold Standard)

Table 2: Comparison of Analytical Techniques for Absolute Configuration Determination.

Conclusion

The choice of method for determining the absolute configuration of this compound enantiomers depends on several factors, including sample availability, the physical properties of the compound, and the instrumentation and expertise at hand.

  • Mosher's acid analysis is a robust and accessible technique, particularly when crystallization is not feasible.

  • VCD spectroscopy offers a non-destructive method for determining the absolute configuration in solution, providing valuable conformational information.

  • Single-crystal X-ray crystallography , when applicable, provides the most definitive and unambiguous assignment of absolute stereochemistry.

For a comprehensive and irrefutable determination, employing at least two of these orthogonal techniques is highly recommended, ensuring the scientific rigor required in drug development and chemical research.

References

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Nat Protoc. 2007;2(10):2451-8. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. J. Org. Chem. 2022, 87, 19, 12699–12711. Available at: [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide | The Journal of Organic Chemistry - ACS Publications. J. Org. Chem. 2003, 68, 22, 8693–8699. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Angew. Chem. Int. Ed. Engl. 2020 Aug 17; 59(34): 15875–15880. Available at: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. Front. Chem., 17 May 2019. Available at: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. Molecules 2023, 28(1), 241. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC. Chem. 2018 Dec 13; 4(12): 2870–2881. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Available at: [Link]

  • Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality 2007, 19, 401-405. Available at: [Link]

  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent - ResearchGate. Tetrahedron 57(30):6559-6566, July 2001. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration - ResearchGate. Acta Crystallographica Section A 71(1):1-14, October 2014. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. Org. Lett. 2023, 25, 42, 7708–7713. Available at: [Link]

  • Mosher's acid - Grokipedia. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model | The Journal of Organic Chemistry - ACS Publications. J. Org. Chem. 2002, 67, 10, 3368–3374. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC - PubMed Central. J Cheminform. 2023; 15: 28. Available at: [Link]

  • An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy - PMC - NIH. Org. Biomol. Chem., 2021,19, 2191-2198. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Molecules 2022, 27(19), 6682. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. Molecules. 2020 Sep; 25(18): 4268. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. ACS Omega 2023, 8, 26, 23568–23577. Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3) - eScholarship.org. Available at: [Link]

  • How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of (3-Methylpyrrolidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Core Hazard Assessment and Chemical Profile

This compound is a substituted pyrrolidine, a class of organic compounds containing a basic nitrogen atom within a five-membered ring. While specific toxicological data for this exact molecule is limited, its structure as a tertiary amine and an alcohol informs its primary hazards. Based on data from structurally similar compounds, it should be handled as a substance that can cause skin, eye, and respiratory irritation[1][2]. Amines as a class are alkaline and can be corrosive[3]. Therefore, all handling and disposal procedures must be predicated on mitigating these risks through appropriate engineering controls and personal protective equipment.

The foundational principle for the disposal of this and most laboratory chemicals is that waste should never be discharged into the sanitary sewer system or mixed with general refuse [4]. The environmental impact of amines on aquatic life and the potential for hazardous reactions within a drainage system necessitate a controlled and professional disposal pathway[4].

Quantitative Data and Hazard Summary

For clarity, the key physical properties and hazard classifications, extrapolated from closely related analogs like (1-Methylpyrrolidin-3-yl)methanol, are summarized below. This data directly informs the handling and segregation requirements outlined in subsequent sections.

PropertyValue / ClassificationSource / Rationale
Molecular Formula C₆H₁₃NOPubChem CID 295970 (for N-methyl analog)[1]
Molecular Weight ~115.17 g/mol PubChem CID 295970 (for N-methyl analog)[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantGHS Classifications for analogous compounds[1][2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationEuropean Chemicals Agency (ECHA) data for analogs[1][2]
Chemical Class Organic Amine / AlcoholStructural Analysis
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid ChloridesFisher Scientific SDS for analogous compounds[5]

The Mandated Disposal Pathway: Professional Waste Management

The only universally safe, compliant, and environmentally responsible method for disposing of this compound is through a licensed hazardous waste disposal service[4][5]. This approach is non-negotiable and supersedes any consideration of in-lab treatment for the following reasons:

  • Regulatory Compliance: National and local regulations (e.g., EPA, RCRA in the United States) mandate strict procedures for the disposal of chemical waste. Failure to comply can result in significant penalties.

  • Safety: In-lab neutralization of amines with acids can be a highly exothermic and violent reaction if not performed under precisely controlled, dilute conditions. The risk of splashing, boiling, and aerosolizing hazardous material is unacceptably high in a non-specialized setting.

  • Environmental Protection: Professional disposal facilities use high-temperature incineration or other validated methods to ensure the complete destruction of the chemical, preventing its release into the environment[6].

The following sections detail the standard operating procedure for the accumulation and preparation of this waste for professional pickup.

Standard Operating Procedure: Waste Accumulation for Disposal

This protocol ensures that waste this compound is collected, stored, and prepared for disposal in a manner that guarantees safety and compliance.

Step 1: Personal Protective Equipment (PPE) Assessment

  • Procedure: Before handling the chemical or its waste, don appropriate PPE. This must include:

    • Nitrile or neoprene gloves.

    • Splash-proof safety goggles and a face shield.

    • A flame-retardant lab coat.

  • Rationale: This combination of PPE protects against the primary exposure routes: skin contact (irritation/corrosion), eye contact (serious damage), and accidental splashes[4][7].

Step 2: Waste Segregation

  • Procedure: Designate a specific waste stream for this compound and other non-halogenated organic amine waste. Crucially, never mix this waste with:

    • Acids (e.g., HCl, H₂SO₄)

    • Oxidizing agents (e.g., hydrogen peroxide, nitric acid)

    • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Rationale: Segregation prevents dangerous chemical reactions[4]. Mixing amines with acids can cause a violent exothermic reaction. Mixing with certain other chemicals can create toxic gases or complicate the final disposal process, increasing costs and risks.

Step 3: Container Selection and Labeling

  • Procedure:

    • Select a clean, dry container made of a compatible material, such as high-density polyethylene (HDPE) or the original product container[8]. Ensure it has a tightly sealing screw cap.

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste[8].

    • On the label, clearly write the full chemical name: "this compound" and list any other constituents with their approximate percentages[8].

  • Rationale: Proper containment and labeling are legal requirements[9]. A compatible container prevents leaks and degradation. Clear, accurate labeling ensures that waste handlers know the contents, preventing accidental mixing and allowing for proper disposal routing.

Step 4: Waste Accumulation

  • Procedure:

    • Add waste to the designated container in a fume hood to minimize inhalation exposure.

    • Keep the container tightly capped at all times, except when actively adding waste[8].

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[8]. The SAA should be in a secondary containment tray to manage potential leaks.

  • Rationale: Using a fume hood protects the user from respiratory irritation[7]. Keeping the container sealed prevents the release of vapors and reduces the risk of spills. The SAA system is a standard, regulated practice for the safe, temporary storage of hazardous waste in the lab[8].

Step 5: Arranging for Disposal

  • Procedure:

    • Once the waste container is full (no more than 90% capacity to allow for expansion) or when it is no longer needed, arrange for pickup with your institution's Environmental Health & Safety (EHS) office or their contracted hazardous waste disposal company.

    • Complete all required paperwork, ensuring the information matches the container label exactly[8].

  • Rationale: Professional disposal is the final, critical step. Accurate paperwork ensures a compliant chain of custody for the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling waste this compound from generation to disposal.

DisposalWorkflow cluster_lab In-Lab Operations cluster_ehs EHS / Professional Disposal gen Waste Generation (e.g., reaction quench, purification) ppe Step 1: Don Appropriate PPE gen->ppe Initiates Process segregate Step 2: Identify Correct Segregated Waste Stream (Non-Halogenated Amine) ppe->segregate container Step 3: Use Labeled, Compatible Waste Container segregate->container accumulate Step 4: Add Waste in Hood Store in SAA container->accumulate full Container Full or No Longer Needed? accumulate->full full->accumulate No request Step 5: Request Pickup via EHS Office full->request Yes disposal Professional Disposal (Incineration) request->disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (3-Methylpyrrolidin-3-yl)methanol. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that every procedure is a self-validating system for safety.

Hazard Assessment: Understanding the Risks

This compound and its close structural analogs are classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols. Understanding these hazards is the critical first step in preventing laboratory incidents.

The primary hazards associated with this class of compounds include:

  • H315: Causes skin irritation. [1][2] This indicates that direct contact with the skin can lead to inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation. [1][2] Contact with the eyes can result in significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation. [1][2] Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

These classifications are our directive for selecting appropriate Personal Protective Equipment (PPE). The goal is to establish a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as working within a chemical fume hood, are fundamental. However, PPE provides the essential final barrier. The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against splashes, which could cause serious eye irritation (H319). A face shield provides an additional layer of protection for the entire face.[3]
Hand Protection Nitrile or neoprene gloves.Always inspect gloves for tears or punctures before use.[3][4] Given the skin irritation hazard (H315), gloves are essential. If a solvent is used, ensure the glove material is resistant to that solvent. Double-gloving is recommended for handling larger quantities. Contaminated gloves must be disposed of properly after use.[4]
Body Protection A flame-resistant laboratory coat.A lab coat protects against incidental skin contact and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection Typically not required when handled in a certified chemical fume hood.All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure and prevent respiratory irritation (H335).[5][6] If work outside a hood is unavoidable, a risk assessment must be performed to determine the appropriate level of respiratory protection.[7]

Operational Workflow for Safe Handling

A structured workflow minimizes the margin for error. The following protocol outlines the key steps for safely handling this compound from initial preparation to final disposal.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

    • Ensure a chemical fume hood is available and certified.

    • Locate the nearest eyewash station and safety shower before beginning work.[5]

    • Prepare all necessary equipment and reagents to minimize movement during the experiment.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Inspect and don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Perform all manipulations of the chemical, including weighing and transferring, inside the chemical fume hood.[5]

    • Keep the container tightly closed when not in use to minimize the release of vapors.[5][6]

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

    • In case of accidental contact, follow the first-aid measures outlined in the SDS immediately.[5]

  • Decontamination and Doffing PPE:

    • Clean the work area thoroughly after use.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[4]

    • Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[5]

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.

The logical flow of this process is designed to prevent cross-contamination and ensure the handler is protected at all stages.

G cluster_prep Preparation cluster_ppe PPE Protocol cluster_handling Chemical Handling cluster_disposal Cleanup & Disposal ReviewSDS 1. Review SDS & Plan Experiment LocateSafety 2. Locate Eyewash/Shower ReviewSDS->LocateSafety PrepWorkstation 3. Prepare Fume Hood LocateSafety->PrepWorkstation DonPPE 4. Don Lab Coat, Goggles, Gloves PrepWorkstation->DonPPE HandleInHood 5. Handle Chemical in Fume Hood DonPPE->HandleInHood DoffPPE 7. Doff Gloves, Goggles, Coat WasteDisposal 8. Dispose of Waste DoffPPE->WasteDisposal Decontaminate 6. Decontaminate Work Area HandleInHood->Decontaminate Decontaminate->DoffPPE WashHands 9. Wash Hands Thoroughly WasteDisposal->WashHands

Caption: Safe Handling Workflow for this compound.

Spill and Disposal Management

Spill Response: In the event of a small spill inside a chemical fume hood, absorb the material with an inert absorbent material (e.g., sand or vermiculite).[5] Collect the contaminated absorbent into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: All waste containing this compound, including contaminated consumables and rinseate from cleaning glassware, must be treated as hazardous waste.[8]

  • Waste Collection: Collect waste in a clearly labeled, leak-proof container that is compatible with the chemical.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[8]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain.[8]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. NY.Gov. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Methanol Disposal In Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.